N-butyl-6-chloropyrazin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-butyl-6-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-4-11-8-6-10-5-7(9)12-8/h5-6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVJMONLCSTWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650045 | |
| Record name | N-Butyl-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-06-3 | |
| Record name | N-Butyl-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Key Heterocyclic Building Block in Modern Drug Discovery
An In-Depth Technical Guide to N-butyl-6-chloropyrazin-2-amine: Properties, Synthesis, and Applications
This compound is a substituted pyrazine derivative of significant interest to researchers in medicinal chemistry and drug development. As a functionalized heterocyclic amine, it serves as a versatile scaffold and a crucial intermediate in the synthesis of complex molecular architectures. The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, and the specific substitution pattern of this compound—featuring a reactive chlorine atom and a secondary butylamine group—offers multiple avenues for further chemical modification.
The chlorine atom at the 6-position is susceptible to nucleophilic substitution and is an ideal handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The N-butyl group modulates the compound's lipophilicity and steric profile, which can be critical for tuning pharmacokinetic properties and target-binding interactions in drug candidates.
This guide provides a comprehensive overview of the core chemical properties, a validated synthesis protocol, detailed analytical methodologies, and the potential applications of this compound, grounded in the established chemistry of its parent compound, 2-amino-6-chloropyrazine.
PART 1: Physicochemical and Core Chemical Properties
While extensive data on this compound is proprietary or embedded in patent literature, its properties can be reliably extrapolated from its chemical structure and the well-characterized parent compound, 2-amino-6-chloropyrazine. The addition of an N-butyl group primarily influences its molecular weight, solubility, and thermal properties.
Authoritative Insight: The introduction of the butyl chain significantly increases the compound's lipophilicity compared to its primary amine analogue. This change is expected to decrease its solubility in polar solvents like water while enhancing solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). This property is a key consideration when selecting solvent systems for reactions and purification.
Table 1: Core Physicochemical Properties
| Property | Value (2-amino-6-chloropyrazine) | Projected Value (this compound) | Data Source / Rationale |
| CAS Number | 33332-28-4 | 951884-06-3 | [1][2],[3] |
| Molecular Formula | C₄H₄ClN₃ | C₈H₁₂ClN₃ | Addition of C₄H₈ |
| Molecular Weight | 129.55 g/mol | 185.65 g/mol | [1][2] + C₄H₈ |
| Appearance | Solid | Likely a solid or viscous oil at STP | [2] / Increased alkyl character may lower melting point |
| Melting Point | 153-156 °C | Expected to be lower than the parent compound | Disruption of crystal lattice packing by the flexible butyl group |
| Solubility | Poorly soluble in water, soluble in polar organic solvents | Poorly soluble in water; good solubility in non-polar organic solvents (DCM, THF, EtOAc) | Increased lipophilicity |
| Boiling Point | Not available | > 250 °C (estimated) | Increased molecular weight and van der Waals forces |
PART 2: Synthesis and Reactivity
The most direct and industrially scalable synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a readily available starting material, 2,6-dichloropyrazine, with n-butylamine.
Expert Rationale: The pyrazine ring is electron-deficient, which activates the chlorine atoms towards nucleophilic attack. The reaction with a primary amine like n-butylamine proceeds selectively. Monosubstitution is generally favored over disubstitution because the introduction of the first electron-donating amino group deactivates the ring towards a second substitution.[4] This inherent selectivity simplifies the purification process and improves the yield of the desired product.
Proposed Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add triethylamine (Et₃N, 1.5 eq) as a base to scavenge the HCl byproduct.
-
Nucleophile Addition: Add n-butylamine (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Causality Insight: A slight excess of the amine ensures the complete consumption of the starting dichloropyrazine. Dropwise addition helps to control any initial exotherm.
-
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) followed by brine (1x).
-
Self-Validation: The aqueous washes remove the triethylamine hydrochloride salt and any remaining excess n-butylamine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc) to isolate the pure this compound.
PART 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the butyl chain protons (a triplet for the terminal CH₃, and multiplets for the three CH₂ groups) and two singlets or doublets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the two protons on the pyrazine ring.
-
¹³C NMR: The carbon NMR will show four signals for the butyl group and four distinct signals for the pyrazine ring carbons.
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound.
-
Protocol: A sample is analyzed using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: The spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 186.6. A characteristic isotopic pattern for the presence of one chlorine atom (a peak at [M+2+H]⁺ with ~33% the intensity of the [M+H]⁺ peak) provides definitive structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound.
-
Protocol:
-
Mobile Phase: A gradient of acetonitrile (ACN) in water (both with 0.1% formic acid).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Method: Run a gradient from 5% ACN to 95% ACN over 15 minutes.
-
-
Self-Validation: A pure sample should result in a single major peak. The purity can be calculated by integrating the peak area, and should typically be >95% for use in further research.
Table 2: Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | ~8.0-7.5 (m, 2H, Ar-H), ~3.4 (t, 2H, N-CH₂), ~1.6 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 186.6 |
| Mass Spec (ESI+) | Isotopic Pattern | Presence of [M+2+H]⁺ peak at m/z 188.6 confirms chlorine |
| HPLC (C18, ACN/H₂O) | Purity | >95% (single peak) |
PART 4: Applications and Biological Significance
This compound is not an end-product but a high-value intermediate. Its utility stems from the reactivity of the C-Cl bond. It serves as a key building block in the synthesis of:
-
Kinase Inhibitors: The pyrazine scaffold is common in small-molecule kinase inhibitors. The chlorine can be displaced via Suzuki or Buchwald-Hartwig coupling to append complex aryl or heteroaryl groups that interact with the ATP-binding site of kinases.
-
GPCR Modulators: The parent compound, 2-amino-6-chloropyrazine, is used to prepare A₂B adenosine receptor antagonists.[5] The N-butyl derivative allows for the exploration of structure-activity relationships (SAR) where lipophilicity and steric bulk at this position are modulated.
-
Antimicrobial Agents: Pyrazinamide is a cornerstone antitubercular drug. Derivatives of the pyrazine core are actively investigated for activity against drug-resistant strains of Mycobacterium tuberculosis and other bacteria.[6][7] The N-butyl-6-chloropyrazine core can be elaborated to generate novel libraries of potential antimicrobial compounds.
PART 5: Safety, Handling, and Toxicology
Precise toxicological data for this compound is not publicly available. Therefore, safety precautions must be based on the data for the parent compound, 2-amino-6-chloropyrazine, and related alkylated aromatic amines.
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Hazard Classification (based on parent compound): Harmful if swallowed, causes skin irritation, and causes serious eye damage.[1][2] May cause respiratory irritation.[1]
-
Handling:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Skin: Wash off immediately with soap and plenty of water.[8]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]
-
Expert Insight: The N-butyl group increases the lipophilicity of the molecule, which can enhance its ability to be absorbed through the skin. Therefore, extra care should be taken to avoid dermal contact compared to the more polar parent amine.
References
- Guidechem. What is 2-Amino-6-chloropyridine and how is it synthesized? [URL: https://www.guidechem.com/news/what-is-2-amino-6-chloropyridine-and-how-is-it-synthesized-1060018.html]
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- Semantic Scholar. Synthesis of 2-amino-6-chloropyridine. [URL: https://www.semanticscholar.org/paper/Synthesis-of-2-amino-6-chloropyridine-Na-Vl%C4%8Dinci/9a9e0f6b7c5e2d8b1f5a9e3c1b8c9d0f3e2a4a1c]
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Introduction: The Pyrazine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Molecular Structure and Applications of N-butyl-6-chloropyrazin-2-amine
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The document elucidates its molecular structure, physicochemical properties, a robust synthetic pathway, and potential applications in drug discovery, grounded in the established importance of the pyrazine scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.
The pyrazine ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its presence in numerous biologically active compounds underscores its importance. A prime example is Pyrazinamide, a first-line medication for the treatment of tuberculosis, which highlights the ability of the pyrazine core to form the basis of potent therapeutic agents.[1] Derivatives of this scaffold are explored for a wide range of activities, including anti-tubercular[2][3], kinase inhibition[4], and receptor antagonism.[5]
This compound emerges from this context as a valuable synthetic intermediate. It combines the foundational pyrazine core with two key functional groups: a secondary butylamine, which can modulate solubility and serve as a hydrogen bond donor/acceptor, and a reactive chlorine atom, which provides a synthetic handle for further molecular elaboration. Understanding the interplay of these features is critical to unlocking its potential in creating novel chemical entities.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound consists of a central pyrazine ring substituted at the C2 and C6 positions. The secondary amine (-NH) of the n-butyl group at C2 is an electron-donating group, which can influence the aromatic system's electron density. Conversely, the chlorine atom at C6 is an electron-withdrawing group. This electronic push-pull relationship dictates the molecule's reactivity, particularly for further substitution reactions on the pyrazine ring.
Key Physicochemical Data
A summary of the core properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | Derived |
| CAS Number | 951884-06-3 | [6] |
| Molecular Formula | C₈H₁₂ClN₃ | Derived |
| Molecular Weight | 185.66 g/mol | Derived |
| Canonical SMILES | CCCCNC1=NC=C(C=N1)Cl | Derived |
| InChIKey | Derived from structure | Derived |
| Topological Polar Surface Area | 37.8 Ų | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 3 | Derived |
Note: Some properties are derived or based on structurally similar compounds due to limited direct experimental data in public literature.
Synthesis and Purification Protocol
The most direct and logical approach to synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This method is well-established for the amination of chloro-substituted pyrazines.[8] The protocol involves the reaction of a commercially available starting material, 2,6-dichloropyrazine, with n-butylamine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound via SNAr.
Step-by-Step Experimental Methodology
Materials: 2,6-Dichloropyrazine, n-Butylamine, Triethylamine (Et₃N), Tetrahydrofuran (THF, anhydrous), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel.
Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloropyrazine (1.0 eq.). Dissolve it in anhydrous THF.
-
Causality: Anhydrous THF is used as the solvent because it is polar enough to dissolve the reactants but is aprotic, preventing interference with the nucleophilic amine. The system must be dry to avoid side reactions.
-
-
Addition of Reagents: Add triethylamine (1.5 eq.) to the solution. This is followed by the slow, dropwise addition of n-butylamine (1.1 eq.).
-
Causality: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. Scavenging the acid drives the equilibrium towards the product and prevents the protonation of the n-butylamine, which would render it non-nucleophilic. A slight excess of the amine ensures the complete consumption of the dichloropyrazine.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 66°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2,6-dichloropyrazine) is consumed.
-
Causality: Heating provides the necessary activation energy for the SNAr reaction, which can be sluggish at room temperature. TLC is a crucial and routine technique for tracking the disappearance of reactants and the appearance of products, ensuring the reaction is stopped at the optimal time.
-
-
Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic byproducts) and then with brine (to remove bulk water).
-
Causality: This aqueous work-up sequence purifies the crude product by removing inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality: Column chromatography is a standard and effective method for separating the desired monosubstituted product from any unreacted starting material, the disubstituted byproduct (2,6-di(butylamino)pyrazine), and other non-polar impurities.
-
Spectroscopic Characterization Profile (Predicted)
While experimental data requires laboratory acquisition, the molecular structure allows for a confident prediction of its spectroscopic signatures.
-
¹H NMR: The spectrum would feature two distinct singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyrazine ring. The n-butyl chain would show a triplet for the terminal methyl group (CH₃), a triplet for the N-CH₂ group, and two multiplets for the internal methylene groups (CH₂-CH₂).
-
¹³C NMR: The spectrum would display six unique carbon signals: four for the pyrazine ring (two substituted, two with protons) and four for the n-butyl group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 185. A characteristic isotopic peak (M+2) at m/z 187 would also be present with approximately one-third the intensity of the M⁺ peak, which is the definitive signature of a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a medium peak around 3300-3400 cm⁻¹ (N-H stretch), sharp peaks around 2850-2960 cm⁻¹ (aliphatic C-H stretches), and characteristic peaks in the 1400-1600 cm⁻¹ region for the aromatic C=N and C=C stretching vibrations. A C-Cl stretch would be observed in the fingerprint region (typically 600-800 cm⁻¹).
Reactivity and Potential for Drug Development
This compound is a bifunctional molecule, making it a highly attractive building block for creating chemical libraries for high-throughput screening.
-
Substitution at C6: The chlorine atom at the C6 position remains susceptible to further nucleophilic substitution or, more strategically, can participate in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents:
-
Suzuki Coupling: Introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Introduction of a second, different amine.
-
Sonogashira Coupling: Introduction of alkyne groups.
-
-
Functionalization of the Amine: The secondary amine at the C2 position can be readily acylated to form amides or subjected to reductive amination to introduce further complexity. These modifications can be used to fine-tune the molecule's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a risk assessment can be conducted based on its constituent parts and related molecules like 2-amino-6-chloropyrazine and n-butylamine.
-
Hazards: The compound is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[9] The parent amine, n-butylamine, is corrosive and flammable.[10]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11][12][13][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[12]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[13][14]
Conclusion
This compound stands as a strategically designed chemical intermediate with significant potential for drug discovery and materials science. Its defined molecular structure, featuring two distinct points for chemical modification, offers a robust platform for generating diverse molecular libraries. The synthetic route is straightforward and scalable, relying on fundamental organic chemistry principles. For researchers in medicinal chemistry, this compound represents a valuable starting point for developing novel therapeutics targeting a range of diseases, building upon the proven legacy of the pyrazine scaffold.
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Kumar, P., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances. Available at: [Link]
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Zadrazilova, I., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design. Available at: [Link]
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Open Source Pharma Foundation. (2025). Design, synthesis, and biological evaluation of (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives as anti-mycobacterial agents. Retrieved from [Link]
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An In-depth Technical Guide to N-butyl-6-chloropyrazin-2-amine (CAS: 951884-06-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-butyl-6-chloropyrazin-2-amine is a substituted pyrazine derivative recognized for its role as a critical intermediate in medicinal chemistry and drug discovery. The pyrazine ring is a key heterocyclic scaffold found in numerous biologically active compounds, prized for its ability to form hydrogen bonds and enhance target binding.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis methodologies, analytical characterization, and applications, with a focus on providing actionable insights for laboratory and development settings.
Introduction to the Pyrazine Scaffold
The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a cornerstone in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its unique electronic properties and structural versatility make it a "hot topic" in pharmaceutical chemistry research.[1] Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] this compound serves as a functionalized building block, enabling chemists to introduce a key pharmacophore into more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 951884-06-3 | ChemicalBook[3] |
| Molecular Formula | C₈H₁₂ClN₃ | PubChem |
| Molecular Weight | 185.65 g/mol | PubChem |
| Appearance | Solid (Typical) | N/A |
| Storage Temperature | 2–8 °C, under inert gas | ChemicalBook[4] |
| Density | 1.24 g/cm³ (Predicted) | ChemicalBook[4] |
Synthesis and Mechanistic Considerations
The primary route for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a precursor, 2-amino-6-chloropyrazine, with a butyl-containing reagent.
Recommended Synthetic Protocol: N-Alkylation
The most direct and widely applicable method is the N-alkylation of 2-amino-6-chloropyrazine. This reaction leverages the nucleophilicity of the amino group to displace a leaving group on a butyl chain.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology:
-
Preparation: To a solution of 2-amino-6-chloropyrazine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a suitable base (e.g., Sodium Hydride (NaH), 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Expert Insight: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the amino group, thereby increasing its nucleophilicity for the subsequent alkylation step. Anhydrous conditions are essential to prevent quenching the base.
-
-
Reaction: After stirring for 30 minutes, add butyl bromide (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Caption: Standard analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the presence and connectivity of protons in the molecule.
-
Expected ¹H NMR Signals (in CDCl₃, shifts are approximate):
-
Pyrazine Protons: Two singlets or doublets in the aromatic region (~7.5-8.5 ppm), corresponding to the two protons on the pyrazine ring.
-
N-CH₂ (alpha): A triplet around ~3.4 ppm, coupled to the adjacent methylene group.
-
CH₂ (beta): A multiplet (sextet) around ~1.6 ppm.
-
CH₂ (gamma): A multiplet (sextet) around ~1.4 ppm.
-
CH₃ (delta): A triplet around ~0.9 ppm, the terminal methyl group.[5]
-
NH Proton: A broad singlet, which may be shifted depending on concentration and solvent.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Expected Result: An Electrospray Ionization (ESI) mass spectrum in positive mode should show a prominent ion peak at m/z ≈ 186.08 [M+H]⁺.
-
Trustworthiness Check: A crucial validation step is to observe the characteristic isotopic pattern for a molecule containing one chlorine atom. There should be two peaks: one for the ³⁵Cl isotope (M) and another approximately one-third the intensity for the ³⁷Cl isotope (M+2).
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.
-
Typical Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), often with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Detection: UV detector set at a wavelength where the pyrazine chromophore absorbs (e.g., 254 nm).
-
-
Result: The purity is calculated from the area percentage of the main product peak relative to all other peaks in the chromatogram. For use in drug development, a purity of >95% is typically required.
Applications in Drug Development
This compound is not an end-product but a valuable intermediate. Its structure is frequently incorporated into larger molecules designed to interact with specific biological targets. The chloro-substituent provides a reactive handle for further functionalization, typically via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N-butyl-amino group can serve as a key binding element or a vector for modulating physicochemical properties like solubility and cell permeability.[6]
This scaffold is particularly relevant in the design of:
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature heterocyclic cores that interact with the ATP-binding pocket of the enzyme.
-
GPCR Antagonists: Substituted pyrazines have been explored as antagonists for various G-protein coupled receptors.[6]
-
Antimicrobial Agents: The pyrazine core is related to the antitubercular drug pyrazinamide, and novel derivatives are continuously being investigated for antimicrobial properties.[7][8][9]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 2-amino-6-chloropyrazine, should be considered for handling protocols.
-
Hazard Classification (Anticipated):
-
Recommended Precautions:
-
Handle in a well-ventilated area or fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]
-
Avoid inhalation of dust and contact with skin and eyes.[12]
-
Store in a tightly closed container in a cool, dry place, preferably refrigerated and under an inert atmosphere.[4][11]
-
References
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]
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Review on the Synthesis of Pyrazine and Its Derivatives. OUCI. Available at: [Link]
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Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]
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Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online. Available at: [Link]
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Diphosphoric(III,V) acid, tetraethyl ester | C8H20O6P2 | CID 12684. PubChem. Available at: [Link]
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Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. PubMed. Available at: [Link]
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Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. PubMed Central. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. PubMed. Available at: [Link]
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2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458. PubChem. Available at: [Link]
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Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of N-butyl-6-chloropyrazin-2-amine
Introduction: Strategic Importance of N-butyl-6-chloropyrazin-2-amine
This compound is a key substituted pyrazine derivative. The pyrazine core is a prevalent motif in medicinal chemistry, appearing in numerous pharmacologically active compounds. The specific substitution pattern of an N-butyl group and a chlorine atom on the pyrazine ring makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. The strategic placement of the chloro and amino functionalities allows for selective downstream modifications, such as cross-coupling reactions at the chlorine site and further derivatization of the secondary amine. This guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary and most efficient route to this compound is through the direct N-alkylation of 2-amino-6-chloropyrazine with a suitable butylating agent. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyrazine ring, further activated by the presence of two nitrogen atoms, facilitates the attack of nucleophiles, making it susceptible to substitution reactions that would be challenging on a more electron-rich benzene ring.
Mechanistic Insights: The Rationale Behind the Reaction Conditions
The SNAr reaction in this context is a concerted or stepwise process involving the attack of the nucleophile (n-butylamine) on the carbon atom bearing the leaving group (a second chlorine atom in the precursor, 2,6-dichloropyrazine). The presence of the pyrazine nitrogens significantly lowers the activation energy for this reaction by stabilizing the negative charge that develops in the transition state or intermediate.
Key factors influencing the success and selectivity of this reaction include:
-
Nucleophile Strength: Primary amines, such as n-butylamine, are effective nucleophiles for this transformation.
-
Leaving Group: A halogen, typically chlorine, serves as a good leaving group.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to solubilize the reactants and facilitate the reaction. More environmentally benign options, such as heating in water with a suitable base, have also been shown to be effective for similar transformations.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K2CO3), is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy barrier of the reaction.
The reaction proceeds with high regioselectivity, with the incoming amine displacing one of the chlorine atoms on a dichloropyrazine precursor. The initial substitution deactivates the ring towards a second substitution, allowing for the isolation of the mono-aminated product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the amination of halo-heterocycles and is designed to be a self-validating system for researchers.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-amino-6-chloropyrazine | ≥97% | Sigma-Aldrich, etc. | Starting material |
| n-Butylamine | ≥99% | Acros Organics, etc. | Nucleophile |
| Potassium Carbonate (K2CO3) | Anhydrous | Fisher Scientific, etc. | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | EMD Millipore, etc. | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR, etc. | Extraction solvent |
| Brine (saturated NaCl solution) | For washing | ||
| Anhydrous Sodium Sulfate (Na2SO4) | Drying agent | ||
| Silica Gel | 230-400 mesh | For column chromatography | |
| Hexanes | ACS Grade | Eluent for chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropyrazine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution with respect to the starting pyrazine.
-
Addition of Nucleophile: Add n-butylamine (1.5 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a pure compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization Data (Predicted)
Due to the absence of publicly available experimental spectra for this compound, the following are predicted characterization data based on the analysis of its constituent parts and similar structures.
| Analysis | Expected Results |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): ~7.7 (s, 1H, pyrazine-H), ~7.5 (s, 1H, pyrazine-H), ~4.8 (br s, 1H, NH), ~3.4 (q, 2H, N-CH2), ~1.6 (m, 2H, CH2), ~1.4 (m, 2H, CH2), ~0.9 (t, 3H, CH3). |
| 13C NMR (CDCl3, 101 MHz) | δ (ppm): ~155 (C), ~148 (C), ~135 (CH), ~128 (CH), ~42 (N-CH2), ~31 (CH2), ~20 (CH2), ~14 (CH3). |
| Mass Spec. (ESI) | m/z: [M+H]+ expected at ~186.08. |
Conclusion and Future Perspectives
The synthesis of this compound via nucleophilic aromatic substitution is a reliable and scalable method for producing this valuable intermediate. The principles outlined in this guide, from the mechanistic underpinnings to the detailed experimental protocol, provide a solid foundation for its successful synthesis. Further optimization of reaction conditions, such as exploring greener solvents and catalyst systems, could enhance the sustainability of this process. The continued exploration of pyrazine derivatives as scaffolds for drug discovery underscores the importance of robust synthetic routes to key building blocks like this compound.
References
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- Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
A Technical Guide to the Solubility of N-butyl-6-chloropyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butyl-6-chloropyrazin-2-amine is a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for optimizing synthetic routes, purification processes, and formulation strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While extensive quantitative data for this specific compound is not widely available in public literature, this document outlines the foundational principles of solubility, presents a robust experimental protocol for its determination, and discusses the key factors influencing this critical physicochemical property.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a critical determinant of its utility and developability. Low aqueous solubility can lead to poor bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[1][2] In the context of chemical synthesis, solubility dictates the choice of solvents for reactions, influences reaction kinetics, and is crucial for developing efficient crystallization and purification protocols.[3] Therefore, the early and accurate characterization of a compound's solubility profile is an indispensable step in the research and development pipeline.[4][5]
Pyrazine and its derivatives are known for their diverse biological activities and are integral components in many approved drugs.[6] The solubility of these compounds can be modulated by introducing various substituents to the pyrazine ring.[6][7] For this compound, the interplay between the aromatic pyrazine core, the lipophilic n-butyl group, the electron-withdrawing chloro substituent, and the hydrogen-bonding capable amino group creates a unique physicochemical profile that warrants detailed investigation.
Physicochemical Profile and Predicted Solubility Behavior
While specific experimental data for this compound is scarce, we can infer its likely solubility behavior by examining its structural features:
-
Pyrazine Ring: The pyrazine ring itself is a polar heterocyclic aromatic compound, moderately soluble in water due to the presence of two nitrogen atoms that can engage in hydrogen bonding.[8]
-
N-butyl Group: The addition of a four-carbon alkyl chain (n-butyl) significantly increases the molecule's lipophilicity (oil/fat-loving nature). This non-polar tail is expected to decrease its solubility in polar solvents like water.
-
Chloro Group: The chloro substituent is electron-withdrawing and adds to the molecular weight, which can also influence solubility.
-
Amino Group: The primary amine group can act as both a hydrogen bond donor and acceptor, which would typically enhance solubility in protic solvents like water and alcohols.
Based on these features, this compound is predicted to be sparingly soluble in water but exhibit greater solubility in organic solvents. The general principle of "like dissolves like" suggests that its solubility will be higher in semi-polar and non-polar organic solvents.[9]
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[10][11][12] This method is considered the "gold standard" and is referenced in regulatory guidelines such as the OECD Test Guideline 105.[13][14][15] The procedure aims to create a saturated solution in equilibrium with an excess of the solid compound.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol provides a robust framework for determining the solubility of this compound in a variety of solvents.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.[10]
-
Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method like HPLC-UV.[1]
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound at that specific temperature.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound. Understanding these is crucial for accurate measurement and for manipulating solubility in practical applications.
Temperature
For most solid organic compounds, solubility in liquid solvents increases with temperature.[9] This is because the dissolution process is often endothermic, meaning it absorbs heat.[16] Increasing the temperature provides the energy needed to overcome the crystal lattice forces of the solid and the intermolecular forces of the solvent.[16] Studies have shown that for many organic compounds, solubility can increase exponentially with temperature.[17][18]
Table 1: Template for Recording Experimentally Determined Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
pH (for Aqueous Solubility)
The amino group on the pyrazine ring is basic and can be protonated in acidic conditions. The pKa of the conjugate acid will determine the pH at which the molecule becomes ionized. Ionized species are generally much more soluble in water than their neutral counterparts. Therefore, the aqueous solubility of this compound is expected to be significantly higher at pH values below its pKa.
Solvent Polarity
As previously discussed, the principle of "like dissolves like" is a key determinant.[9] this compound, having both polar (amino and pyrazine nitrogens) and non-polar (n-butyl chain) regions, will likely exhibit a range of solubilities across different solvents. Its solubility is expected to be higher in alcohols (like ethanol) and polar aprotic solvents (like DMSO and acetone) compared to highly non-polar solvents (like hexane) or highly polar water.
Conclusion
While specific, publicly available solubility data for this compound is limited, a robust framework exists for its experimental determination. The shake-flask method, as detailed in this guide, provides a reliable means to quantify its thermodynamic solubility in various solvents. By systematically evaluating the impact of temperature, pH, and solvent choice, researchers and drug development professionals can generate the critical data needed to advance their work, whether in optimizing synthetic reactions, developing purification strategies, or formulating new therapeutic agents. This foundational knowledge is essential for unlocking the full potential of this promising chemical entity.
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Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1273-1277. Available from: [Link]
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Available from: [Link]
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Millard, J. W., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-11. Available from: [Link]
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-
Bircan, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]
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Savolainen, M., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. European Journal of Pharmaceutical Sciences, 31(5), 301-305. Available from: [Link]
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Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Available from: [Link]
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Anumslagundam, S. (2015). solubility experimental methods.pptx. SlideShare. Available from: [Link]
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Wang, W., et al. (2020). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 25(23), 5678. Available from: [Link]
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Dhaliwal, G. & An, J. (2023). Biochemistry, Dissolution and Solubility. In: StatPearls. StatPearls Publishing. Available from: [Link]
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Chen, Y., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Molecules, 23(10), 2686. Available from: [Link]
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- Pagoria, P. F., et al. (2016). Synthesis of substituted pyrazines. U.S.
- BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
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N-butyl-6-chloropyrazin-2-amine spectroscopic analysis (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of N-butyl-6-chloropyrazin-2-amine
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This compound, a substituted aminopyrazine, represents a class of heterocyclic compounds with significant potential as intermediates in the development of bioactive molecules. The pyrazine core is a key pharmacophore in numerous approved drugs. The precise characterization of this molecule is not merely an academic exercise; it is a critical step in ensuring the integrity of subsequent research and development, from reaction monitoring to quality control of the final product.
This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. Moving beyond a simple recitation of data, this document is structured to provide a holistic understanding, explaining the causal relationships between the molecule's structure and its spectral output. We will leverage Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as complementary tools. This integrated approach forms a self-validating system, providing an authoritative and trustworthy confirmation of the molecule's identity and structure.
Molecular Structure and Predicted Spectroscopic Overview
To effectively interpret spectroscopic data, one must first understand the molecule's architecture. This compound is composed of a chlorine-substituted pyrazine ring, a secondary amine linker, and a flexible n-butyl chain. Each of these components will generate a distinct and predictable signature in the various spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of molecular structure determination. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show seven distinct signals. The choice of a deuterated solvent like chloroform (CDCl₃) is standard for non-polar to moderately polar analytes, providing good solubility without interfering signals.
-
Aromatic Protons (δ 7.5-8.5 ppm): The electron-deficient pyrazine ring will cause its protons to appear significantly downfield.[1] We expect two singlets, one for H3 and one for H5, as they are not coupled to each other. Their precise chemical shifts will be influenced by the opposing electronic effects of the electron-donating amino group and the electron-withdrawing chloro group.
-
Amine Proton (δ 4.5-5.5 ppm): The N-H proton of the secondary amine is expected to be a broad singlet.[2][3] Its broadness is due to quadrupolar coupling with the nitrogen nucleus and potential chemical exchange. This peak's key diagnostic feature is its disappearance upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic validation step.
-
Butyl Chain Protons (δ 0.9-3.5 ppm):
-
α-Methylene (CαH₂): These two protons, directly attached to the amine nitrogen, will be the most deshielded of the alkyl chain, appearing as a triplet around δ 3.3-3.5 ppm. The deshielding is a direct consequence of the inductive effect of the electronegative nitrogen atom.
-
β-Methylene (CβH₂): This group will appear as a sextet (or multiplet) around δ 1.6-1.8 ppm, coupled to both the α- and γ-protons.
-
γ-Methylene (CγH₂): This group will appear as a sextet (or multiplet) around δ 1.4-1.6 ppm, coupled to the β- and δ-protons.
-
δ-Methyl (CδH₃): The terminal methyl group will be the most upfield signal, appearing as a clean triplet around δ 0.9-1.0 ppm, coupled only to the γ-methylene protons.
-
Expertise & Experience: Decoding the ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For this molecule, we expect eight distinct signals.
-
Pyrazine Carbons (δ 130-160 ppm): The four carbons of the pyrazine ring will appear in the aromatic region. The carbon bearing the chlorine (C6) and the carbon attached to the amine (C2) will be the most downfield due to direct attachment to electronegative atoms. The other two carbons (C3 and C5) will be at slightly lower chemical shifts.[4]
-
Butyl Chain Carbons (δ 10-45 ppm): The four aliphatic carbons will appear in the upfield region. The α-carbon will be the most deshielded (~40-45 ppm) due to its proximity to the nitrogen.[5] The chemical shifts will generally decrease as we move down the chain, with the terminal methyl carbon (Cδ) being the most shielded (~10-15 ppm).[5][6]
Data Presentation: Predicted NMR Assignments
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| H3 / H5 | 2 x Singlet (δ 7.5-8.5 ppm, 1H each) | ~δ 130-145 ppm | Protons on an electron-deficient aromatic ring. |
| NH | Broad Singlet (δ 4.5-5.5 ppm, 1H), D₂O exchangeable | N/A | Secondary amine proton, broadened by quadrupolar coupling and exchange.[2][3] |
| CαH₂ | Triplet (δ 3.3-3.5 ppm, 2H) | ~δ 40-45 ppm | Methylene group adjacent to electronegative nitrogen.[5] |
| CβH₂ | Multiplet (δ 1.6-1.8 ppm, 2H) | ~δ 30-35 ppm | Standard aliphatic methylene. |
| CγH₂ | Multiplet (δ 1.4-1.6 ppm, 2H) | ~δ 18-25 ppm | Standard aliphatic methylene. |
| CδH₃ | Triplet (δ 0.9-1.0 ppm, 3H) | ~δ 10-15 ppm | Terminal methyl group, most shielded position.[6] |
| C2 | N/A | ~δ 150-160 ppm | Aromatic carbon attached to the amino group. |
| C6 | N/A | ~δ 145-155 ppm | Aromatic carbon attached to chlorine. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard 30-degree pulse sequence.
-
Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
A significantly higher number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.[7]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Interpreting the IR Spectrum
The analysis of the IR spectrum relies on identifying characteristic absorption bands. For this compound, the key is to distinguish the amine, aromatic, and aliphatic features.
-
N-H Stretch (3350-3310 cm⁻¹): The most diagnostic peak for this molecule will be a single, moderately intense, and relatively sharp absorption in this region, characteristic of a secondary amine (R₂N-H).[2][8][9] This distinguishes it from a primary amine (R-NH₂), which would show two bands (symmetric and asymmetric stretches).[10][11]
-
C-H Stretches (3100-2850 cm⁻¹): Two types of C-H stretching vibrations will be observed. Weaker bands above 3000 cm⁻¹ are indicative of the aromatic C-H bonds on the pyrazine ring. Stronger, more intense bands below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the aliphatic C-H bonds of the n-butyl group.
-
Aromatic Ring Stretches (1600-1450 cm⁻¹): A series of absorptions in this region corresponds to the C=C and C=N stretching vibrations within the pyrazine ring.
-
C-N Stretch (1335-1250 cm⁻¹): A strong band in this region is expected for the aromatic amine C-N bond.[2][8][9]
-
Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations, but the C-Cl stretch is expected to appear here, typically between 800-600 cm⁻¹.
Data Presentation: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3310 | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic (Pyrazine) |
| 2960-2850 | C-H Stretch | Aliphatic (Butyl) |
| 1600-1450 | C=C and C=N Stretches | Aromatic Ring |
| 1335-1250 | C-N Stretch | Aromatic Amine |
| 800-600 | C-Cl Stretch | Aryl Halide |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[4]
-
Post-Acquisition: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers pieces of the structural puzzle that corroborate the NMR and IR findings.
Expertise & Experience: Interpreting the Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula is C₈H₁₁ClN₄. A key self-validating check is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] With three nitrogen atoms, we correctly predict an odd molecular weight (198 g/mol for the ³⁵Cl isotope).
-
Isotopic Pattern: The presence of one chlorine atom provides an unmistakable signature. The mass spectrum will show two peaks for the molecular ion: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl). The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of these isotopes.[13][14] This is a critical piece of evidence for confirming the presence of a single chlorine atom.
-
Fragmentation Pathways: Electron Impact (EI) ionization will cause the molecular ion to fragment in predictable ways.
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[15][16] It involves the cleavage of the Cβ-Cγ bond, with the charge being stabilized by the nitrogen atom. This would result in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion.
-
Loss of Butyl Chain: Cleavage of the N-Cα bond can lead to the loss of the entire butyl group.
-
Loss of Chlorine: The loss of a chlorine radical (•Cl) is another possible fragmentation pathway.
-
Visualization: Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound.
Data Presentation: Predicted Mass Spectrum Fragments
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment | Loss | Significance |
| 198 / 200 | [M]⁺˙ (Molecular Ion) | - | Confirms MW and Cl presence (3:1 ratio).[13] |
| 155 / 157 | [M - C₃H₇]⁺ | Propyl radical (•CH₂CH₂CH₃) | Characteristic alpha-cleavage of the amine.[16] |
| 128 / 130 | [M - C₄H₈]⁺˙ | Butene (via rearrangement) | Loss of the butyl side chain. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization for LC-MS or Electron Impact for GC-MS).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Ensure the instrument resolution is sufficient to clearly resolve the isotopic pattern of the molecular ion.
-
Integrated Analytical Workflow: A System of Self-Validation
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from these orthogonal methods. This workflow demonstrates how the results from each analysis validate the others, leading to an undeniable structural confirmation.
Caption: Integrated workflow for spectroscopic structure elucidation.
Conclusion
The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry principles. The ¹H and ¹³C NMR spectra provide the definitive map of the carbon-hydrogen framework. Infrared spectroscopy confirms the presence of the key functional groups—most notably the secondary amine—while mass spectrometry validates the molecular weight, elemental composition (via the nitrogen rule and chlorine isotope pattern), and corroborates the structure through predictable fragmentation.
By following the detailed protocols and interpretive logic outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this compound. This rigorous, multi-faceted approach ensures the scientific integrity of any work that relies on this important chemical intermediate.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of N-butyl-6-chloropyrazin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications.[1][2] N-butyl-6-chloropyrazin-2-amine, a derivative of this versatile heterocycle, represents a molecule of significant interest for novel drug discovery. However, its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive, technically-grounded framework for the systematic investigation of this compound's biological activity. We will move beyond a simple listing of protocols to offer a strategic, causality-driven approach for identifying its molecular targets, validating interactions, and characterizing its functional consequences at a cellular and molecular level. This document is intended to serve as a roadmap for researchers embarking on the characterization of this and other novel small molecules.
Part 1: Introduction to this compound and the Pyrazine Class
This compound is a substituted aminopyrazine. The core 2-aminopyrazine structure is a key building block in the synthesis of various pharmaceutical agents, notably in the development of antimicrobial and anti-inflammatory drugs.[3] The addition of a butyl group at the amino position and a chlorine atom at the 6-position modifies the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and potential interactions with biological targets.
The broader class of pyrazine-containing molecules has a well-documented history in drug discovery, with approved drugs targeting a range of diseases.[1][4] Notably, many pyrazine derivatives function as kinase inhibitors, where the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket. Examples of pyrazine-based drugs include the tyrosine kinase inhibitor AKN-028 and the antiviral favipiravir.[1] Given this precedent, a primary hypothesis for the mechanism of action of this compound is the modulation of protein kinase activity. However, a prudent investigation must remain open to other possibilities, including but not limited to, effects on other enzyme classes, receptor modulation, or disruption of protein-protein interactions.
Part 2: A Strategic Framework for Mechanism of Action (MoA) Elucidation
The determination of a small molecule's MoA is a multi-faceted process that requires a logical progression from broad, unbiased screening to focused, hypothesis-driven validation.[5] Our approach is structured to maximize the generation of actionable data at each stage.
Phase 1: Target Identification - Casting a Wide Net
The initial step is to identify the potential molecular targets of this compound. This is best achieved through a combination of in silico and experimental screening methodologies.
Caption: Workflow for initial target identification.
2.1.1. Broad Kinase Panel Screening
Given the prevalence of kinase inhibition among pyrazine derivatives, a logical starting point is to screen this compound against a large, commercially available panel of recombinant human kinases.
-
Rationale: This approach provides a rapid and direct assessment of the compound's activity against a significant portion of the human kinome. The data generated will indicate not only potential primary targets but also provide an early indication of selectivity.
-
Experimental Protocol: Kinase Panel Screen (Radiometric Assay)
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations (e.g., 10 µM and 1 µM).
-
Assay Setup: In a 96- or 384-well plate, combine the kinase of interest, a suitable substrate peptide, and [γ-³³P]ATP in a buffered solution.
-
Initiation of Reaction: Add the test compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Detection: Wash the filter to remove unincorporated [γ-³³P]ATP. Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.
-
2.1.2. Affinity Chromatography-Mass Spectrometry
To identify targets in an unbiased manner, affinity chromatography coupled with mass spectrometry is a powerful technique.
-
Rationale: This method allows for the capture of binding partners from a complex biological lysate, providing a snapshot of the compound's interactome without prior assumptions about its target class.
-
Experimental Protocol: Affinity Chromatography
-
Immobilization: Synthesize an analog of this compound with a linker suitable for covalent attachment to a solid support (e.g., sepharose beads).
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).
-
Incubation: Incubate the cell lysate with the compound-conjugated beads. As a control, incubate a separate aliquot of lysate with unconjugated beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-conjugated beads to the control beads to identify specific binding partners.
-
Phase 2: Target Validation and Mechanistic Characterization
Once a list of putative targets has been generated, the next crucial phase is to validate these interactions and begin to unravel the downstream functional consequences.
Caption: Workflow for target validation and MoA hypothesis generation.
2.2.1. Biophysical Confirmation of Binding
It is essential to confirm a direct physical interaction between this compound and the putative target protein(s).[6]
-
Rationale: Biophysical methods provide quantitative data on binding affinity and kinetics, which is critical for confirming a direct interaction and for structure-activity relationship (SAR) studies.[6][7]
-
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of this compound over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.
-
Data Analysis: Analyze the association and dissociation phases of the binding curves to determine the equilibrium dissociation constant (KD), as well as the on-rate (kon) and off-rate (koff).[7]
-
2.2.2. In Vitro Enzymatic Assays: Potency and Selectivity
For validated enzyme targets (e.g., kinases), determining the inhibitory potency (IC50) is a key next step.
-
Rationale: The IC50 value provides a quantitative measure of the compound's potency against its target. Comparing IC50 values across multiple related enzymes will further define the compound's selectivity profile.
-
Experimental Protocol: In Vitro Kinase IC50 Determination
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Assay Setup: As in the initial kinase screen, combine the purified kinase, substrate, and ATP.
-
Incubation with Inhibitor: Add the different concentrations of the compound to the assay wells and incubate.
-
Measurement of Activity: Measure the kinase activity at each inhibitor concentration.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2.2.3. Cellular Target Engagement and Pathway Analysis
Confirming that the compound interacts with its target in a cellular context is a critical validation step.
-
Rationale: Cellular assays bridge the gap between in vitro activity and physiological effects, demonstrating that the compound can access its target in the complex environment of a living cell and modulate its activity.
-
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Treatment: Treat a relevant cell line with increasing concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total level of that substrate as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream substrate.
-
If this compound is found to inhibit, for example, Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a potential signaling pathway could be visualized as follows:[8]
Caption: Hypothetical inhibition of the p38/MK-2 signaling pathway.
Part 3: Data Synthesis and Presentation
All quantitative data should be meticulously organized and presented for clear interpretation and comparison.
Table 1: Summary of Kinase Inhibition Data
| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |
| MK-2 | 95% | 0.5 |
| PIM3 | 80% | 2.1 |
| CSNK2A | 45% | >10 |
| Other Kinase | <10% | >10 |
Table 2: Biophysical Interaction Parameters
| Target Protein | Binding Affinity (KD) | On-Rate (kon) (M⁻¹s⁻¹) | Off-Rate (koff) (s⁻¹) |
| MK-2 | 0.45 µM | 1.2 x 10⁵ | 5.4 x 10⁻² |
Part 4: Conclusion and Future Directions
This guide outlines a systematic and robust strategy for elucidating the mechanism of action of this compound. By progressing from broad, unbiased screening to specific biophysical and cellular validation assays, researchers can build a comprehensive understanding of the compound's biological activity. The hypothetical data presented suggests a primary mechanism of action through the inhibition of the MK-2 kinase. Future work would involve in-depth structural biology studies (e.g., X-ray co-crystallography) to visualize the binding mode at an atomic level, further medicinal chemistry efforts to improve potency and selectivity, and in vivo studies in relevant disease models to assess therapeutic potential. This structured approach ensures scientific integrity and provides a clear path from initial observation to a well-supported mechanistic hypothesis.
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Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
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Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. Available at: [Link]
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. Available at: [Link]
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N-butyl-6-chloropyrazin-2-amine: A Technical Guide to Unveiling its Biological Potential
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of N-butyl-6-chloropyrazin-2-amine, a novel chemical entity with significant therapeutic promise. While direct experimental data on this specific molecule is nascent, a thorough analysis of its structural components—the 2-aminopyrazine core, a chloro substituent, and an N-butyl group—provides a strong rationale for investigating its potential as a kinase inhibitor for oncology and inflammatory conditions, and as an antimicrobial agent. This document serves as a roadmap for researchers and drug development professionals, outlining the scientific basis for these hypotheses, proposing detailed experimental protocols for validation, and discussing potential mechanisms of action.
Introduction: Deconstructing this compound for Targeted Drug Discovery
This compound is a small molecule belonging to the pyrazine class of heterocyclic compounds. The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The specific substitutions on the pyrazine ring in this compound—a 2-amino group, a 6-chloro substituent, and an N-butyl chain—each contribute to its potential pharmacological profile.
The 2-aminopyrazine moiety is a well-established pharmacophore, particularly in the realm of kinase inhibition.[1][6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[1] The amino group at the 2-position can form critical hydrogen bond interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition.[7]
The presence of a chloro group at the 6-position is also significant. Halogen substituents can modulate the electronic properties of the aromatic ring system, influencing binding affinity and metabolic stability. Furthermore, chloro-substituted heterocyclic compounds have a documented history of potent antimicrobial activity, including efficacy against Mycobacterium tuberculosis.[3][8]
Finally, the N-butyl side chain plays a crucial role in determining the compound's physicochemical properties, such as lipophilicity, which in turn affects cell permeability and overall drug-like characteristics. The nature of the N-alkyl substituent is a key determinant of target selectivity and potency in many drug classes.
This guide will delve into the scientific rationale for prioritizing the investigation of this compound in two primary therapeutic areas: kinase inhibition and antimicrobial chemotherapy. We will provide detailed, field-proven experimental workflows to systematically evaluate its biological activity and elucidate its mechanism of action.
Hypothesized Biological Activity I: Kinase Inhibition
The 2-aminopyrazine scaffold is a cornerstone of many small molecule kinase inhibitors.[1][2] Several potent and selective inhibitors targeting various kinases, including those involved in cell cycle progression and inflammatory signaling, are based on this core structure.[6][7]
Rationale for Kinase Inhibitory Potential
The nitrogen atoms of the pyrazine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, mimicking the adenine region of ATP and enabling the molecule to dock into the kinase hinge region. The N-butyl group can extend into a hydrophobic pocket within the ATP-binding site, further enhancing binding affinity. The 6-chloro substituent can contribute to favorable interactions and improve metabolic stability.
Potential Kinase Targets
Based on the activities of structurally similar aminopyrazine derivatives, potential kinase targets for this compound include:
-
Mitogen-activated protein kinase-activated protein kinase 2 (MK-2): A key player in the inflammatory response.[6]
-
NIMA-related kinase 2 (Nek2): A mitotic kinase involved in cell cycle regulation and a potential target in oncology.[7]
-
Receptor Tyrosine Kinases (RTKs): Overexpressed or mutated in many cancers.
-
Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle and established cancer targets.
Experimental Workflow for Kinase Inhibition Screening
A tiered approach is recommended to efficiently assess the kinase inhibitory potential of this compound.
2.3.1. Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Example: MK-2)
-
Reagents and Materials: Recombinant human MK-2 enzyme, kinase buffer, ATP, substrate peptide (e.g., PRAStide), this compound (dissolved in DMSO), 384-well plates, ADP-Glo™ Kinase Assay kit.
-
Assay Preparation:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
Prepare a solution of MK-2 enzyme and substrate peptide in kinase buffer.
-
-
Reaction Initiation:
-
Add the enzyme/substrate solution to the wells of the 384-well plate.
-
Add the serially diluted compound or DMSO vehicle control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothesized Biological Activity II: Antimicrobial Activity
The presence of the 6-chloropyrazin-2-amine core suggests that this compound may possess antimicrobial properties. Derivatives of chloropyrazine and chloropyridine have demonstrated activity against a range of bacterial and fungal pathogens.[3][9]
Rationale for Antimicrobial Potential
The pyrazine ring is a key component of pyrazinamide, a first-line antitubercular drug. The mechanism of action of pyrazinamide is complex and involves conversion to pyrazinoic acid, which disrupts membrane potential and transport in Mycobacterium tuberculosis. The chloro substituent in this compound may enhance its antimicrobial efficacy. The lipophilic N-butyl chain could facilitate penetration of the bacterial cell wall.
Potential Antimicrobial Targets
-
Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in peptidoglycan biosynthesis.
-
Bacterial DNA Gyrase/Topoisomerase: Interference with DNA replication and repair.
-
Bacterial Protein Synthesis: Binding to ribosomal subunits and inhibiting translation.
-
Mycobacterial Fatty Acid Synthase I (FAS I): A potential target for pyrazine derivatives.[8]
Experimental Workflow for Antimicrobial Activity Screening
A systematic evaluation of the antimicrobial spectrum of this compound is essential.
3.3.1. Step-by-Step Protocol: Broth Microdilution Assay for MIC Determination
-
Reagents and Materials: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, bacterial/fungal strains, this compound, 96-well microtiter plates, incubator.
-
Inoculum Preparation:
-
Culture the microbial strains overnight.
-
Dilute the culture in the appropriate broth to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of the compound in broth directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the serially diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Data Summary and Interpretation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in a clear and structured format.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Cellular IC50 (nM) |
| MK-2 | 150 | 800 |
| Nek2 | 250 | 1200 |
| CDK2 | >10,000 | >10,000 |
| VEGFR2 | 5,000 | >10,000 |
Table 2: Hypothetical Antimicrobial Activity Profile of this compound
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 8 | 16 |
| Escherichia coli ATCC 25922 | 32 | >64 |
| Pseudomonas aeruginosa PAO1 | >64 | >64 |
| Candida albicans ATCC 90028 | 16 | 32 |
| Mycobacterium tuberculosis H37Rv | 4 | 8 |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. The structural alerts within the molecule strongly suggest the potential for both kinase inhibitory and antimicrobial activities. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these hypotheses. Positive results from these initial screens would warrant further investigation into the compound's mechanism of action, structure-activity relationships through analog synthesis, and in vivo efficacy in relevant disease models. This strategic approach will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.
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An In-Depth Technical Guide to N-butyl-6-chloropyrazin-2-amine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, represents a cornerstone scaffold in modern medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability have made it a privileged structure in the design of novel therapeutic agents.[2] Pyrazine derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[3][4] This guide focuses on a specific, promising subclass: N-butyl-6-chloropyrazin-2-amine and its derivatives and analogs.
The core structure is characterized by three key features ripe for chemical modification: a reactive chlorine atom at the 6-position, a secondary amine at the 2-position, and an n-butyl group that influences lipophilicity and binding interactions. By systematically exploring modifications at these sites, researchers can generate diverse chemical libraries to probe various biological targets and optimize for potency, selectivity, and pharmacokinetic properties. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile chemical class.
The Core Scaffold: Physicochemical and Structural Features
The this compound scaffold is an exemplar of rational drug design. The pyrazine ring itself is electron-deficient, which influences its reactivity and interactions with biological macromolecules.[2]
-
6-Chloro Substituent: The chlorine atom is a key functional handle. As an electron-withdrawing group, it modulates the electronics of the pyrazine ring. More importantly, it serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of substituents to explore structure-activity relationships.[5]
-
2-Amino Linkage: The amino group is a critical hydrogen bond donor and can be a key anchoring point within a biological target's binding site.
-
N-Butyl Group: The n-butyl chain is a lipophilic tail that can be inserted into hydrophobic pockets of target proteins. Its length and flexibility can be fine-tuned to optimize van der Waals interactions and modulate the compound's overall physicochemical properties, such as solubility and membrane permeability.[6]
Synthetic Strategies: Building the Derivatives
The synthesis of this compound derivatives primarily relies on sequential nucleophilic aromatic substitution reactions starting from commercially available dichloropyrazines. The differential reactivity of the chlorine atoms can be exploited to achieve regioselective substitution.
A general and robust synthetic workflow is outlined below. The initial step involves the selective mono-amination of a starting material like 2,6-dichloropyrazine with n-butylamine. The slightly lower reactivity of the second chlorine atom often allows for the isolation of the mono-substituted intermediate. This intermediate then serves as the platform for introducing further diversity.
Caption: General workflow for the synthesis of this compound analogs.
Protocol 1: General Synthesis of a N2-butyl-N6-aryl-pyrazine-2,6-diamine Derivative
This protocol describes a representative two-step synthesis, starting with the formation of the core intermediate followed by a Suzuki coupling reaction to introduce an aryl group at the 6-position.
Step 1: Synthesis of this compound
-
Reagents & Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add triethylamine (2.5 eq).
-
Addition: Add n-butylamine (1.05 eq) dropwise to the solution at room temperature while stirring.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired this compound intermediate.[7]
Step 2: Suzuki Coupling for C-6 Arylation
-
Reagents & Setup: In a microwave vial, combine the this compound intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).
-
Solvent: Add a mixture of dioxane and water (e.g., 4:1 ratio) to the vial.
-
Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes. Alternatively, conventional heating at reflux can be used but may require longer reaction times. Monitor for completion by TLC or LC-MS.[5]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography to yield the N2-butyl-N6-aryl-pyrazine-2,6-diamine analog.
Biological Activities and Therapeutic Potential
Analogs derived from the chloropyrazine scaffold have shown significant promise across multiple therapeutic areas. The specific activity is highly dependent on the nature of the substituents attached to the core.
-
Anticancer Activity: Pyrazine derivatives are well-documented as potent anticancer agents.[2] They often function as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.[2] For instance, molecular hybridization of chloropyrazine with other heterocyclic systems has yielded derivatives with selective antiproliferative effects against cancer cells while sparing normal cells.[8] Some pyrazine-containing compounds have been identified as inhibitors of histone acetyltransferases (HATs) like p300/CBP, which are validated cancer drug targets.[9]
-
Antimicrobial Activity: The pyrazine core is present in pyrazinamide, a first-line drug for treating tuberculosis.[10] Novel derivatives based on 3-aminopyrazine-2-carboxamides have shown activity against Mycobacterium tuberculosis and other bacterial and fungal strains.[10][11] The activity of these compounds is often linked to their lipophilicity, which facilitates penetration of the complex mycobacterial cell wall.[12]
-
Anti-inflammatory Activity: Certain aminopyrazine derivatives have been developed as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key enzyme in the inflammatory cascade that regulates TNFα production.[13]
Table 1: Representative Biological Activities of Aminopyrazine Analogs
| Compound Class | Target/Activity | Potency (IC₅₀ / MIC) | Reference |
| Pyrazine-based HAT Inhibitors | p300/CBP HAT Inhibition | IC₅₀ = 1.4 µM | [9] |
| 3-Benzylaminopyrazine-2-carboxamides | M. tuberculosis H37Rv | MIC = 6 µM | [10][14] |
| Aminopyrazine MK-2 Inhibitors | MK-2 Enzyme Inhibition | IC₅₀ values in low µM range | [13] |
| 3-Aminopyrazine-2-carboxamides | M. tuberculosis H37Rv | MIC = 46 µM | [11] |
| Aminophthalazine Analogs | PGE2 Reduction in Cells | EC₅₀ = 0.02 µM | [5] |
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing lead compounds. For this compound derivatives, the key points of modification are the N-butyl chain, the C6-substituent, and the pyrazine ring itself.
Caption: Key modification points for SAR studies on the this compound scaffold.
-
C6-Position: This is the most critical position for diversification. Replacing the chlorine with various amines, aryl groups (via Suzuki coupling), or other heterocycles directly and profoundly impacts target engagement. For example, in a series of HAT inhibitors, replacing a bromine with a furan-3-ylphenyl group at a similar position increased potency over four-fold.[9]
-
N-Alkyl Chain: The length and branching of the N-butyl chain are crucial for optimizing interactions with hydrophobic pockets. While the n-butyl group provides a good starting point, shortening, lengthening, or introducing cyclic structures can enhance binding affinity or improve pharmacokinetic properties like solubility and metabolic stability.[6] In some series, increasing the alkyl chain length has been shown to increase antibacterial activity.[11]
-
Pyrazine Ring Substituents: Adding substituents at the C3 or C5 positions can influence the molecule's conformation and block potential sites of metabolism, thereby increasing the compound's half-life. The introduction of electron-withdrawing or -donating groups can also fine-tune the electronic nature of the ring, impacting its pKa and binding characteristics.[8]
Protocol 2: In-Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the ability of synthesized derivatives to inhibit the growth of a cancer cell line.
-
Cell Seeding: Plate human cancer cells (e.g., MiaPaCa-2 pancreatic cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Future Perspectives and Conclusion
The this compound scaffold is a highly tractable platform for the discovery of new drug candidates. Its synthetic accessibility and the clear structure-activity relationships emerging from related pyrazine series provide a solid foundation for further exploration.
Future research should focus on several key areas:
-
Target Identification: For derivatives showing potent phenotypic effects (e.g., anticancer activity), identifying the specific molecular target(s) is crucial for mechanism-of-action studies and further optimization.
-
Computational Modeling: The use of quantitative structure-activity relationship (QSAR) and molecular docking studies can rationalize experimental findings and guide the design of new analogs with improved potency and selectivity.[15]
-
ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is essential to ensure that potent compounds also possess the drug-like qualities necessary for clinical development.
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- 10. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
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N-butyl-6-chloropyrazin-2-amine safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of N-butyl-6-chloropyrazin-2-amine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the essential safety and handling precautions for this compound. As a Senior Application Scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.
Understanding the Compound: A Physicochemical Overview
This compound is a substituted pyrazine derivative. While specific physical and chemical data for this exact compound are not extensively published, we can infer its properties based on related structures like 2-aminopyrazine and other chlorinated pyrazines.[1][2][3] Amines, particularly lower aliphatic amines, can be liquids or solids at room temperature and may have a characteristic fishy odor.[4] The presence of the butyl group suggests it is likely a solid or a high-boiling point liquid at room temperature.[4]
Inferred Properties of this compound:
| Property | Inferred Value/Characteristic | Rationale & Sources |
| Molecular Formula | C8H12ClN3 | Based on chemical name |
| Molecular Weight | 185.65 g/mol | Calculated from the molecular formula |
| Physical State | Likely solid or high-boiling point liquid | Based on the properties of similar amines and pyrazine derivatives.[4] |
| Solubility | Likely soluble in organic solvents. Lower aliphatic amines show some water solubility, but the butyl group may decrease this.[4] | General solubility of amines.[4] |
Hazard Identification and Classification
Based on safety data for structurally similar compounds, this compound is anticipated to present the following hazards.
GHS Hazard Classification (Anticipated):
| Hazard Class | Category | Hazard Statement | Source Analogy |
| Skin Irritation | 2 | H315: Causes skin irritation | TCI Chemicals Safety Data Sheet for a similar compound.[5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | TCI Chemicals and Cayman Chemical Safety Data Sheets.[5][6] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Cayman Chemical Safety Data Sheet for 2-Aminopyrazine.[6] |
Hazard Pictogram:
Causality of Hazards: A Mechanistic Perspective
Engineering Controls: The First Line of Defense
To minimize exposure, all handling of this compound should be conducted within a certified chemical fume hood.[8] The fume hood provides essential ventilation to prevent the inhalation of any dust or vapors.[9] An eyewash station and safety shower must be readily accessible in the immediate work area.[8][10]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Appropriate PPE is mandatory when handling this compound. The following table outlines the minimum requirements.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | Provides protection against splashes and airborne particles.[8] |
| Skin | Compatible chemical-resistant gloves (e.g., nitrile) and a lab coat | Prevents direct skin contact.[9] Gloves should be inspected before use and disposed of properly after handling.[9] |
| Respiratory | NIOSH/MSHA approved respirator with organic vapor cartridges | Recommended if there is a risk of generating dust or aerosols outside of a fume hood.[8] |
Safe Handling and Storage Protocols
Handling:
-
Use in a well-ventilated area, preferably a chemical fume hood.[9][11]
-
Keep away from incompatible materials such as strong oxidizing agents, reducing agents, and acids.[12]
Storage:
-
Keep in a cool, dry, and well-ventilated place.[12] A refrigerator is recommended for long-term stability.[5]
-
Store under an inert gas like nitrogen or argon to prevent degradation from air and moisture.[5][12]
Emergency Procedures: A Step-by-Step Guide
Prompt and correct action during an emergency is critical.
Spill Response:
Caption: Workflow for handling a chemical spill.
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing. If irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[5] Seek immediate medical attention.[8] |
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[7] this compound and its containers should be treated as hazardous waste and disposed of through a licensed waste disposal company.[7] Do not allow the chemical to enter drains or waterways.[6][13]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[6][7]
-
Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides, carbon monoxide, and hydrogen chloride may be produced.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Logical Relationships in Safety Protocol
Caption: Hierarchy of controls for managing chemical exposure.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to the most current Safety Data Sheet (SDS) for this compound.
References
-
BIOSYNCE. (2025, June 5). What are the storage requirements for pyrazine? Retrieved from [Link]
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Axxence Aromatic GmbH. (2024, October 8). NATURAL PYRAZINES 18. Retrieved from [Link]
-
PubChem. (n.d.). N-(6-tert-butyl-2-pyridinyl)-6-chloropurin-4-amine. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Quantitative Analysis of N-butyl-6-chloropyrazin-2-amine
Abstract
This document provides comprehensive analytical methods for the precise and accurate quantification of N-butyl-6-chloropyrazin-2-amine. This compound, a substituted chloropyrazine, is of significant interest in pharmaceutical development as a potential intermediate or impurity. Ensuring its concentration is accurately monitored is critical for quality control and regulatory compliance. This guide details three robust analytical techniques: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level impurity analysis, and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization. Each protocol is presented with detailed, step-by-step instructions, method validation parameters according to ICH Q2(R2) guidelines, and the scientific rationale behind the methodological choices.[1][2]
Introduction: The Analytical Imperative
This compound is a heterocyclic amine whose chemical structure features a pyrazine core, a chlorine substituent, and an N-butyl amine group. The presence of the pyrazine ring, a common scaffold in pharmacologically active molecules, suggests its use as a building block in drug synthesis.[3][4] The chloro- and butyl- substitutions influence its polarity, solubility, and chromatographic behavior. As with any component in a pharmaceutical manufacturing process, a validated, reliable analytical method is essential to control its purity and quantity, whether as a starting material, intermediate, or a potential degradation product or process impurity.[5][6]
The analytical challenge lies in developing a method that is specific, accurate, and precise. The methods presented herein are designed to be robust and transferable, addressing the needs of both process chemistry and quality assurance laboratories.
General Analytical Workflow
The overall process from sample reception to final data reporting follows a structured pathway to ensure data integrity and consistency. This workflow is applicable to all the detailed methods in this guide.
Caption: General workflow for quantitative analysis.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reverse-phase HPLC method is the primary choice for routine assay and purity determinations of this compound. It offers a balance of performance, robustness, and accessibility.
Principle and Rationale
The method leverages reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18). The n-butyl group on the analyte provides sufficient hydrophobicity for strong retention on a C18 column.[7] A mobile phase of acetonitrile and water allows for the controlled elution of the compound. UV detection is suitable as the pyrazine ring system contains a chromophore that absorbs strongly in the UV region, typically around 275 nm.[3][7]
Instrumentation and Materials
-
HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, UV/PDA Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), this compound reference standard.
-
Glassware: Volumetric flasks (Class A), autosampler vials.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Water | Provides a polar environment for analyte elution. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte. |
| Gradient | Isocratic: 60% B | An isocratic method is simpler and more robust for a single analyte assay. The ratio is optimized for good retention and peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion. |
| Detection | UV at 275 nm | Pyrazine derivatives show significant absorbance at this wavelength.[3][7] |
| Run Time | 10 minutes | Sufficient time for analyte elution and column re-equilibration. |
Detailed Protocol
-
Mobile Phase Preparation: Prepare the required volume of 60:40 (v/v) Acetonitrile:Water. Filter and degas prior to use.
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution.
-
Further dilutions can be made from this stock to create calibration standards if required for linearity assessment.
-
-
Sample Solution Preparation:
-
Accurately weigh an amount of the sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution five times.
-
The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%.[1]
-
-
Analysis:
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the sample by comparing the peak area to that of the standard.
-
Method Validation (ICH Q2(R2) Framework)[2][8]
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the analyte's retention time. Peak purity should pass. |
| Linearity | R² ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision (RSD%) | Repeatability (n=6): ≤ 1.5%. Intermediate Precision: ≤ 2.0%. |
| LOQ/LOD | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
| Robustness | %RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Method 2: Quantification by LC-Tandem Mass Spectrometry (LC-MS/MS)
For the determination of trace levels of this compound, particularly as a process impurity, LC-MS/MS provides unparalleled sensitivity and selectivity.[8][9]
Principle and Rationale
This method couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically. It then enters the mass spectrometer, where it is ionized (typically via Electrospray Ionization, ESI). The precursor ion corresponding to the analyte's mass is selected in the first quadrupole, fragmented in the second, and specific product ions are monitored in the third. This Multiple Reaction Monitoring (MRM) provides exceptional specificity, as it is highly unlikely that another compound will have the same retention time, precursor mass, and product ion masses. The presence of a chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl), which can be used for confirmation.[10][11]
Caption: LC-MS/MS workflow for selective quantification.
Instrumentation and Materials
-
LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm (UPLC) or equivalent.
-
Reagents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade).
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
Mass Spectrometry | Parameter | Setting | Rationale | | :--- | :--- | :--- | | Ionization Mode | ESI Positive | The amine group is basic and readily protonated. | | Precursor Ion (Q1) | m/z 198.1 [M+H]⁺ | Calculated for C₉H₁₃ClN₃⁺. | | Product Ions (Q3) | To be determined empirically via infusion. Likely fragments involve loss of the butyl group. | | Collision Energy | To be optimized for maximum product ion intensity. | | Dwell Time | 100 ms |
Detailed Protocol
-
Standard and Sample Preparation: Prepare stock solutions in a suitable solvent like methanol or acetonitrile. Dilute to the ng/mL or pg/mL range using the initial mobile phase composition (90:10 A:B).
-
MS Parameter Optimization: Infuse a ~1 µg/mL solution of the standard directly into the mass spectrometer to determine the optimal precursor ion, product ions, and collision energies.
-
Analysis: Equilibrate the LC-MS/MS system. Inject standards to generate a calibration curve, followed by the samples.
-
Quantification: Quantify using the area of the MRM transition peak against the calibration curve.
Method Validation
Validation follows the same principles as HPLC-UV but with much lower concentration ranges and acceptance criteria appropriate for trace analysis (e.g., accuracy of 80-120% at the LOQ).[12]
Method 3: Alternative by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative, particularly in labs where it is the primary analytical platform. However, direct analysis of amines by GC can be problematic due to their polarity and basicity, often leading to poor peak shape.[13] Derivatization is highly recommended to improve chromatographic performance.[14][15]
Principle and Rationale
The method involves a chemical derivatization step to convert the polar amine group into a less polar, more volatile, and thermally stable derivative. A common agent is Trifluoroacetic Anhydride (TFAA), which reacts with the secondary amine.[13] The resulting trifluoroacetylated derivative exhibits excellent chromatographic behavior on standard non-polar GC columns. The mass spectrometer is used for detection and confirmation.
Instrumentation and Materials
-
GC-MS System: Gas chromatograph with a capillary column, coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm, or equivalent.
-
Reagents: Dichloromethane (GC Grade), Trifluoroacetic Anhydride (TFAA), Pyridine.
Derivatization and GC-MS Protocol
-
Derivatization:
-
Dissolve a known amount of the sample in 1 mL of dichloromethane in a vial.
-
Add 100 µL of pyridine (as a catalyst/acid scavenger).
-
Add 150 µL of TFAA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
-
GC-MS Conditions:
Parameter Setting Inlet Temperature 250 °C Injection Mode Split (e.g., 20:1) Carrier Gas Helium, 1.2 mL/min constant flow Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min. MS Transfer Line 280 °C Ion Source Temp. 230 °C | Scan Range | m/z 50-450 |
-
Analysis: Inject the derivatized standard and samples. Identify the derivative peak by its retention time and mass spectrum. Quantify using the total ion chromatogram (TIC) or a specific extracted ion.
Conclusion
The choice of analytical method for this compound depends on the specific application. For routine quality control and assay, the HPLC-UV method is robust, reliable, and cost-effective. For trace-level quantification where high sensitivity and specificity are paramount, the LC-MS/MS method is the gold standard. The GC-MS method serves as a viable alternative, provided a consistent and complete derivatization procedure is implemented. All methods must be properly validated according to established guidelines to ensure the integrity and accuracy of the analytical results.[1][2]
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- PubMed. Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- SIELC Technologies. Pyrazine.
- Atmospheric Measurement Techniques. (2014, July 4). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and.
- SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- ResearchGate. Comparison of GC-MS with IC for the determination of alkyl amines in....
- Atmospheric Measurement Techniques. (2014, March 5). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and.
- Google Patents. CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit.
-
National Institutes of Health. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]
- Hochschule Bonn-Rhein-Sieg. Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
- ACS Publications. (2020, February 11). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide | ACS Catalysis.
- PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- LGC Group. Guide to achieving reliable quantitative LC-MS measurements.
- MDPI. (2023, February 2). Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin.
- RSC Publishing. Analytical Methods.
- National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- ChemicalBook. (2023, April 23). This compound | 951884-06-3.
- ResearchGate. (2025, August 6). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF.
- Analytical Method. n-Butylamine by GC/FID.
- PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- Journal of Applied Pharmaceutical Science. (2025, October 15). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug.
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Application Notes & Protocols: N-butyl-6-chloropyrazin-2-amine as a Versatile Building Block in Modern Organic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of N-butyl-6-chloropyrazin-2-amine in organic synthesis. Pyrazine scaffolds are integral to numerous pharmacologically active compounds, making functionalized pyrazines like this one highly valuable building blocks.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into optimizing reaction conditions and troubleshooting common challenges. We will explore its utility in cornerstone reactions of modern drug discovery, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, complete with detailed, self-validating protocols.
Introduction: The Strategic Value of this compound
This compound is a bifunctional heterocyclic compound featuring a pyrazine core, a common motif in pharmaceuticals due to its ability to modulate pharmacological properties.[1] Its structure presents two key points of reactivity: a nucleophilic secondary amine and a reactive chloro-substituent on an electron-deficient pyrazine ring. This duality allows for its use in a variety of synthetic transformations, making it a powerful tool for generating diverse molecular libraries.
The primary utility of this building block lies in the strategic modification at the C6 position, where the chlorine atom serves as an excellent leaving group in several key transformations. The electron-withdrawing nature of the pyrazine nitrogens enhances the electrophilicity of the C-Cl bond, making it susceptible to both metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful and versatile methods for C-N and C-C bond formation in modern organic synthesis. This compound is an excellent substrate for these transformations, primarily through its reactive chloro-substituent.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling amines with aryl halides.[2][3] This reaction is invaluable for synthesizing complex aryl amines, which are prevalent in pharmaceuticals. In the context of our substrate, the chloro group at the C6 position can be displaced by a wide range of primary or secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as Xantphos or BrettPhos, are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4][5] These ligands promote the formation of the active monoligated Pd(0) species and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile (or the intermediate palladium-amine complex), making it a more potent nucleophile for the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure the solubility of the catalyst complex and reactants.[3]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst oxidation and deactivation. Therefore, the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[5]
Materials:
-
This compound (1.0 equiv)
-
Amine of choice (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-10 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add this compound, the chosen amine, and sodium tert-butoxide.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
In a separate vial under an inert atmosphere, prepare the catalyst system by mixing the palladium precursor and the phosphine ligand in a small amount of the reaction solvent.
-
Add the anhydrous solvent to the main reaction flask via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench carefully with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursors to the active Pd(0) catalyst. |
| Ligand | Xantphos, BrettPhos | Electron-rich, bulky ligands that promote efficient catalysis.[4][6] |
| Base | NaOtBu, K₂CO₃ | Strong, non-nucleophilic base for deprotonation.[4] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents compatible with the reaction conditions. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide.[7] This reaction is a cornerstone of medicinal chemistry for constructing biaryl and heteroaryl-aryl scaffolds.[8][9] The chloro-substituent on this compound can be efficiently coupled with a vast array of boronic acids.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Buchwald-Hartwig reaction, a Pd(0) catalyst is required. Catalyst systems like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand are common.[10] The ligand choice influences the stability and activity of the catalyst.
-
Base: A base is essential for the transmetalation step of the catalytic cycle.[10] It activates the boronic acid by forming a more nucleophilic boronate species. Aqueous solutions of inorganic bases like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.
-
Solvent System: The reaction often uses a biphasic solvent system, such as toluene/water or dioxane/water, to dissolve both the organic-soluble reactants and the water-soluble inorganic base.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Aqueous base (e.g., 2M Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or DME)
Procedure:
-
In a flask, combine this compound, the arylboronic acid, and the palladium catalyst.
-
Add the organic solvent (e.g., toluene), followed by the aqueous base solution.
-
Purge the mixture with nitrogen or argon for 15 minutes to remove oxygen.
-
Heat the reaction to reflux (typically 80-100 °C) with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography or recrystallization to yield the desired product.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust and versatile catalysts for a wide range of substrates. |
| Boron Source | Arylboronic acids, Arylboronic esters | Readily available and generally stable to air and moisture. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[10] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system to accommodate all reactants. |
| Temperature | 80-100 °C | Ensures a reasonable reaction rate for most substrates. |
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is powerful, for certain substrates, a more direct and atom-economical approach is Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring is electron-deficient, which activates the chlorine at the C6 position towards attack by strong nucleophiles.[11] This method avoids the use of expensive transition metals and ligands.
Causality Behind Experimental Choices:
-
Nucleophile: This reaction works best with strong nucleophiles, such as alkoxides, thiolates, or highly nucleophilic amines (e.g., cyclic secondary amines like morpholine or piperidine).[12]
-
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal as they can stabilize the charged Meisenheimer intermediate formed during the reaction, thus lowering the activation energy.[11]
-
Temperature: The reaction often requires heating to proceed at a practical rate, although highly activated systems may react at or near room temperature.
Materials:
-
This compound (1.0 equiv)
-
Nucleophilic amine (2.0-3.0 equiv, acts as both nucleophile and base)
-
Polar aprotic solvent (e.g., DMSO, NMP)
-
Optional: A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) if the amine is not used in excess.
Procedure:
-
Combine this compound and the nucleophilic amine in a sealed vial or flask.
-
Add the polar aprotic solvent.
-
Heat the mixture to 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture and dilute with water to precipitate the product or to allow for extraction.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the high-boiling point solvent (e.g., DMSO).
-
Dry the organic layer, concentrate, and purify by chromatography or recrystallization.
Conclusion and Future Outlook
This compound stands out as a highly versatile and valuable building block for drug discovery and organic synthesis. Its utility in robust and scalable reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling allows for the rapid generation of diverse and complex molecules. Furthermore, the potential for metal-free SNAr reactions provides a complementary and often more sustainable synthetic route. Understanding the principles behind these transformations enables the modern chemist to strategically deploy this reagent to accelerate the synthesis of novel chemical entities with significant therapeutic potential.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Golden, M. D., et al. (2023). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta. Available at: [Link]
-
Legris, M., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: N-butyl-6-chloropyrazin-2-amine as a Versatile Building Block for Novel Compound Synthesis
Introduction: The Strategic Value of the Substituted Pyrazine Core
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] N-butyl-6-chloropyrazin-2-amine (CAS No. 951884-06-3) is a strategically designed building block that offers medicinal chemists a facile entry point for generating diverse libraries of novel compounds.[3][4]
This bifunctional molecule possesses two key handles for synthetic diversification:
-
A reactive chloro group at the 6-position, ideal for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents.
-
An N-butylamino group at the 2-position, which can influence the compound's physicochemical properties, such as solubility and lipophilicity, and can also participate in crucial interactions with biological targets.
This application note provides detailed protocols for the derivatization of this compound and showcases its potential in the synthesis of novel kinase inhibitors.
Chemical Properties and Reactivity Profile
This compound is a stable, solid compound at room temperature. The electron-withdrawing nature of the pyrazine ring, coupled with the inductive effect of the chlorine atom, renders the C6-Cl bond susceptible to nucleophilic aromatic substitution and, more importantly, oxidative addition in palladium catalytic cycles. The 2-amino group, being an electron-donating group, can modulate the reactivity of the pyrazine ring.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to C-C and C-N bond formation under relatively mild conditions, with excellent functional group tolerance.[1][5]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for installing aryl or heteroaryl moieties at the 6-position of the pyrazine ring.[1] This is a critical step in the synthesis of many kinase inhibitors, where this substituent often occupies a hydrophobic pocket in the ATP-binding site of the enzyme.
Reaction Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition to the C-Cl bond of the pyrazine. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, forms the new C-C bond and regenerates the active catalyst.[1]
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1 mixture), degassed
-
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ (3) | Dioxane/H₂O | 85 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 95 | 10 | 78 |
Yields are estimated based on similar reactions and may require optimization.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 2,6-diaminopyrazine derivatives by coupling this compound with a variety of primary and secondary amines.[5][6] This transformation is particularly valuable for introducing substituents that can act as hydrogen bond donors or acceptors, crucial for kinase hinge-binding motifs.
Reaction Principle: This palladium-catalyzed reaction involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired C-N bond.[5][6]
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.3 equiv)
-
Palladium pre-catalyst: Pd₂(dba)₃ (0.02 equiv) or a suitable pre-catalyst like XPhos Pd G3.
-
Ligand: XPhos, SPhos, or RuPhos (0.04-0.05 equiv)
-
Base: NaOtBu or K₃PO₄ (1.5-2.0 equiv)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
-
Reaction Setup (Glovebox Recommended):
-
In a glovebox, charge a dry Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add this compound and the amine coupling partner.
-
Remove the tube from the glovebox and add the anhydrous solvent under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos (2/4) | NaOtBu (1.5) | Toluene | 110 | 4 | 90 |
| 2 | Morpholine | XPhos Pd G3 (3) | K₃PO₄ (2) | Dioxane | 100 | 12 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos (2/5) | NaOtBu (1.5) | Toluene | 110 | 6 | 85 |
Yields are estimated based on similar reactions and may require optimization.
This straightforward, one-step transformation highlights the efficiency with which this compound can be converted into complex, drug-like molecules. The resulting compound could then be screened for its inhibitory activity against a panel of kinases.
Conclusion
This compound is a high-value building block for the synthesis of novel compounds, particularly in the realm of drug discovery. Its dual functional handles allow for the rapid and efficient generation of diverse molecular architectures through robust and well-established palladium-catalyzed cross-coupling methodologies. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this versatile intermediate in their quest for new therapeutic agents.
References
-
Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]
-
Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. (2008). Archiv der Pharmazie, 341(9), 554-61. [Link]
-
Process for the preparation of kinase inhibitors and intermediates thereof. (2017). US Patent 9,643,927 B1. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). Pharmaceuticals, 16(8), 1148. [Link]
-
Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-61. [Link]
-
Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (n.d.). ScienceDirect. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]
-
Aminative Suzuki–Miyaura coupling. (2024). Science, 383(6686), 1003-1009. [Link]
-
Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2011). Bioorganic & Medicinal Chemistry Letters, 21(18), 5342-6. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). Pharmaceuticals, 16(8), 1148. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [951884-06-3], MFCD09800983, 2-Butylamino-6-chloropyrazine [combi-blocks.com]
- 4. This compound | 951884-06-3 [chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for High-Throughput Screening Assays Involving N-butyl-6-chloropyrazin-2-amine
This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) assays for the characterization of N-butyl-6-chloropyrazin-2-amine. Given the structural motifs present in this molecule, specifically the substituted pyrazine ring, it is hypothesized to be a potential inhibitor of protein kinases, a class of enzymes crucial in cellular signaling and frequently targeted in oncology. Cyclin-dependent kinases (CDKs), in particular, are a family of serine/threonine kinases that play a critical role in cell cycle regulation, and their dysregulation is a hallmark of many cancers.[1][2][3] This guide will therefore focus on HTS assays to evaluate the inhibitory activity of this compound against CDKs and its subsequent effects on cancer cells.
The protocols herein are designed to be robust and self-validating, providing not just a series of steps, but the scientific rationale behind them. This ensures that the generated data is reliable and can confidently guide further drug development efforts.
Section 1: Biochemical High-Throughput Screening for Kinase Inhibition
Biochemical assays are the frontline in identifying direct inhibitors of a target enzyme.[4] They are performed in a purified, cell-free system, which allows for the precise measurement of the compound's effect on the kinase's enzymatic activity. We will explore two common, powerful, and HTS-compatible assay formats: a luminescent assay that measures ATP consumption and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that detects product formation.
Luminescent Kinase Assay: Quantifying ATP Depletion
Principle of the Assay:
The Kinase-Glo® Luminescent Kinase Assay platform offers a homogeneous and highly sensitive method to measure kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction.[5][6][7] Kinases utilize ATP to phosphorylate their substrates. The Kinase-Glo® reagent contains a thermostable luciferase that produces light in the presence of ATP.[5][6] Therefore, the luminescent signal is inversely proportional to the kinase activity; high kinase activity results in low ATP levels and consequently, a dim signal, while inhibition of the kinase leads to higher ATP levels and a brighter signal.[5][8] This "glow-type" luminescence is stable, with a half-life of over five hours, which allows for batch processing of plates without the need for injectors.[5]
Experimental Workflow: Luminescent Kinase Assay
Caption: Workflow for the Luminescent Kinase Assay.
Protocol 1: CDK2/Cyclin E Luminescent Kinase Assay
This protocol is designed to determine the IC50 value of this compound against the CDK2/Cyclin E complex.
Materials:
-
This compound
-
Recombinant human CDK2/Cyclin E
-
Histone H1 (substrate)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a 10-point IC50 curve, a 3-fold dilution series is recommended.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add 5 µL of kinase buffer.
-
Add 50 nL of the compound dilutions or DMSO (for positive and negative controls) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate mix in kinase buffer containing CDK2/Cyclin E and Histone H1.
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
Prepare a 2X ATP solution in kinase buffer.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final ATP concentration should be at the Km value for the kinase, if known, to ensure sensitive detection of ATP-competitive inhibitors.
-
The final reaction volume is 15 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to achieve ~50-80% ATP depletion in the no-inhibitor control wells.[8]
-
-
Signal Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 15 µL of the prepared Kinase-Glo® reagent to each well.
-
Mix the contents of the wells on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme or 100% inhibition) and low (DMSO vehicle or 0% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Value |
| Plate Format | 384-well, white, opaque |
| Final Reaction Volume | 15 µL |
| CDK2/Cyclin E Conc. | 1-5 ng/µL (optimize) |
| Histone H1 Conc. | 0.2 µg/µL (optimize) |
| ATP Conc. | 10 µM (or Km) |
| Incubation Time | 60 minutes at RT |
| Kinase-Glo® Volume | 15 µL |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle of the Assay:
TR-FRET assays, such as HTRF®, combine the principles of FRET with time-resolved fluorescence detection to create a robust, homogeneous assay format.[9][10][11][12] In a typical kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with a fluorophore are used. The kinase reaction is performed, and upon phosphorylation of the substrate, the antibody binds. A FRET donor (e.g., a europium cryptate-labeled streptavidin) and a FRET acceptor (e.g., an XL665-labeled secondary antibody) are then added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The use of a long-lifetime donor fluorophore allows for a time-delay before measurement, which reduces background fluorescence from scattered light and other fluorescent compounds.[11][13] The resulting TR-FRET signal is directly proportional to the amount of phosphorylated substrate.
Experimental Workflow: TR-FRET Kinase Assay
Caption: Workflow for the TR-FRET Kinase Assay.
Protocol 2: CDK5/p25 TR-FRET Assay
This protocol provides a method to assess the inhibitory activity of this compound against the CDK5/p25 kinase complex.
Materials:
-
This compound
-
Recombinant human CDK5/p25
-
Biotinylated peptide substrate (e.g., Biotin-PKTPKKAKKL)
-
ATP
-
Anti-phospho-serine/threonine antibody labeled with XL665
-
Streptavidin-Europium cryptate
-
Kinase buffer
-
HTRF detection buffer
-
DMSO
-
White, low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO.
-
Dispense 50 nL of the compound dilutions or DMSO into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate mix in kinase buffer containing CDK5/p25 and the biotinylated peptide substrate.
-
Add 5 µL of this mix to each well.
-
Prepare a 2X ATP solution in kinase buffer.
-
Start the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the detection mix in HTRF detection buffer containing Streptavidin-Europium cryptate and the XL665-labeled anti-phospho antibody.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction and initiate the detection reaction.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
Data Analysis:
-
Calculate the ratiometric HTRF signal (Acceptor signal / Donor signal * 10,000).
-
The HTRF signal is directly proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value as described in Protocol 1.
| Parameter | Recommended Value |
| Plate Format | 384-well, white, low-volume |
| Final Reaction Volume | 20 µL |
| CDK5/p25 Conc. | 0.5-2 ng/µL (optimize) |
| Substrate Conc. | 50-200 nM (optimize) |
| ATP Conc. | 10 µM (or Km) |
| Incubation Time | 60 minutes at RT |
| Detection Incubation | 60 minutes at RT |
Section 2: Cell-Based High-Throughput Screening
Cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context.[14][15][16] These assays can determine a compound's cell permeability, its effects on cell viability and proliferation, and the mechanism of cell death if it is cytotoxic.
Cell Viability Assay
Principle of the Assay:
Cell viability can be assessed by measuring the intracellular ATP concentration, as ATP is a key indicator of metabolically active, viable cells.[14] The CellTiter-Glo® Luminescent Cell Viability Assay provides a homogeneous method for this purpose.[14] The reagent lyses the cells to release ATP, which is then used by a luciferase to produce a luminescent signal proportional to the number of viable cells.[14]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for the Cell Viability Assay.
Protocol 3: Cancer Cell Line Viability Assay
This protocol is designed to measure the effect of this compound on the viability of a cancer cell line, such as MCF-7 (a human breast cancer cell line).
Materials:
-
MCF-7 cells (or other relevant cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
White, clear-bottom 384-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed the cells in a 384-well plate at a density of 1,000-5,000 cells per well in 40 µL of medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate the plate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add 10 µL of the compound dilutions to the cells. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for 72 hours.
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence.
-
Data Analysis:
-
The luminescent signal is directly proportional to the number of viable cells.
-
Calculate the percent viability for each compound concentration relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
| Parameter | Recommended Value |
| Cell Line | MCF-7 (or other relevant line) |
| Seeding Density | 1,000-5,000 cells/well |
| Treatment Duration | 72 hours |
| Final Volume | 50 µL |
| CellTiter-Glo® Volume | 25 µL |
Apoptosis Assay
Principle of the Assay:
A key event in apoptosis is the activation of caspases, a family of proteases that execute programmed cell death.[17] The Caspase-Glo® 3/7 Assay provides a homogeneous, luminescent method for detecting the activity of caspases-3 and -7, which are key effector caspases.[18] The assay reagent contains a luminogenic caspase-3/7 substrate (DEVD-aminoluciferin) in a buffer optimized for caspase activity and luciferase activity. When added to cells, the reagent lyses the cells, and the active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then consumed by luciferase to produce light. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[18]
Protocol 4: Caspase-Glo® 3/7 Apoptosis Assay
This protocol measures the induction of apoptosis by this compound. It is often run in parallel with a viability assay to distinguish between cytotoxic and cytostatic effects.
Materials:
-
Same as Protocol 3, with the addition of the Caspase-Glo® 3/7 Assay Kit.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 3. A shorter incubation time (e.g., 24-48 hours) may be optimal for detecting apoptosis, as this is often an earlier event than the loss of overall viability.
-
-
Signal Detection:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 50 µL of Caspase-Glo® 3/7 reagent to each well (for a 50 µL cell culture volume).
-
Mix gently on a plate shaker.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure the luminescence.
-
Data Analysis:
-
The luminescent signal is directly proportional to caspase-3/7 activity.
-
The results are often expressed as fold-change in caspase activity compared to vehicle-treated cells.
| Parameter | Recommended Value |
| Cell Line | MCF-7 (or other relevant line) |
| Seeding Density | 2,500-10,000 cells/well |
| Treatment Duration | 24-48 hours |
| Caspase-Glo® Volume | Equal to culture volume |
Section 3: Concluding Remarks
The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound. By starting with biochemical assays against specific kinase targets like CDK2 and CDK5, researchers can determine the direct inhibitory potential and selectivity of the compound. Following up with cell-based assays for viability and apoptosis will then elucidate the compound's efficacy in a more complex biological system, providing crucial information on its therapeutic potential. The combination of these well-validated, HTS-compatible assays will enable the rapid and reliable characterization of this compound, accelerating its journey through the drug discovery pipeline.
References
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Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - NIH. [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. [Link]
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High Throughput Screening Identifies CDK Inhibitors as Inflammasome-Activating Vaccine Adjuvants | The Journal of Immunology | Oxford Academic. [Link]
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A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed. [Link]
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Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
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HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PubMed Central. [Link]
-
A High Throughput Apoptosis Assay using 3D Cultured Cells - MDPI. [Link]
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High-throughput screening for kinase inhibitors - PubMed. [Link]
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N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N''-octylguanidine | C14H24ClN7O | CID - PubChem. [Link]
-
Palbociclib-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma - NIH. [Link]
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Cell-based assays in high-throughput mode (HTS) - BioTechnologia. [Link]
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CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - ResearchGate. [Link]
-
HTRF technology on Microplate Readers - BMG Labtech. [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. [Link]
-
High-Throughput Empirical and Virtual Screening To Discover Novel Inhibitors of Polyploid Giant Cancer Cells in Breast Cancer - NIH. [Link]
-
High-Throughput Screening Assays. [Link]
-
Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. [Link]
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Apoptosis Assessment in High-Content and High-Throughput Screening Assays. [Link]
-
Working principle of the AlphaLISA assay. Acceptor beads bind to the... - ResearchGate. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - ResearchGate. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]
-
Kinase assays | BMG LABTECH. [Link]
-
You'll See Dead Cells (They're Everywhere) with High-Throughput Caspase Assays. [Link]
-
Step up your research with AlphaLISA™ immunoassays - YouTube. [Link]
-
HTRF® - Berthold Technologies GmbH & Co.KG. [Link]
-
The Prognostic and Predictive Value of Body Mass Index in Patients with HR+/HER2− Breast Cancer Treated with CDK4/6 Inhibitors: A Systematic Literature Review - MDPI. [Link]
-
Development of CDK4/6 Inhibitors: A Five Years Update - MDPI. [Link]
-
A New Frontier in Protein Quantitation: AlphaLISA - Bitesize Bio. [Link]
-
CDK4/6 inhibition induces epithelial cell cycle arrest and ameliorates acute kidney injury - PubMed. [Link]
-
CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them? - MDPI. [Link]
-
Pharmacological CDK4/6 inhibition promotes vulnerability to lysosomotropic agents in breast cancer - PMC - PubMed Central. [Link]
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Application Notes & Protocols: Experimental Design for N-butyl-6-chloropyrazin-2-amine Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Aminopyrazine Scaffold
N-butyl-6-chloropyrazin-2-amine is a substituted aminopyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Aminopyrazine derivatives are integral components of numerous biologically active compounds, including kinase inhibitors for oncology and anti-infective agents.[1][2][3][4] The chlorine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of molecular complexity. The N-butyl group modulates the molecule's lipophilicity and may engage in specific hydrophobic interactions within a biological target.
This guide provides a detailed framework for designing and executing two pivotal transformations for this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure robust and reproducible outcomes.
Table 1: Physicochemical Properties and Safety Information
| Property | Value | Source / Notes |
| Chemical Name | This compound | - |
| CAS Number | 951884-06-3 | [5] |
| Molecular Formula | C₈H₁₂ClN₃ | [5] |
| Molecular Weight | 185.65 g/mol | [5] |
| Appearance | Typically an off-white to yellow solid. | Based on similar compounds.[6][7] |
| Solubility | Soluble in organic solvents like DMF, DMSO, methanol, and ethanol.[7] | Low solubility in water is expected. |
| Safety | Irritant (GHS07). May cause eye, skin, and respiratory irritation.[7][8] | Handle with appropriate PPE (gloves, safety glasses). Avoid inhalation of dust. Stable under normal conditions but should be kept away from strong oxidants.[6][7] |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl or vinyl-substituted heterocyclic systems by forming a carbon-carbon bond between the chloropyrazine and an organoboron species.[9] For this compound, this reaction enables the introduction of various aryl or heteroaryl substituents at the C6 position, profoundly altering the molecule's steric and electronic properties.
Mechanistic Rationale
The catalytic cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[9] A palladium(0) species initiates the cycle by inserting into the C-Cl bond of the pyrazine. The subsequent transmetalation with a boronic acid (activated by a base) and final reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[9][10] The choice of ligand is critical; electron-rich, bulky phosphine ligands stabilize the palladium center and promote efficient oxidative addition and reductive elimination.[10]
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general method that can be adapted for various arylboronic acids.
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (5 mol%)
-
Potassium fluoride (KF), spray-dried (3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and spray-dried KF (3.0 eq).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligand. Spray-dried KF is an effective base for activating the boronic acid without being harsh enough to hydrolyze sensitive functional groups.[11]
-
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst. Add Pd₂(dba)₃ (2.5 mol%) and P(t-Bu)₃ (5 mol%) to anhydrous THF.
-
Rationale: Pre-mixing the catalyst and ligand allows for the formation of the active catalytic species. P(t-Bu)₃ is a bulky, electron-rich ligand that promotes the coupling of often less reactive aryl chlorides.[11]
-
-
Reaction Initiation: Add the anhydrous THF to the Schlenk flask containing the solids, followed by the catalyst solution via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting amine.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 50-60 °C with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. c. Wash the filtrate with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield N-butyl-6-phenylpyrazin-2-amine.
Table 2: Recommended Reagents for Suzuki-Miyaura Coupling of Chloropyrazines
| Component | Recommended Reagents | Rationale & Justification |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Palladacycles | Pd₂(dba)₃ is a common, air-stable Pd(0) source. Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ. Palladacycles offer high stability and activity.[9] |
| Ligand | P(t-Bu)₃, PCy₃, SPhos, XPhos | Bulky, electron-rich monophosphine ligands are highly effective for coupling unreactive aryl chlorides by accelerating oxidative addition.[10][11] |
| Base | KF, K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial for activating the boronic acid. KF is mild and effective.[11] Stronger bases like K₃PO₄ may be needed for less reactive boronic acids. |
| Solvent | THF, 1,4-Dioxane, Toluene, H₂O/Toluene | Aprotic solvents are standard. The addition of water can sometimes accelerate the reaction.[12] Toluene is favored for higher temperature reactions.[13] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling aryl halides with amines.[14][15] For this compound, this reaction is used to introduce a new amine substituent at the C6 position, which is a common strategy for building molecules with diverse pharmacological profiles.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[14][16] The key difference is the nucleophile. A base deprotonates the amine either before or after it coordinates to the palladium center, forming a palladium-amido complex. This complex then undergoes reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[16] The choice of ligand and base is critical to prevent side reactions like β-hydride elimination and to promote the final reductive elimination step.[14]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol details the coupling with a common cyclic secondary amine.
Materials:
-
This compound
-
Morpholine (1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., sealed tube or Schlenk flask)
Procedure:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (2.0 eq) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq) to the vessel. Then, add anhydrous toluene, followed by morpholine (1.5 eq) via syringe.
-
Reaction Conditions: Seal the vessel tightly and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting material, typically by LC-MS. Reactions are often complete within 4-12 hours.
-
Workup: a. Cool the reaction to room temperature. b. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. c. Dilute with ethyl acetate and separate the layers. d. Extract the aqueous layer with ethyl acetate. e. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, e.g., hexanes/ethyl acetate or CH₂Cl₂/methanol gradient) to isolate the desired N-butyl-6-(morpholin-4-yl)pyrazin-2-amine.
Table 3: Recommended Reagents for Buchwald-Hartwig Amination
| Component | Recommended Reagents | Rationale & Justification |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common Pd(II) precursor that is reduced in situ by the amine or phosphine ligand to the active Pd(0) species.[16] |
| Ligand | Xantphos, BINAP, Josiphos, Buchwald Ligands (e.g., SPhos, RuPhos) | The ligand choice is critical and depends on the amine. Bidentate ligands like Xantphos are robust and versatile.[2] Sterically hindered Buchwald ligands are highly active and allow for lower catalyst loadings.[17] |
| Base | NaOtBu, KOtBu, LiHMDS, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases like NaOtBu are most common.[2] Weaker bases like K₂CO₃ can be used for more acidic amines but may require higher temperatures or longer reaction times.[16] |
| Solvent | Toluene, 1,4-Dioxane, THF | High-boiling aprotic solvents are preferred to achieve the necessary reaction temperatures. Toluene is a common choice.[13][15] |
References
-
Vertex AI Search Result[6]: 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport. Available at:
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
- O'Brien, C. J., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (23), 2510-2512.
-
ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available at: [Link]
-
Chemsrc. (n.d.). Aminopyrazine | CAS#:5049-61-6. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-aminopyrazine. Available at: [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
Al-Hujran, T. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(11), 17835-17847. Available at: [Link]
-
ResearchGate. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Patil, V., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(23), 13579-13591. Available at: [Link]
-
OUCI. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available at: [Link]
-
Pauk, K., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(2), 205-215. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Sources
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- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 951884-06-3 [chemicalbook.com]
- 6. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 8. Aminopyrazine | CAS#:5049-61-6 | Chemsrc [chemsrc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Scale-up synthesis of N-butyl-6-chloropyrazin-2-amine
An Application Note for the Scalable Synthesis of N-butyl-6-chloropyrazin-2-amine
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The outlined process is designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and reproducibility for multi-gram to kilogram-scale production. The core of this protocol is a nucleophilic aromatic substitution (SNAr) reaction, a method selected for its reliability and amenability to industrial scales. This document provides a step-by-step methodology, explains the rationale behind critical process parameters, and includes protocols for purification and characterization, ensuring the final product meets stringent purity requirements.
Introduction: Significance and Synthetic Strategy
Substituted aminopyrazines are a vital class of heterocyclic compounds, forming the structural core of numerous biologically active molecules.[1][2][3] this compound, in particular, serves as a versatile building block for the development of novel therapeutics and functional materials. Its synthesis is a critical first step in multi-step synthetic campaigns, making a reliable and scalable route essential for advancing drug discovery programs from the bench to pilot plant scale.
The primary challenge in synthesizing secondary amines like the target molecule is controlling the selectivity of the alkylation to prevent undesired side reactions, such as overalkylation.[4] Several methods exist for the N-alkylation of aminopyrazines, including reductive amination and direct alkylation.[5][6] For the synthesis of this compound, a nucleophilic aromatic substitution (SNAr) reaction between 2-amino-6-chloropyrazine and a suitable butylating agent is the most direct and scalable approach. The electron-withdrawing nature of the pyrazine ring nitrogens activates the chlorine-bearing carbon for nucleophilic attack, facilitating the substitution.[7]
This application note focuses on this SNAr pathway due to the commercial availability of starting materials, relatively mild reaction conditions, and straightforward purification procedures.
Process Chemistry and Mechanistic Rationale
The synthesis proceeds via a two-step mechanism:
-
Deprotonation: The exocyclic amino group of 2-amino-6-chloropyrazine is deprotonated by a suitable base to form a more nucleophilic aminopyrazinyl anion. The choice of base is critical for scale-up; while strong bases like sodium hydride (NaH) are effective, their handling on a large scale poses significant safety risks. A milder inorganic base like potassium carbonate (K2CO3) in a polar aprotic solvent is a safer and more practical alternative for industrial production.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the n-butyl halide (e.g., n-butyl bromide), displacing the halide and forming the desired C-N bond.
Controlling the reaction temperature and the stoichiometry of the reagents is paramount to maximize the yield of the mono-alkylated product and minimize the formation of the di-butylated byproduct.
Scalable Synthesis Workflow
The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for the Scale-up Synthesis of this compound.
Detailed Experimental Protocols
PART A: Synthesis of this compound
Materials and Equipment:
-
2-Amino-6-chloropyrazine (1.0 eq)
-
n-Butyl bromide (1.2 eq)
-
Potassium carbonate (K2CO3), anhydrous, powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet
-
Heating/cooling circulator
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a slight positive pressure of nitrogen throughout the reaction.
-
Charging Reagents: Charge the reactor with 2-amino-6-chloropyrazine (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of starting material). Begin stirring to form a suspension.
-
Base Addition: Add powdered anhydrous potassium carbonate (2.0 eq) to the suspension.
-
Heating: Heat the mixture to 60-70 °C with continuous stirring.
-
Substrate Addition: Slowly add n-butyl bromide (1.2 eq) to the reaction mixture via an addition funnel over 30-60 minutes. A mild exotherm may be observed; maintain the internal temperature below 75 °C.
-
Reaction Monitoring: Stir the reaction mixture at 60-70 °C. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate/Hexane) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a separate vessel containing ice-cold water (approx. 3-4 times the volume of DMF used). A precipitate may form.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
PART B: Purification by Recrystallization
Rationale: Recrystallization is a highly effective and scalable method for purifying solid organic compounds, often providing high purity material without the need for chromatography.[8] A solvent system of hexane/ethyl acetate is often effective for pyrazine derivatives.[9][10]
Procedure:
-
Solvent Addition: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add a non-polar solvent, such as hexanes, to the hot solution until turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-5 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold hexanes.
-
Drying: Dry the purified solid in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) until a constant weight is achieved.
PART C: Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques. For trace-level impurity analysis, advanced methods like LC-MS/MS may be required.[11][12]
-
Appearance: Off-white to light yellow solid.
-
Purity (by HPLC/LC-MS): ≥98%
-
Identity (by 1H NMR & 13C NMR): Spectra should be consistent with the structure of this compound.
-
Mass Spectrometry (ESI-MS): [M+H]+ consistent with the molecular weight (185.7 g/mol ).[13]
Key Process Parameters and Expected Results
| Parameter | Recommended Value/Range | Rationale |
| Stoichiometry (n-Butyl Bromide) | 1.1 - 1.3 equivalents | A slight excess drives the reaction to completion while minimizing di-alkylation. |
| Stoichiometry (Base) | 2.0 - 2.5 equivalents | Ensures complete deprotonation of the amine starting material. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively solubilizes the reagents and facilitates the SNAr reaction. |
| Reaction Temperature | 60 - 75 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
| Reaction Time | 4 - 12 hours | Dependent on scale and specific conditions; requires monitoring for completion. |
| Expected Yield | 70 - 85% (after purification) | Typical for this type of transformation on scale. |
| Expected Purity | ≥98% | Achievable with the described purification protocol. |
Safety and Hazard Management
All operations should be conducted in a well-ventilated fume hood or an appropriate process enclosure.[14] Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.[15][16]
-
2-Amino-6-chloropyrazine: Harmful if swallowed and causes skin and serious eye irritation. Avoid inhalation of dust.
-
n-Butyl Bromide: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.
-
n-Butylamine (if used as starting material): Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[17]
-
Potassium Carbonate: Causes serious eye irritation. Handle as a fine dust.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.
-
Handling Amines: Amines should be stored in cool, well-ventilated areas away from incompatible materials like strong acids or oxidizers.[15]
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[18]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[14]
References
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ChemInform Abstract: A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. (2010). ResearchGate. [Link]
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Synthesis of 2-amino-6-chloropyridine. (2000). Semantic Scholar. [Link]
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Selective synthesis of pyrazine. (n.d.). ResearchGate. [Link]
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Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (n.d.). PubMed Central. [Link]
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Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025). ACS Publications. [Link]
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ResearchGate. [Link]
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (n.d.). Taylor & Francis Online. [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. [Link]
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What are the Health and Safety Guidelines for Using Amines?. (n.d.). Dalton. [Link]
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Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (n.d.). ChemRxiv. [Link]
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Synthesis and Reactions of Some Pyrazine Derivatives. (n.d.). Taylor & Francis Online. [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2025). ResearchGate. [Link]
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N-alkylated aminopyrazines for use as hydrophilic optical agents. (n.d.). SPIE Digital Library. [Link]
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Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023). Cambridge Open Engage. [Link]
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One-step synthetic method of 2-amino-6-chloropurine. (n.d.). ResearchGate. [Link]
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A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. [Link]
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Amination products of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. [Link]
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Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species. (2025). ResearchGate. [Link]
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A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. (2025). Journal of Applied Pharmaceutical Science. [Link]
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N-butyl-6-chloropyrazin-2-amine reaction conditions and reagents
An in-depth guide to the synthesis of N-butyl-6-chloropyrazin-2-amine, a crucial building block in contemporary drug discovery, is presented in this application note. The pyrazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. This guide provides a detailed exploration of the reaction conditions, reagents, and mechanistic underpinnings for the synthesis of this valuable intermediate, tailored for researchers and scientists in pharmaceutical development.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound from the commercially available starting material, 2,6-dichloropyrazine, is primarily achieved through two robust and widely adopted synthetic methodologies:
-
Direct Nucleophilic Aromatic Substitution (SNA_r_): A classical and cost-effective method that leverages the inherent electron-deficient nature of the pyrazine ring to facilitate the displacement of a chlorine atom by n-butylamine.[1]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A modern, versatile, and highly efficient cross-coupling reaction that provides an alternative route, often with higher yields and milder conditions.[2][3]
The choice between these methods depends on factors such as available equipment, desired scale, cost considerations, and functional group tolerance in more complex syntheses.
Caption: Primary synthetic routes to this compound.
Mechanistic Insights: The "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization.
Nucleophilic Aromatic Substitution (SNA_r_): Addition-Elimination
The pyrazine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-poor, making it susceptible to attack by nucleophiles.[1] This reaction is not a concerted Sₙ2 displacement but a two-step addition-elimination process.[4][5]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of n-butylamine attacks one of the chlorine-bearing carbons of the pyrazine ring. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. A base, or a second equivalent of n-butylamine, then deprotonates the newly attached nitrogen to yield the final product.[6]
The presence of electron-withdrawing groups (in this case, the ring nitrogens) is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[4]
Caption: The two-step Addition-Elimination mechanism of SNA_r_.
Buchwald-Hartwig Amination: A Catalytic Cycle
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[2][7] The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2,6-dichloropyrazine, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The n-butylamine coordinates to the palladium center, typically after dissociation of a ligand. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is the key bond-forming step. The N-butylamino group and the pyrazinyl group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of phosphine ligand is critical as it modulates the stability, reactivity, and steric environment of the palladium catalyst, directly impacting the reaction's efficiency and scope.[2][8]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocols
The following protocols are provided as a guide. Researchers should optimize conditions based on their specific laboratory setup and scale.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNA_r_)
This protocol prioritizes operational simplicity and cost-effectiveness.
Workflow Overview
Caption: Experimental workflow for SNA_r_ synthesis.
Reagents and Materials
| Reagent | M.W. | Amount | Moles | Equiv. |
| 2,6-Dichloropyrazine | 148.98 | 5.00 g | 33.56 mmol | 1.0 |
| n-Butylamine | 73.14 | 7.36 mL | 73.84 mmol | 2.2 |
| n-Butanol | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyrazine (5.00 g, 33.56 mmol).
-
Reagent Addition: Add n-butanol (50 mL) followed by the slow addition of n-butylamine (7.36 mL, 73.84 mmol). The excess n-butylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.[6]
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol offers a more modern approach, often suitable for sensitive substrates or when higher yields are paramount.
Reagents and Materials
| Reagent | M.W. | Amount | Moles | Equiv. |
| 2,6-Dichloropyrazine | 148.98 | 5.00 g | 33.56 mmol | 1.0 |
| n-Butylamine | 73.14 | 3.68 mL | 36.92 mmol | 1.1 |
| Pd₂(dba)₃ | 915.72 | 307 mg | 0.336 mmol | 0.01 |
| XPhos | 476.62 | 320 mg | 0.671 mmol | 0.02 |
| Sodium tert-butoxide | 96.10 | 4.84 g | 50.34 mmol | 1.5 |
| Toluene | - | 70 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloropyrazine (5.00 g, 33.56 mmol), Pd₂(dba)₃ (307 mg, 1 mol%), XPhos (320 mg, 2 mol%), and sodium tert-butoxide (4.84 g, 1.5 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (70 mL) via syringe, followed by n-butylamine (3.68 mL, 1.1 equiv.).
-
Heating: Heat the reaction mixture to 100 °C and stir for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench by carefully adding water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the target compound.
Method Comparison and Considerations
| Parameter | Nucleophilic Aromatic Substitution (SNA_r_) | Buchwald-Hartwig Amination |
| Conditions | High temperature (reflux) | Moderate temperature (80-110 °C) |
| Reaction Time | Longer (12-24 h) | Shorter (4-8 h) |
| Reagents | Inexpensive, common reagents | Requires expensive Pd catalyst and ligand |
| Atmosphere | Standard (air) | Strict inert atmosphere required |
| Yield & Purity | Moderate to good | Generally good to excellent |
| Key Advantage | Cost-effective, simple setup | High efficiency, broad scope, milder conditions |
| Key Disadvantage | Harsh conditions, longer time | Cost, sensitivity to air/moisture |
References
-
Guo, Y., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(16), 4937. Available at: [Link]
-
Procter, D. J., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 12(38), 7549-7559. Available at: [Link]
-
Hangzhou Go Top Peptide Biotech. (2024). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Available at: [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2245-2275. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Jasperse Ch. 19. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Goalby, N. (n.d.). Amines. chemrevise.org. Available at: [Link]
-
Chem Help ASAP. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). Reactions of Amines. Available at: [Link]
-
Prestat, G., et al. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems. Italian Society of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chad's Prep. (2021). Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]
-
Zitko, J., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 23(9), 2348. Available at: [Link]
-
Radhakrishnamurti, P.S., & Pattanayak, A.K. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry. Available at: [Link]
-
Patel, H.D., et al. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. World News of Natural Sciences, 43, 76-82. Available at: [Link]
- Winnek, P.S., & Cole, Q.P. (1946). U.S. Patent No. 2,396,067. Washington, DC: U.S. Patent and Trademark Office.
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-butyl-6-chloropyrazin-2-amine Synthesis
Welcome to the technical support center for the synthesis of N-butyl-6-chloropyrazin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered during this synthesis. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and efficient reaction.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The primary transformation involves the reaction of a dichloropyrazine precursor with n-butylamine. The success of this reaction is highly dependent on the chosen synthetic route and the precise control of reaction parameters. Two principal pathways are generally employed: a classical Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods will depend on the specific starting materials, desired purity profile, and available laboratory resources.
This guide will delve into the intricacies of both approaches, providing a framework for rational optimization and problem-solving.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect Reaction Conditions for SNAr | 1. Verify Temperature: SNAr reactions on electron-deficient heteroaromatics like pyrazine are often temperature-sensitive. Insufficient heat may lead to a sluggish or stalled reaction. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC or LC-MS. 2. Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While polar aprotic solvents like DMF or DMSO are common, consider exploring "green" alternatives like water, which has been shown to be effective for SNAr on chloro-heterocycles.[1] 3. Inadequate Base: A suitable base is crucial to neutralize the HCl generated during the reaction. If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as DBU or a hindered amine base like diisopropylethylamine (DIPEA). |
| Catalyst Inactivity in Buchwald-Hartwig Amination | 1. Catalyst and Ligand Selection: Not all palladium catalysts and ligands are created equal for every substrate. For heteroaromatic amines, sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results.[2][3] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is effectively reduced to the active Pd(0) species in situ.[4][5] 2. Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 3. Base Selection: The choice of base is critical in the Buchwald-Hartwig catalytic cycle. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to facilitate the deprotonation of the amine. |
| Poor Quality Starting Materials | 1. Verify Purity of 2,6-dichloropyrazine: Impurities in the starting material can inhibit the reaction or lead to unwanted side products. Confirm the purity of 2,6-dichloropyrazine by NMR or GC-MS. If necessary, purify by recrystallization or sublimation. 2. Check n-butylamine: Ensure the n-butylamine is free of water and other impurities. Distill if necessary. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps & Explanation |
| Di-substitution of the Pyrazine Ring | 1. Control Stoichiometry: The formation of 2,6-di(butylamino)pyrazine is a common byproduct if an excess of n-butylamine is used, especially at elevated temperatures. Carefully control the stoichiometry, using a slight excess (1.1-1.2 equivalents) of n-butylamine. 2. Lower Reaction Temperature: Higher temperatures can favor the less selective di-substitution. Once the initial mono-substitution is observed, consider lowering the temperature to complete the reaction. |
| Hydrodehalogenation (in Buchwald-Hartwig) | 1. Ligand Choice: This byproduct, where the chlorine is replaced by hydrogen, can arise from a side reaction known as β-hydride elimination.[2][6] The choice of ligand can influence this pathway. Experiment with different phosphine ligands to minimize this side reaction. 2. Optimize Base and Temperature: The rate of β-hydride elimination can be influenced by the base and temperature. A careful screen of these parameters may be necessary. |
| Solvent Participation | In some cases, particularly with alcohol solvents at high temperatures, the solvent itself can act as a nucleophile, leading to the formation of alkoxy-substituted pyrazines.[7] If this is suspected, switch to a non-nucleophilic solvent like toluene, dioxane, or DMF. |
Frequently Asked Questions (FAQs)
Q1: Which method is better for this synthesis, SNAr or Buchwald-Hartwig amination?
A1: The choice depends on your specific requirements.
-
SNAr: This is often a more cost-effective and operationally simpler method, avoiding the use of expensive and air-sensitive metal catalysts.[1] It is a good first approach, especially for large-scale synthesis.
-
Buchwald-Hartwig Amination: This method is generally more versatile and can be effective when SNAr fails, particularly with less reactive amines or aryl halides. It often proceeds under milder conditions and can provide higher yields and selectivity.[2][4]
Q2: What is the expected regioselectivity of the reaction?
A2: For the reaction of 2,6-dichloropyrazine with n-butylamine, the two chlorine atoms are electronically equivalent. Therefore, the initial substitution can occur at either the 2 or 6 position, leading to the same product, this compound. The primary challenge is preventing di-substitution. In cases with unsymmetrical dichloropyrazines, the regioselectivity is influenced by the electronic nature of other substituents on the ring.[8]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material (2,6-dichloropyrazine) and the formation of the product. A co-spot of the starting material and the reaction mixture is recommended. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the formation of the desired product and any byproducts.
Q4: What are the recommended purification methods for this compound?
A4:
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an efficient purification method.[9]
-
Acid-Base Extraction: As the product is an amine, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure product, which is then extracted with an organic solvent.
Optimized Experimental Protocol (SNAr)
This protocol provides a starting point for the synthesis of this compound via a Nucleophilic Aromatic Substitution reaction.
Materials:
-
2,6-Dichloropyrazine
-
n-Butylamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (2.0 eq).
-
Add n-butylamine (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Condition | Notes |
| Solvent | DMF, DMSO, or Water[1] | Ensure the solvent is anhydrous if not using water. |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | The choice of base can influence the reaction rate. |
| Temperature | 80-120°C | Optimize based on reaction progress. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
Reaction Pathway Visualization
The following diagram illustrates the SNAr pathway for the synthesis of this compound, including the potential for di-substitution.
Caption: SNAr synthesis of this compound.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. [Link]
-
Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ) - ResearchGate. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. [Link]
-
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-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
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United States Patent - Googleapis.com. [Link]
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- Process for preparing 2-(secondary amino)
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate. [Link]
-
Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC - PubMed Central. [Link]
-
Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'. [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF - ResearchGate. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]
-
3,5-Dibromo-6-chloropyrazin-2-amine | C4H2Br2ClN3 | CID 45789662 - PubChem. [Link]
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]
- 6. youtube.com [youtube.com]
- 7. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of N-butyl-6-chloropyrazin-2-amine
This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of N-butyl-6-chloropyrazin-2-amine. As a key intermediate in various pharmaceutical pipelines, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, focusing on the identification and mitigation of process-related impurities.
I. Overview of the Synthesis: A Mechanistic Perspective
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,6-dichloropyrazine with n-butylamine. The electron-deficient nature of the pyrazine ring, further activated by two electron-withdrawing chlorine atoms, facilitates the attack by the nucleophilic amine.
The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent, temperature, and stoichiometry are critical parameters that influence the reaction rate and the impurity profile.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
FAQ 1: Low Yield of this compound
Question: My reaction is showing a low yield of the desired product, with a significant amount of unreacted 2,6-dichloropyrazine remaining. What are the likely causes and how can I improve the conversion?
Answer: A low yield with substantial starting material recovery often points to suboptimal reaction conditions that fail to sufficiently drive the reaction to completion. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: The SNAr reaction on dichloropyrazines, while favorable, requires adequate thermal energy and time for completion.
-
Ineffective Base: The base may not be strong enough or soluble enough in the reaction medium to effectively scavenge the HCl produced, leading to protonation of the n-butylamine and a decrease in its nucleophilicity.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex) characteristic of SNAr reactions.
Troubleshooting Protocol:
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Temperature Adjustment: Gradually increase the reaction temperature in increments of 10-20°C. Be mindful that excessive heat can lead to the formation of degradation products.
-
Base Evaluation: Consider using a stronger, non-nucleophilic base such as potassium carbonate or triethylamine. Ensure the base is finely powdered and well-dispersed in the reaction mixture.
-
Solvent Screening: If solubility is an issue, consider alternative polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
FAQ 2: Presence of a Di-substituted Impurity
Question: My analytical data (HPLC/LC-MS) shows a significant peak corresponding to a di-substituted pyrazine. How can I confirm its identity and prevent its formation?
Answer: The most probable di-substituted impurity is 2,6-bis(butylamino)pyrazine . This impurity arises from the second nucleophilic substitution of the remaining chlorine atom on the this compound product by another molecule of n-butylamine. The initial amino group introduced onto the pyrazine ring is electron-donating, which can activate the ring towards a second substitution, although it also adds steric hindrance.
Confirmation of Identity:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the molecular weight of 2,6-bis(butylamino)pyrazine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum will show characteristic signals for two butyl groups and a symmetrical pyrazine ring.
Strategies for Prevention:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use a slight excess, but not a large excess, of n-butylamine (e.g., 1.1-1.2 equivalents).
-
Controlled Addition of Amine: Add the n-butylamine to the solution of 2,6-dichloropyrazine dropwise at a lower temperature to maintain a low instantaneous concentration of the amine, thus disfavoring the second substitution.
-
Lower Reaction Temperature: Conducting the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will favor the mono-substitution over the di-substitution, as the second substitution typically has a higher activation energy.
FAQ 3: Identification of an Over-alkylation Byproduct
Question: I have an unknown impurity with a mass that suggests the addition of two butyl groups, but it's not the di-substituted pyrazine. What could it be?
Answer: This impurity is likely the result of over-alkylation at the nitrogen atom, leading to the formation of N,N-dibutyl-6-chloropyrazin-2-amine . While less common in SNAr reactions compared to the di-substitution on the ring, it can occur under certain conditions, especially with prolonged reaction times or in the presence of a very strong base. The primary amine product is itself a nucleophile and can be further alkylated.
Mechanistic Insight:
The formation of this byproduct is analogous to the common problem of over-alkylation in amine synthesis[1][2]. The product of the initial reaction, this compound, can be deprotonated by a strong base to form a highly nucleophilic amide anion, which can then react with another molecule of an alkylating agent if one is present (though less likely in this specific reaction) or potentially undergo other side reactions.
Preventative Measures:
-
Avoid Excessively Strong Bases: Use a base that is sufficient to neutralize HCl but not strong enough to deprotonate the product amine to a significant extent. Bases like potassium carbonate are generally preferred over sodium hydride or organolithium reagents.
-
Control Reaction Time: As with di-substitution, avoid unnecessarily long reaction times after the starting material has been consumed.
FAQ 4: Dealing with a Hydrolysis Impurity
Question: An impurity with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group is present. How did this form and how can I remove it?
Answer: The presence of a hydroxylated impurity, likely 6-hydroxy-N-butylpyrazin-2-amine or 6-chloro-2-hydroxypyrazine , indicates that water was present in the reaction mixture. Chloropyrazines can undergo hydrolysis, especially at elevated temperatures and in the presence of a base.
Source of Water:
-
Wet solvents or reagents.
-
Atmospheric moisture ingress into the reaction vessel.
Mitigation and Removal:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: This impurity can often be removed by column chromatography, as its polarity will be significantly different from the desired product and other impurities. A change in pH during an aqueous workup can also be used to selectively extract the more acidic hydroxylated species.
III. Analytical Data for Impurity Identification
Accurate identification of impurities is crucial for effective troubleshooting. The following table summarizes the expected analytical data for the target compound and its common impurities. Note: Exact spectral data for all impurities may not be readily available in the literature; these are predicted values based on similar structures.
| Compound | Molecular Weight | Expected 1H NMR Signals (CDCl3, δ ppm) | Expected 13C NMR Signals (CDCl3, δ ppm) |
| This compound | 185.65 | ~7.7 (s, 1H), ~7.5 (s, 1H), ~4.8 (br s, 1H, NH), ~3.4 (q, 2H), ~1.6 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H) | ~158, ~149, ~132, ~128, ~42, ~31, ~20, ~14 |
| 2,6-Dichloropyrazine (Starting Material) | 148.98 | ~8.4 (s, 2H) | ~146, ~144 |
| 2,6-bis(butylamino)pyrazine | 222.33 | ~7.4 (s, 2H), ~4.6 (br s, 2H, NH), ~3.3 (q, 4H), ~1.6 (m, 4H), ~1.4 (m, 4H), ~0.9 (t, 6H) | ~154, ~130, ~41, ~32, ~20, ~14 |
| N,N-dibutyl-6-chloropyrazin-2-amine | 241.76 | ~7.8 (s, 1H), ~7.6 (s, 1H), ~3.5 (t, 4H), ~1.6 (m, 4H), ~1.3 (m, 4H), ~0.9 (t, 6H) | ~157, ~150, ~130, ~125, ~48, ~30, ~20, ~14 |
| 6-chloro-2-hydroxypyrazine | 130.53 | Pyrazinone tautomer may exist, complex spectra | Data not readily available |
IV. Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure synthesized from common practices for SNAr reactions on chloropyrazines.
-
To a stirred solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or isopropanol) in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a base (e.g., potassium carbonate, 2.0 eq).
-
Add n-butylamine (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective. The less polar starting material (2,6-dichloropyrazine) will elute first, followed by the desired product, and then the more polar di-substituted and hydrolyzed impurities.
V. Visualizing Reaction Pathways and Impurity Formation
Reaction Mechanism and Impurity Formation
Caption: Reaction pathways for the synthesis of this compound and the formation of common impurities.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
VI. References
-
Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]
-
Journal of Chromatographic Science. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
-
Wikipedia. (n.d.). Amine. [Link]
-
Molecules. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
-
Molecules. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
YouTube. (2015). Amine Alkylation: General Reaction. [Link]
-
Google Patents. (2010). US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
-
Google Patents. (2013). CN103288763A - Industrial production method of 2,6-dichloropyrazine.
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. [Link]
-
The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Molecules. (2019). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]
-
ResearchGate. (n.d.). Structure of 2,6-Bis[2-[2-S- thiosulfuroethylamino]ethoxy]pyrazine with.... [Link]
-
Google Patents. (1946). US2396067A - Preparation of 2-aminopyrazine.
-
Arkivoc. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. [Link]
-
Google Patents. (1966). US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines.
-
NIST WebBook. (n.d.). Pyrazine, 2,6-diethyl-. [Link]
-
Google Patents. (2021). CN112939877A - Synthesis method of diphenylpyrazine derivative.
-
Molecules. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. [Link]
-
Molecules. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
-
Revue Roumaine de Chimie. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
Acta Crystallographica Section C: Structural Chemistry. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. [Link]
-
NIST WebBook. (n.d.). Pyrazine, 2,6-diethyl-. [Link]
-
NIST WebBook. (n.d.). Pyrazine, 2,6-diethyl-. [Link]
-
NIST WebBook. (n.d.). 2,6-Dimethyl-3(2-methyl-1-butyl)pyrazine. [Link]
-
Google Patents. (1994). WO1994007892A1 - Process for the preparation of 2-amino-6-chloropurine.
-
ResearchGate. (2022). Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. [Link]
-
Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
-
ResearchGate. (2015). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. [Link]
Sources
Technical Support Center: Synthesis of N-butyl-6-chloropyrazin-2-amine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N-butyl-6-chloropyrazin-2-amine. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on mitigating side reactions and optimizing product yield and purity.
Introduction
The synthesis of this compound, a key intermediate in various pharmaceutical applications, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. While seemingly straightforward, this process is often complicated by a series of potential side reactions that can significantly impact the yield and purity of the desired product. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.
The primary synthetic route involves the reaction of a chloropyrazine precursor with n-butylamine. Two common starting materials are 2-amino-6-chloropyrazine or 2,6-dichloropyrazine.
-
Route A: Starting from 2-amino-6-chloropyrazine and n-butylamine.
-
Route B: Starting from 2,6-dichloropyrazine and n-butylamine, which involves a selective mono-amination.
Both routes are susceptible to similar side reactions, which will be the focus of this guide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 2-amino-6-chloropyrazine and n-butylamine in the presence of a base and a suitable solvent. Alternatively, 2,6-dichloropyrazine can be reacted with n-butylamine, though this requires careful control to ensure selective mono-amination.
Q2: What are the primary side reactions I should be aware of?
A2: The main side reactions of concern are:
-
Oligomerization/Dimerization: Formation of pyrazine dimers or oligomers through intermolecular reactions.
-
Over-alkylation: Dialkylation of the amino group on the pyrazine ring, leading to the formation of a quaternary ammonium salt.[1][2][3]
-
Hydrolysis: Replacement of the chlorine atom with a hydroxyl group, particularly in the presence of water and base.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any major byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.
Q4: What are the typical purification methods for the final product?
A4: The crude product is typically purified using column chromatography on silica gel. A gradient elution with a solvent system such as hexane/ethyl acetate is often effective.[5] Recrystallization from a suitable solvent can also be employed for further purification.
Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section provides a detailed analysis of the common side reactions and step-by-step protocols to minimize their formation.
Problem 1: Formation of Oligomeric/Dimeric Impurities
Symptoms:
-
Appearance of multiple spots on the TLC plate with lower Rf values than the desired product.
-
Complex proton NMR spectrum with broad signals.
-
Mass spectrometry data showing peaks corresponding to multiples of the pyrazine unit.
Causality: Oligomerization, specifically N,N-diheteroarylation, can occur when a molecule of the aminated pyrazine product acts as a nucleophile and attacks another molecule of the starting chloropyrazine. This is more likely to happen at elevated temperatures or with prolonged reaction times.
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain a moderate reaction temperature (e.g., 80-100 °C). Avoid excessive heating. | Higher temperatures can accelerate the rate of the undesired intermolecular side reactions. |
| Stoichiometry | Use a slight excess of n-butylamine (1.1-1.5 equivalents). | A higher concentration of the primary amine nucleophile favors the desired intramolecular reaction over the intermolecular oligomerization. |
| Reaction Time | Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. | Prolonged reaction times increase the probability of side product formation. |
| Solvent | Use a polar aprotic solvent such as DMF or DMSO. | These solvents can help to solvate the reactants and may influence the reaction pathway. |
Experimental Protocol for Minimizing Oligomerization:
-
To a solution of 2-amino-6-chloropyrazine (1.0 eq) in anhydrous DMF, add n-butylamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 90 °C and monitor its progress every hour using TLC.
-
Once the starting material is consumed (typically within 4-6 hours), cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Over-alkylation of the Amino Group
Symptoms:
-
A significant amount of a more polar byproduct is observed on the TLC plate.
-
Mass spectrometry data shows a peak corresponding to the addition of two butyl groups to the pyrazine core.
Causality: The product, this compound, still possesses a secondary amine that can be further alkylated by another molecule of an alkylating agent (if present) or react with the starting chloropyrazine under certain conditions. However, in the SNAr with n-butylamine, the primary amine is generally more nucleophilic. A more common scenario for over-alkylation is if an alkyl halide were used as the alkylating agent.
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Alkylating Agent | Use n-butylamine directly in an SNAr reaction rather than using an alkyl halide. | Direct amination with the primary amine is less prone to over-alkylation of the product compared to using a more reactive alkyl halide. |
| Stoichiometry | Avoid a large excess of the alkylating agent if using an alkyl halide. | Limiting the concentration of the alkylating agent reduces the chance of a second alkylation event. |
Logical Workflow for Avoiding Over-alkylation:
Caption: Decision workflow for minimizing over-alkylation.
Problem 3: Hydrolysis of the Chloro Substituent
Symptoms:
-
Formation of a highly polar byproduct that may remain at the baseline of the TLC plate.
-
Mass spectrometry data indicating a mass corresponding to the replacement of chlorine with a hydroxyl group.
Causality: The chloro group on the pyrazine ring can be susceptible to hydrolysis, especially in the presence of a strong base and water. This leads to the formation of N-butyl-6-hydroxypyrazin-2-amine.
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Reaction Conditions | Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and reagents. | The absence of water minimizes the potential for hydrolysis. |
| Base Selection | Use a non-nucleophilic organic base like DIPEA instead of strong inorganic bases like NaOH or KOH. | Organic amines are less likely to promote hydrolysis compared to hydroxide ions. |
| Work-up Procedure | Perform the aqueous work-up at room temperature or below and minimize the contact time with the aqueous phase. | Reduces the opportunity for hydrolysis to occur during product isolation. |
Experimental Protocol for Preventing Hydrolysis:
-
Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.
-
Add all reagents under an inert atmosphere.
-
Upon completion of the reaction, cool the mixture to room temperature before quenching with deionized water.
-
Promptly proceed with the extraction and subsequent drying of the organic phase.
Characterization Data for this compound
For verification of the final product, the following spectroscopic data can be used as a reference.
-
1H NMR: The spectrum should show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and signals for the aromatic protons on the pyrazine ring. The NH proton will likely appear as a broad singlet.[6]
-
13C NMR: The spectrum will show distinct peaks for the four carbons of the butyl group and the carbons of the pyrazine ring.[7]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
References
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. [Link]
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Amine alkylation. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2025, August 8). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
SpectraBase. (n.d.). 2-Amino-6-chloropyrazine - Optional[13C NMR] - Spectrum. [Link]
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
N-butyl-6-chloropyrazin-2-amine stability and degradation issues
Technical Support Center: N-butyl-6-chloropyrazin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent properties of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
A: Proper storage is critical to maintain the compound's integrity. Based on the reactivity of its functional groups (chloropyrazine and N-alkylamine), we recommend the following conditions. These are summarized in Table 1.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable, especially for solutions.[1]
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen. This is a crucial preventative measure against oxidative degradation, as the pyrazine ring and the secondary amine can be susceptible to oxidation.[2]
-
Light: Protect from light. Aromatic heterocyclic compounds, particularly those with nitrogen, can be photosensitive.[3][4] Store solid material and solutions in amber vials or containers wrapped in aluminum foil.
-
Moisture: The compound is potentially hygroscopic.[5] Keep containers tightly sealed to prevent moisture absorption, which could facilitate hydrolysis of the chloro group.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Solid State | In Solution | Rationale |
| Temperature | 2-8 °C (Refrigerated) | -20 °C (Frozen) | Minimizes thermal degradation and slows reaction kinetics.[6] |
| Atmosphere | Store under Inert Gas (Ar, N₂) | Degas solvent, store under Inert Gas | Prevents oxidative degradation of the pyrazine ring and amine.[2] |
| Light | Store in Amber Vials/Dark | Use Amber Vials/Foil Wrap | Prevents photolytic degradation.[7] |
| Moisture | Tightly Sealed Container | Use Anhydrous Solvents | Prevents hydrolysis of the chloro-pyrazine moiety. |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids | Strong Oxidizing Agents, Strong Acids/Bases | Avoids rapid chemical degradation.[8] |
Q2: Which solvents are recommended for preparing stock solutions?
A: For stock solutions intended for long-term storage, choose anhydrous aprotic organic solvents such as DMSO or DMF. For working solutions in aqueous buffers, it is critical to assess stability. Prepare fresh aqueous solutions for each experiment or conduct a time-course stability study at your working pH and temperature to understand the degradation kinetics. Avoid prolonged storage in aqueous or protic solvents like methanol/ethanol, which can participate in nucleophilic substitution of the chlorine atom.
Q3: What are the primary degradation pathways I should be aware of?
A: The structure of this compound suggests three primary degradation pathways under common experimental and storage conditions:
-
Hydrolysis: The chloro group on the pyrazine ring is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of N-butyl-6-hydroxypyrazin-2-amine. This process is often pH-dependent and accelerates under basic conditions.[9][10]
-
Oxidation: The electron-rich pyrazine ring and the secondary amine are potential sites for oxidation. This can lead to the formation of N-oxides or hydroxylation of the pyrazine ring.[11][12] This is often mediated by atmospheric oxygen, peroxides, or metal ions.
-
Photolysis: Exposure to UV or high-energy visible light can induce degradation. Photosensitivity is a known characteristic of many nitrogen-containing heterocyclic compounds, potentially leading to complex degradation products through radical mechanisms or photocyclization.[3][13]
Troubleshooting Guide: Addressing Experimental Challenges
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: Progressive Loss of Parent Compound in Aqueous Buffers
Q: My HPLC/LC-MS analysis shows a steady decrease in the peak area of my parent compound over several hours in an aqueous buffer (pH 7.4). What is the likely cause and how can I confirm it?
A: This is a classic presentation of hydrolytic instability. The pyrazine ring, being electron-withdrawing, activates the C-Cl bond, making it susceptible to nucleophilic attack by water.
Causality: The rate of hydrolysis is typically pH-dependent. While it may be slow at neutral pH, it can become significant over the course of a multi-hour experiment. The likely degradation product is the replacement of the chloro group with a hydroxyl group.
Troubleshooting Workflow:
-
Hypothesize the Degradant: The primary suspect is N-butyl-6-hydroxypyrazin-2-amine. This compound will have a higher polarity (and thus an earlier retention time on reverse-phase HPLC) and a molecular weight difference of -18.46 Da (Cl replaced by OH) compared to the parent compound.
-
Perform a pH Stability Study: To confirm hydrolysis, conduct a simple time-course experiment. This is a foundational step in forced degradation studies.[14][15] (See Protocol 1 for a detailed methodology).
-
Analyze the Data: Monitor the disappearance of the parent peak and the appearance of the new, more polar peak over time at different pH values. A faster degradation rate at higher pH is a strong indicator of hydrolysis.
Diagram: Proposed Hydrolytic Degradation Pathway
Caption: Hydrolysis of the C-Cl bond.
Problem 2: Appearance of Multiple Unexpected Peaks in Chromatography
Q: After leaving my sample on the benchtop or in a clear vial, I see several new, small peaks in my chromatogram. What could they be?
A: The appearance of multiple, often complex, new peaks suggests oxidative and/or photolytic degradation. These processes can generate several products simultaneously.
Causality:
-
Oxidative Degradation: Atmospheric oxygen, or trace peroxides in solvents like THF or dioxane, can oxidize the nitrogen atoms of the pyrazine ring to form mono- or di-N-oxides.[11] The secondary amine can also be oxidized. These reactions are often catalyzed by trace metals.
-
Photolytic Degradation: Exposure to ambient or UV light can provide the energy to break bonds or induce reactions. For aromatic systems, this can lead to a variety of products, including dehalogenation or rearrangement products.[4]
Troubleshooting Workflow:
-
Isolate the Stressor:
-
To test for oxidation, sparge a solution of your compound with air or add a small amount of a dilute H₂O₂ solution.
-
To test for photostability, expose a solution to direct sunlight or a photostability chamber while keeping a "dark control" sample wrapped in foil.[4]
-
-
Conduct a Forced Degradation Study: A systematic forced degradation study is the definitive way to identify these degradants.[16] This involves intentionally stressing the compound under oxidative and photolytic conditions and analyzing the resulting mixture. (See Protocol 2 for methodology).
-
Characterize Degradants: Use LC-MS to obtain mass-to-charge ratios (m/z) for the new peaks.
-
An increase of +16 Da suggests the formation of an N-oxide or a hydroxylated product.
-
A decrease of -56 Da could indicate the loss of the butyl group (dealkylation).
-
A decrease of -35.5 Da could suggest reductive dehalogenation (more common in photolysis).
-
Diagram: Potential Oxidative and Photolytic Degradation Pathways
Caption: Major oxidative and photolytic degradation routes.
Experimental Protocols
Protocol 1: pH-Dependent Hydrolysis Study
-
Buffer Preparation: Prepare three buffers: pH 4 (e.g., acetate), pH 7.4 (e.g., phosphate), and pH 9 (e.g., borate).
-
Sample Preparation: Prepare a stock solution of the compound in a minimal amount of organic solvent (e.g., DMSO). Dilute the stock into each of the three buffers to a final concentration suitable for your analytical method (e.g., 10 µg/mL). Ensure the final organic solvent concentration is low (<1%) to not affect the buffer pH.
-
Incubation: Incubate the three solutions at a controlled temperature (e.g., 40 °C to accelerate degradation).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Quench any further reaction by diluting into the mobile phase or an appropriate acidic solution and analyze immediately by a stability-indicating HPLC method (See Protocol 3 ).
-
Data Evaluation: Plot the percentage of the parent compound remaining versus time for each pH. Calculate the degradation rate constants.
Protocol 2: Forced Degradation Study (Oxidative & Photolytic)
-
Sample Preparation: Prepare four identical solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) in clear glass vials.
-
Stress Conditions:
-
Control: Store one vial at room temperature, protected from light.
-
Oxidative Stress: To the second vial, add 3% hydrogen peroxide to a final concentration of 0.1%. Let it stand at room temperature for 8 hours.
-
Photolytic Stress (Sample): Place the third vial in a photostability chamber (ICH Q1B conditions: >1.2 million lux hours and >200 W h/m²).[14]
-
Photolytic Stress (Dark Control): Wrap the fourth vial completely in aluminum foil and place it alongside the third vial in the chamber.
-
-
Analysis: After the exposure period, analyze all four samples by a stability-indicating HPLC method with PDA and MS detection.
-
Evaluation:
-
Compare the control and oxidative stress samples to identify oxidative degradants.
-
Compare the photolytic sample with the dark control to identify photodegradants, ensuring that any degradation observed is due to light and not heat from the chamber.
-
Protocol 3: Generic Stability-Indicating HPLC-UV/MS Method
-
Column: C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Detection: UV/PDA (e.g., 254 nm and 280 nm) coupled with a Mass Spectrometer (ESI+ mode).
-
Rationale: This method provides good separation for compounds of varying polarity. The use of formic acid aids in ionization for MS detection, and the gradient ensures that both early-eluting (polar) degradants and the late-eluting (nonpolar) parent are resolved.[17]
Diagram: Workflow for Investigating Compound Instability
Caption: A systematic approach to troubleshooting stability issues.
References
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link]
-
G. W. H. Cheeseman and E. S. G. Werstiuk. (1972). Pyrazines and Related Ring Structures. Advances in Heterocyclic Chemistry. [Link]
-
Bhosale, R. R., et al. (2013). Kinetics of thermal degradation of renewably prepared amines useful for flue gas treatment. Chemical Engineering Journal, 232, 214-222. [Link]
-
Jin, Z., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
Jin, Z., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
Eide, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16039–16052. [Link]
-
Zhang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(47), 14818–14827. [Link]
-
T. J. Kress, et al. (1996). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Main Group Chemistry. [Link]
-
Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Technical Articles. [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-20. [Link]
-
Eide, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16039-16052. [Link]
-
Li, L. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky Doctoral Dissertations. [Link]
-
Hussain, S., et al. (2010). Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. Biodegradation, 21(3), 347-56. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. [Link]
-
G. R. Lappin, et al. (1951). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society. [Link]
-
Kumar, V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Reddy, B. K., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
Ohtani, Y., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics, 11(10), 543. [Link]
-
Welankiwar, A. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
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Technical Support Center: Catalyst Selection for N-butyl-6-chloropyrazin-2-amine Reactions
Welcome to the technical support center for synthetic transformations involving N-butyl-6-chloropyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent electronic properties and potential for catalyst inhibition by the pyrazine core present unique challenges. This document provides in-depth troubleshooting advice and practical protocols to help you navigate these complexities and achieve optimal reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the cross-coupling of this compound. Each answer delves into the root chemical principles and offers a systematic approach to problem-solving.
Q1: My Buchwald-Hartwig amination with this compound is showing low or no conversion. What are the primary causes and how can I fix it?
A1: Low conversion is a frequent challenge, primarily because the Carbon-Chlorine (C-Cl) bond on the electron-deficient pyrazine ring is notoriously difficult to activate for oxidative addition, which is often the rate-limiting step.[1] Furthermore, the pyrazine nitrogen atoms can coordinate to the palladium center, acting as a catalyst poison.[2][3]
Here is a systematic approach to troubleshooting:
-
Evaluate the Catalyst System:
-
Palladium Source: If you are using a simple source like Pd(OAc)₂, it can be unreliable in forming the active Pd(0) species.[4] Consider switching to a well-defined palladium pre-catalyst, such as a G3 or G4 palladacycle (e.g., XPhos-Pd-G3). These form the active catalyst more cleanly and efficiently, often requiring lower loadings.[1][5]
-
Ligand Choice: This is the most critical parameter. Standard phosphine ligands like PPh₃ are ineffective for this transformation. You require a ligand that is both sterically bulky and highly electron-donating to promote the challenging oxidative addition step.[1][6] The development of biarylphosphine ligands by the Buchwald group revolutionized this field.[7]
-
-
Optimize Reaction Conditions:
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] If your substrate has base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system (e.g., a more electron-rich ligand) and higher temperatures.[1][8]
-
Temperature: Elevated temperatures, typically in the 80-110 °C range, are required to overcome the high activation energy of the C-Cl bond cleavage.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][8] Ensure your reaction is rigorously performed under an inert atmosphere (Argon or Nitrogen). Solvents must be properly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[9]
-
| Ligand | Class | Key Features | Recommended Use Case |
| XPhos | Biarylphosphine | Very bulky and electron-rich; general-purpose for challenging chlorides.[6][7] | Excellent starting point for optimization. |
| RuPhos | Biarylphosphine | Superior for coupling with secondary amines.[10] | When coupling this compound with a secondary amine. |
| BrettPhos | Biarylphosphine | Effective for selective monoarylation of primary amines.[10] | Useful for preventing diarylation if the coupling partner is a primary amine. |
| tBuXPhos | Biarylphosphine | Di-tert-butylphosphine moiety provides high activity. | An alternative to XPhos, sometimes showing improved performance. |
| SIPr | N-Heterocyclic Carbene (NHC) | Strong σ-donating ligand; can be effective for heteroaromatic halides.[11] | Consider if phosphine ligands fail, especially with milder bases. |
Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) as a major side product. How can this be minimized?
A2: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This typically occurs when the desired reductive elimination step is slow, allowing competing pathways to dominate. The source of the hydride can be trace water, the amine coupling partner, or even the solvent.
Strategies to Suppress Hydrodehalogenation:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly opened, high-purity, anhydrous solvents.
-
Base Purity: Use a high-purity base. Some commercial sources of NaOtBu can contain residual sodium hydroxide or moisture, which can exacerbate the problem.[1]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N coupling pathway.[1]
-
Ligand Modification: The choice of ligand can influence the rate of reductive elimination. Sometimes, a slightly less bulky ligand can accelerate this final step relative to competing side reactions. This requires empirical screening.
Q3: My reaction turns black, and the catalyst appears to crash out as palladium black. What causes this deactivation, and can it be prevented?
A3: The formation of a black precipitate is typically palladium black, which consists of agglomerated, inactive palladium nanoparticles.[12] This indicates catalyst deactivation and is a common failure mode.
Primary Causes and Solutions:
-
Ligand Dissociation: If the ligand concentration is too low or the ligand itself is unstable under the reaction conditions, it can dissociate from the palladium center, leading to uncontrolled reduction and agglomeration.
-
Solution: Ensure the correct ligand-to-palladium ratio is used. For many systems, a 1.5:1 or 2:1 ligand-to-Pd ratio is optimal. Using a well-defined pre-catalyst often mitigates this issue as the ligand is already bound.[5]
-
-
Inhibition by Pyrazine: The nitrogen lone pairs on your this compound substrate or product can coordinate to the palladium center, displacing the phosphine ligand and leading to deactivation.[13][14]
-
Solution: Employing very bulky ligands like XPhos or BrettPhos can create a sterically hindered environment around the palladium, making it more difficult for the pyrazine nitrogen to coordinate and displace the ligand.[7]
-
-
High Reaction Temperature: While heat is necessary, excessively high temperatures for prolonged periods can accelerate catalyst decomposition.
-
Solution: Once the optimal temperature for conversion is found, avoid overheating. Monitor the reaction and stop it upon completion to prevent thermal degradation of the catalyst.
-
Q4: I am trying to perform a Suzuki-Miyaura coupling on the pyrazine core, but I am struggling with low yields. What adjustments are needed?
A4: Suzuki coupling on nitrogen-rich heterocycles is challenging for the same reason as amination: the nitrogen atoms can poison the palladium catalyst.[13][15] The C-Cl bond also requires a highly active catalyst for the oxidative addition step.[9]
Key Optimization Parameters:
-
Catalyst/Ligand System: A highly active system is non-negotiable.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common starting points.[9]
-
Ligand: Bulky, electron-rich phosphine ligands are essential. SPhos and XPhos are excellent choices for activating C-Cl bonds in this context.[9] PdCl₂(dppf) is a robust, commercially available pre-catalyst, though it may require higher temperatures.[9]
-
-
Base and Solvent: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[9]
-
Base: For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[9]
-
Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O) is often beneficial, as water can play a crucial role in the catalytic cycle with inorganic bases.[2][9] However, the amount of water can be critical and may require optimization.[9]
-
-
Side Reaction Management: The primary side reaction is protodeboronation of the boronic acid coupling partner.[9] This can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using the boronic acid in a slight excess (e.g., 1.5 equivalents).
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst system for a first attempt at a Buchwald-Hartwig amination with this compound?
A1: For a robust initial screen, a combination of a modern palladacycle pre-catalyst with a strong base is recommended. This minimizes variables related to the formation of the active species.
-
Catalyst: XPhos-Pd-G3 (1-2 mol%)
-
Ligand: (None needed, included in pre-catalyst)
-
Base: NaOtBu (1.5 equivalents)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (0.1-0.5 M)
-
Temperature: 100-110 °C
This system is designed to be highly active for challenging aryl chlorides and provides a reliable baseline for further optimization.[1][5]
Q2: How does the N-butyl group influence catalyst selection compared to an unprotected 2-aminopyrazine?
A2: The N-butyl group has two main effects:
-
Steric Hindrance: It adds steric bulk near one of the pyrazine nitrogens and the amino group. This can be beneficial, as it may slightly disfavor catalyst coordination and poisoning at that site compared to a less hindered primary amine.
-
Electronic Effect: The alkyl group is weakly electron-donating, which slightly increases the electron density of the pyrazine ring. This makes the already challenging oxidative addition step marginally more difficult compared to a pyrazine with only electron-withdrawing groups.[3]
Overall, the fundamental challenge of activating the C-Cl bond remains dominant. Therefore, the catalyst systems (bulky, electron-rich ligands) suitable for this compound are largely the same as those required for other challenging chloro-heterocycles.
Q3: Can I use Nickel catalysts as a more sustainable alternative to Palladium?
A3: Yes, nickel-catalyzed cross-coupling reactions are a growing area of interest due to nickel's lower cost and higher abundance. Nickel catalysts can be very effective for activating C-Cl bonds. However, they often have different sensitivities and mechanistic pathways. Catalyst deactivation through dimerization of nickel(II) intermediates can be a significant issue.[16][17] While promising, direct translation of a palladium-based protocol to a nickel-based one is not straightforward and will require significant re-optimization of the ligand, base, and solvent system.[17]
Section 3: Visualizations & Protocols
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions with this compound.
Caption: A decision workflow for catalyst system optimization.
Buchwald-Hartwig Catalytic Cycle & Deactivation
This diagram illustrates the key steps in the Buchwald-Hartwig amination and highlights where catalyst deactivation can occur.
Caption: The Buchwald-Hartwig cycle and potential off-cycle deactivation pathways.
Experimental Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to a concentration of 0.1-0.5 M) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[2]
-
Inerting: Evacuate and backfill the flask with an inert gas three times.[2]
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[18]
-
Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously for the required time.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
References
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: N-butyl-6-chloropyrazin-2-amine Synthesis
Welcome to the technical support center for the synthesis of N-butyl-6-chloropyrazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. As a crucial intermediate in various synthetic pathways, including the production of antiviral agents like Favipiravir, achieving a high-yield, high-purity synthesis of this compound is paramount.[1][2] This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, n-butylamine acts as the nucleophile, attacking the electron-deficient pyrazine ring and displacing one of the chlorine atoms of 2,6-dichloropyrazine. The pyrazine ring's nitrogen atoms are strongly electron-withdrawing, which activates the chlorine atoms toward nucleophilic attack, making this reaction feasible without the need for metal catalysis under the right conditions.[3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yield is often a multifactorial issue. The most common culprits are incomplete conversion, competing side reactions, and mechanical loss during workup and purification.
A1: Causality & Solutions
-
Incomplete Conversion: The reaction may not have reached completion.
-
Reasoning: Insufficient reaction time or temperature can lead to unreacted starting material. The activation energy for the SNAr reaction, while lowered by the pyrazine ring, still requires adequate thermal energy.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider incrementally increasing the reaction temperature (e.g., in 10 °C steps) or extending the reaction time.
-
-
Competing Diamination: The most significant competing reaction is the formation of the 2,6-bis(butylamino)pyrazine byproduct where a second molecule of n-butylamine displaces the remaining chlorine.
-
Reasoning: Once the first amine is attached, the pyrazine ring is slightly less electron-deficient, but the second chlorine can still be displaced, especially with an excess of the amine nucleophile or at elevated temperatures.
-
Solution: Carefully control the stoichiometry. Use a slight excess of n-butylamine (e.g., 1.1 to 1.3 equivalents) relative to 2,6-dichloropyrazine. Avoid a large excess. Adding the amine dropwise to the heated solution of the dichloropyrazine can also help maintain a low instantaneous concentration of the amine, disfavoring the second substitution.
-
-
Base-Mediated Decomposition: Some strong bases can degrade the sensitive pyrazine starting material or product.[6]
-
Reasoning: Highly basic conditions can lead to complex side reactions or polymerization, especially at high temperatures.
-
Solution: Use a non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃). These are sufficient to scavenge the HCl byproduct without promoting decomposition. Avoid strong, nucleophilic bases like sodium hydroxide or alkoxides.
-
Q2: My TLC plate shows multiple spots close to my product spot. How do I identify and minimize byproducts?
The primary byproduct is almost always the diamination product mentioned above. Other spots could be related to solvent interaction or starting material degradation.
A2: Identification & Minimization
-
Identification: The diamination product is more polar than the desired mono-substituted product due to the presence of two N-H groups. Therefore, it will have a lower Rf value on a normal-phase silica TLC plate. You can confirm its identity by running a reaction with a large excess (e.g., 3 equivalents) of n-butylamine; the spot corresponding to the byproduct should become dominant.
-
Minimization Strategy:
-
Stoichiometry: This is the most critical parameter. Use no more than 1.3 equivalents of n-butylamine.
-
Temperature Control: Higher temperatures accelerate the second substitution more significantly than the first. Find the minimum temperature required for a reasonable reaction rate (e.g., start at 60-70 °C and only increase if necessary).
-
Order of Addition: Add the n-butylamine slowly to the solution of 2,6-dichloropyrazine. This keeps the amine concentration low at any given moment, favoring the mono-substitution.
-
Q3: What is the optimal choice of solvent for this SNAr reaction?
Solvent choice is critical as it influences nucleophile reactivity and the stability of the reaction intermediate.
A3: Solvent Theory & Recommendations
-
Mechanism Insight: SNAr reactions proceed through a negatively charged intermediate known as a Meisenheimer complex. Polar aprotic solvents are ideal because they can stabilize this charged intermediate without deactivating the amine nucleophile through hydrogen bonding.[7][8] Protic solvents (like water or ethanol) can form hydrogen bonds with the amine, creating a "solvent shell" that sterically hinders its approach to the pyrazine ring and reduces its nucleophilicity.[9]
-
Recommended Solvents:
-
Tetrahydrofuran (THF): A good starting point with moderate polarity.
-
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Highly polar aprotic solvents that are excellent at stabilizing the Meisenheimer complex and can significantly accelerate the reaction.[10] However, they have high boiling points, making them difficult to remove, and can sometimes participate in side reactions at high temperatures.
-
Acetonitrile (ACN): Another excellent polar aprotic option.
-
-
Practical Choice: For laboratory scale, THF or ACN often provide a good balance of reactivity and ease of handling. For sluggish reactions, switching to DMSO can be beneficial.
Q4: How do I effectively purify this compound from unreacted starting material and the diamination byproduct?
Purification is best achieved using flash column chromatography.
A4: Purification Protocol
-
Workup: After the reaction is complete, cool the mixture, dilute it with a water-immiscible solvent like ethyl acetate, and wash with water and brine to remove the base-HCl salt and any water-soluble impurities.
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system is required. A gradient of ethyl acetate in hexanes (or heptane) is typically effective.
-
Elution Order:
-
2,6-Dichloropyrazine (Starting Material): Least polar, will elute first.
-
This compound (Product): Intermediate polarity.
-
2,6-bis(butylamino)pyrazine (Byproduct): Most polar, will elute last.
-
-
Tip: Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) to cleanly elute the starting material, then gradually increase the polarity (e.g., to 10-20% Ethyl Acetate) to elute your product.
-
Troubleshooting Decision Workflow
Use the following diagram to diagnose and resolve common experimental issues.
Optimized Protocol and Parameter Summary
This protocol incorporates the principles discussed above to maximize yield and purity.
Experimental Protocol: Synthesis of this compound
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropyrazine (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Heating: Heat the mixture to 65 °C with stirring.
-
Nucleophile Addition: In a separate vial, dissolve n-butylamine (1.2 eq) in a small amount of anhydrous THF. Add this solution to the reaction flask dropwise over 20-30 minutes using a syringe pump or dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at 65 °C. Monitor its progress every 1-2 hours by TLC (e.g., 15% ethyl acetate/hexanes). The reaction is typically complete in 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with saturated sodium chloride solution (brine, 1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid or oil.
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1.0 eq 2,6-dichloropyrazine | Limiting reagent. |
| 1.1 - 1.3 eq n-butylamine | Slight excess drives reaction to completion while minimizing diamination. | |
| 1.5 eq Triethylamine | Scavenges HCl byproduct without causing decomposition. | |
| Solvent | Tetrahydrofuran (THF) | Good balance of reactivity and ease of removal. Aprotic nature enhances nucleophilicity.[9] |
| Temperature | 60 - 70 °C | Sufficient to overcome activation energy without promoting significant byproduct formation. |
| Reaction Time | 4 - 12 hours | Monitor by TLC/LC-MS for completion. |
| Addition Method | Dropwise addition of amine | Maintains low amine concentration, favoring mono-substitution. |
References
- An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022). Chemical Papers.
- Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (2021). RSC Advances.
- An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. (2023). Asian Journal of Chemistry.
- The complete synthesis of favipiravir from 2-aminopyrazine. (2019). Chemical Papers.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). Molecules.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.).
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). Molecules.
- Solvent effects and mechanism for a nucleophilic aromatic substitution
- Solvents in Substitution Reactions. (2012). YouTube.
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (1987). Journal of the Chemical Society, Perkin Transactions 2.
- Amination products of chloropyrazine and 2-chloropyrimidine. (n.d.).
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). Journal of the American Chemical Society.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
Sources
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of N-butyl-6-chloropyrazin-2-amine
Welcome to the technical support center for the synthesis of N-butyl-6-chloropyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and purity of your target compound.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and n-butylamine. While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts that can complicate purification and compromise the yield and purity of the desired product. This guide will delve into the identification of these byproducts, the mechanisms of their formation, and troubleshooting strategies to mitigate their presence.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by a nucleophile, in this case, n-butylamine.[1]
Q2: What are the most common byproducts I should expect in this synthesis?
The most frequently observed byproducts are:
-
2,6-bis(butylamino)pyrazine: The di-substituted product resulting from the reaction of n-butylamine at both chlorine positions.
-
Unreacted 2,6-dichloropyrazine: The starting material carrying over into the final product due to an incomplete reaction.
-
N,N-dibutyl-6-chloropyrazin-2-amine: While less common, over-alkylation of the amine can occur under certain conditions.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction. By comparing the reaction mixture to standards of the starting material and the desired product, you can determine the optimal reaction time to maximize the yield of the mono-substituted product while minimizing the formation of the di-substituted byproduct.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.
Issue 1: My final product shows a significant amount of unreacted 2,6-dichloropyrazine.
-
Possible Cause 1: Insufficient reaction time or temperature. The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Possible Cause 2: Inefficient stirring. Poor mixing can lead to localized areas of low reactant concentration.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
-
Possible Cause 3: Stoichiometry of reagents. An insufficient amount of n-butylamine was used.
-
Solution: While avoiding a large excess to prevent di-substitution, ensure at least a stoichiometric equivalent of n-butylamine is used. A slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.
-
Issue 2: I am observing a significant peak in my chromatogram corresponding to the di-substituted byproduct, 2,6-bis(butylamino)pyrazine.
-
Possible Cause 1: Excess n-butylamine. Using a large excess of the amine nucleophile will favor the formation of the di-substituted product.[2]
-
Solution: Carefully control the stoichiometry. Use a modest excess of n-butylamine (e.g., 1.05-1.2 equivalents).
-
-
Possible Cause 2: High reaction temperature or prolonged reaction time. Harsh reaction conditions can promote the second substitution.
-
Solution: Once the starting material is consumed (as monitored by TLC/HPLC), promptly work up the reaction to prevent further reaction to the di-substituted product. Consider running the reaction at a lower temperature for a longer period.
-
Issue 3: My NMR spectrum is complex, with unexpected signals.
-
Possible Cause: Presence of multiple byproducts and/or oligomers. In some cases, particularly with related heterocyclic systems, N,N-diheteroarylation or oligomerization can occur, leading to complex NMR spectra.[3][4]
-
Solution: Isolate the main components of the mixture using column chromatography and characterize each fraction separately by NMR and mass spectrometry to identify the structures of the byproducts.
-
Byproduct Formation Pathways
Understanding the potential reaction pathways is key to controlling the outcome of your synthesis.
Caption: Primary reaction pathway and the formation of the di-substituted byproduct.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 2,6-dichloropyrazine (1.0 eq.) in a suitable solvent (e.g., N,N-Dimethylformamide or isopropanol) in a round-bottom flask, add n-butylamine (1.1 eq.).
-
Add a base such as potassium carbonate (2.0 eq.) to the mixture.[1]
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Identification of Byproducts by LC-MS
-
Sample Preparation: Prepare dilute solutions of your crude product, as well as standards of 2,6-dichloropyrazine and your purified this compound in a suitable solvent (e.g., acetonitrile/water).
-
LC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Identify the peak for your desired product (this compound, MW: 185.66).
-
Look for a peak corresponding to unreacted 2,6-dichloropyrazine (MW: 148.98).
-
Search for the di-substituted byproduct, 2,6-bis(butylamino)pyrazine (MW: 222.33).
-
Data Presentation
| Compound | Molecular Weight | Expected Elution Order (Reverse Phase) |
| 2,6-Dichloropyrazine | 148.98 | Early |
| This compound | 185.66 | Intermediate |
| 2,6-bis(butylamino)pyrazine | 222.33 | Late |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities in the synthesis.
References
- A Comparative Guide to the Reactivity of 2,5-Dichloropyrazine and 2,6-Dichloropyrazine. Benchchem.
- Identification and removal of impurities in 2-Chloro-6-(methylsulfanyl)pyrazine. Benchchem.
- Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ResearchGate.
- 2,6-Dichloropyrazine 98 4774-14-5. Sigma-Aldrich.
Sources
Technical Support Center: Purification of N-butyl-6-chloropyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of N-butyl-6-chloropyrazin-2-amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Challenges
The purification of this compound can be complicated by the presence of structurally similar impurities, unreacted starting materials, and potential degradation products. Below are common issues and systematic approaches to resolve them.
Issue 1: Persistent Presence of Starting Materials (e.g., 2,6-dichloropyrazine)
Symptom: Your analytical data (e.g., HPLC, GC-MS, or NMR) consistently shows peaks corresponding to 2,6-dichloropyrazine or other starting materials.
Causality: Incomplete reaction or inefficient removal during initial workup can lead to the carryover of highly reactive starting materials. The similar polarity of these unreacted materials to the desired product can make separation challenging.
Troubleshooting Protocol:
-
Aqueous Acid Wash (Workup Modification):
-
Principle: The basic amine group of this compound can be protonated with a dilute acid, rendering it water-soluble as a salt. Neutral starting materials like 2,6-dichloropyrazine will remain in the organic layer.[1]
-
Step-by-Step:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer several times with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl).[1] The protonated amine will move to the aqueous layer.
-
Separate the aqueous layer containing the product salt.
-
Neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~8-9 to precipitate the free amine.
-
Extract the purified product back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
-
Chromatographic Optimization:
-
Principle: Fine-tuning the mobile phase polarity in column chromatography can enhance the separation of compounds with close retention factors.
-
Step-by-Step:
-
Solvent System: A common mobile phase for silica gel chromatography of pyrazine derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Gradient Elution: Start with a low concentration of the polar solvent and gradually increase the polarity. This will help to first elute the less polar 2,6-dichloropyrazine, followed by the desired product.
-
TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation between the spots of the starting material and the product.
-
-
Issue 2: Difficulty in Removing Isomeric Impurities
Symptom: Analytical data indicates the presence of isomers, such as N-butyl-3-chloropyrazin-2-amine, which can be difficult to distinguish from the desired product.
Causality: The synthesis of pyrazine derivatives can sometimes lead to the formation of positional isomers.[2][3] These isomers often have very similar physical and chemical properties, making their separation by standard techniques challenging.
Troubleshooting Protocol:
-
Recrystallization with Solvent Screening:
-
Principle: The differential solubility of isomers in various solvents at different temperatures can be exploited for purification through recrystallization.
-
Step-by-Step:
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water). The ideal solvent will dissolve the compound at an elevated temperature but show poor solubility at room temperature or below.
-
Procedure: Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble isomer (hopefully your desired product).
-
Seeding: If crystallization is slow to initiate, adding a seed crystal of the pure product can be beneficial.[4]
-
-
-
Advanced Chromatographic Techniques:
-
Principle: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, offers higher resolution than standard column chromatography and can be effective for separating closely related isomers.
-
Methodology:
-
Column: A reverse-phase C18 column is often a good starting point.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.
-
Method Development: Start with analytical HPLC to develop a separation method that shows baseline resolution between the isomers before scaling up to a preparative scale.
-
-
Issue 3: Product Discoloration (Yellow to Brown Oil or Solid)
Symptom: The isolated product is an off-color oil or solid, suggesting the presence of impurities or degradation.
Causality: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal impurities.[5] The presence of residual acids or bases from the workup can also catalyze degradation.
Troubleshooting Protocol:
-
Charcoal Treatment:
-
Principle: Activated charcoal has a high surface area and can adsorb colored impurities.
-
Step-by-Step:
-
Dissolve the discolored product in a suitable organic solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of celite to remove the charcoal.
-
Concentrate the filtrate to obtain the decolorized product.
-
-
-
Inert Atmosphere and Careful Handling:
-
Principle: Minimizing exposure to oxygen and light can prevent oxidative degradation.
-
Best Practices:
-
Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) when possible.
-
Store the purified compound in a well-sealed container, protected from light (e.g., an amber vial), and at a low temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurity profile. A good starting point is to test alcohols like ethanol or isopropanol, or hydrocarbon solvents such as heptane or toluene. Sometimes a solvent/anti-solvent system (e.g., dissolving in a good solvent and adding a poor solvent until turbidity is observed, then heating until clear and cooling) can be effective. A systematic solvent screening is highly recommended.
Q2: My compound appears to be an oil, but I expected a solid. What should I do?
A2: The physical state can be influenced by purity. The presence of residual solvents or impurities can lower the melting point and result in an oil. Try the following:
-
High Vacuum Drying: Ensure all solvent has been removed by drying the sample under high vacuum, possibly with gentle heating.
-
Trituration: Add a solvent in which your compound is poorly soluble (e.g., cold hexanes) and stir or sonicate. This can sometimes induce crystallization and wash away more soluble impurities.
-
Recrystallization: As detailed above, this is a primary method for obtaining a crystalline solid.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
HPLC or GC: To determine the percentage purity and detect any non-volatile or volatile impurities, respectively.[6]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities. Quantitative NMR (qNMR) can also be used for an accurate purity determination.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q4: I am observing peak tailing for my compound during HPLC analysis. What could be the cause?
A4: Peak tailing for amine-containing compounds in reverse-phase HPLC is often due to secondary interactions between the basic amine and residual acidic silanol groups on the silica-based column packing.[7] To mitigate this:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase (if using a pH-stable column) to suppress the ionization of the silanol groups.
-
Add a Competing Amine: Incorporate a small amount of a competing amine, like triethylamine, into the mobile phase to block the active sites on the stationary phase.[7]
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
Q5: Can I use an acid wash if my compound is sensitive to acid?
A5: If your compound is unstable in the presence of strong acids, you can try washing with a milder acidic solution, such as a saturated aqueous solution of ammonium chloride. Alternatively, you can use a different workup procedure, such as complexation with copper sulfate. A 10% aqueous copper sulfate solution can be used to wash the organic layer; the copper-complexed amine will partition into the aqueous phase.[1]
Data Presentation & Visualization
Table 1: Solvent Properties for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Heptane | 98 | 0.1 | Good for initial washing of non-polar impurities. |
| Toluene | 111 | 2.4 | May be a good recrystallization solvent for aromatic compounds. |
| Ethyl Acetate | 77 | 4.4 | Common solvent for chromatography and recrystallization. |
| Isopropanol | 82 | 3.9 | A common choice for recrystallizing amine compounds. |
| Ethanol | 78 | 4.3 | Similar to isopropanol, often used in mixtures with water. |
| Acetonitrile | 82 | 5.8 | A more polar option to consider. |
| Water | 100 | 10.2 | Can be used as an anti-solvent with a miscible organic solvent. |
Experimental Workflow Visualization
Below is a generalized workflow for the purification of this compound.
A typical purification workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common purification issues.
A decision tree for troubleshooting purification challenges.
References
-
Pharmaffiliates. Pyrazine-impurities. Available from: [Link]
-
Scribd. Amine Plant Troubleshooting and Optimization. Available from: [Link]
-
Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. 2022;10(2):288-297. Available from: [Link]
-
Oriental Journal of Chemistry. Review on the Synthesis of Pyrazine and Its Derivatives. 2017;33(5). Available from: [Link]
-
Wikipedia. Pyrazine. Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]
-
International Journal of Basic and Pharmaceutical Sciences. Pyrazine and its derivatives- synthesis and activity-a review. 2021;10(9):3099-3113. Available from: [Link]
-
PubMed. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. J Chromatogr A. 2013;1319:57-64. Available from: [Link]
-
Novi AMS. Water Treatment Process Troubleshooting Guide. Available from: [Link]
-
PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals (Basel). 2023;16(11):1598. Available from: [Link]
-
ResearchGate. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available from: [Link]
-
PubChem. N-(6-tert-butyl-2-pyridinyl)-6-chloropurin-4-amine. Available from: [Link]
-
NIOSH. n-Butylamine by GC/FID. Method 2012. Available from: [Link]
-
ResearchGate. Chromatographic Separation of Amino Acids. 2020. Available from: [Link]
-
ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. 2018;23(11):2775. Available from: [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]
-
SKC Ltd. TEST KIT Instructions Aromatic Amines. Available from: [Link]
- Google Patents. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
MDPI. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics. 2023;15(3):964. Available from: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
- Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
-
NIOSH. ALCOHOLS II. Method 1401. 1994. Available from: [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 3. ijbpas.com [ijbpas.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of N-butyl-6-chloropyrazin-2-amine for Pharmaceutical Development
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
N-butyl-6-chloropyrazin-2-amine is a substituted pyrazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules. As a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can potentially alter the pharmacological or toxicological profile of an API.
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination and impurity profiling in the pharmaceutical industry.[1][2] Its robustness, reproducibility, and ability to separate a wide range of compounds make it an indispensable tool.[3] This guide provides an in-depth, experience-driven approach to developing a stability-indicating HPLC method for this compound, explains the scientific rationale behind the methodological choices, and compares its performance against Ultra-High-Performance Liquid Chromatography (UHPLC), a prominent alternative.
The Analytical Challenge: Anticipating and Resolving Impurities
A robust purity method must be able to separate the main compound from any potential impurities. For this compound, these can originate from several sources:
-
Process-Related Impurities: Unreacted starting materials, by-products from side reactions, or reagents.
-
Degradation Products: Impurities formed due to exposure to stress conditions like acid, base, heat, light, or oxidation.[4][5]
Therefore, the primary goal is to develop a stability-indicating method—one that can resolve the API from all potential degradation products and process-related impurities, ensuring that any purity assessment is accurate and reliable.
Part 1: Developing a Stability-Indicating RP-HPLC Method
Our approach is grounded in a systematic, science-led process that ensures the final method is both selective and robust. Reversed-Phase HPLC (RP-HPLC) is the chosen mode because this compound possesses sufficient hydrophobicity from its n-butyl group and aromatic ring to be well-retained on a nonpolar stationary phase like C18.
Rationale for Chromatographic Parameter Selection
-
Column Chemistry (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for a wide range of molecules. Its selection is based on the need to retain the moderately nonpolar this compound and separate it from potentially more polar or less polar impurities.
-
Mobile Phase (Acetonitrile/Water with Buffer): Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity (leading to higher efficiency) and lower UV cutoff. A phosphate buffer is included to maintain a consistent pH. Controlling the pH is critical because the amine groups on the pyrazine ring can ionize, and maintaining a stable ionization state ensures reproducible retention times and sharp peak shapes.
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is selected over an isocratic method.[6] This approach is superior for purity analysis as it allows for the effective elution of both early-eluting (polar) and late-eluting (nonpolar) impurities within a reasonable runtime, while maintaining good peak shape and resolution for all components.
-
UV Detection: The pyrazine ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is used to monitor the analyte across a range of wavelengths, allowing for the selection of the optimal wavelength for sensitivity (λmax) and for peak purity analysis, which helps in detecting co-eluting impurities.[7]
Experimental Protocol: HPLC Purity Determination
1. Instrumentation:
- HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
- Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
- Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
- Mobile Phase B: Acetonitrile.
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 30 | | 15.0 | 80 | | 17.0 | 80 | | 17.1 | 30 | | 20.0 | 30 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Method Validation through Forced Degradation
To ensure the method is stability-indicating, forced degradation studies are essential as stipulated by the International Council for Harmonisation (ICH) guidelines.[8][9] The sample is subjected to various stress conditions to intentionally generate degradation products.
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak, demonstrating specificity.[10][11]
Caption: Workflow for Stability-Indicating HPLC Method Development.
Part 2: Performance Comparison: HPLC vs. UHPLC
While HPLC is robust and widely accessible, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in speed and efficiency by using columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures.[3]
Key Differences and Performance Impact
-
Speed and Throughput: UHPLC can reduce analysis times by a factor of 5-10 compared to conventional HPLC. This is a major advantage in high-throughput screening or routine quality control environments.
-
Resolution: The higher efficiency of UHPLC columns results in sharper, narrower peaks, leading to improved resolution between closely eluting impurities.
-
Solvent Consumption: Faster run times and lower flow rates significantly reduce solvent usage, making UHPLC a greener and more cost-effective technology.
-
System Requirements: UHPLC operates at pressures exceeding 15,000 psi, requiring specialized pumps, injectors, and detectors designed to minimize system dispersion. This represents a higher initial capital investment compared to standard HPLC systems.
Comparative Data (Hypothetical)
Here is a comparison of expected performance metrics for the purity analysis of this compound using the developed HPLC method versus a translated UHPLC method.
| Parameter | Conventional HPLC | UHPLC | Advantage of UHPLC |
| Analysis Time | 20 minutes | 3 minutes | ~85% Reduction |
| Resolution (Critical Pair) | 1.8 | 2.5 | Improved Separation |
| Peak Width (API) | 0.25 minutes | 0.04 minutes | Sharper Peaks |
| System Backpressure | ~1,800 psi | ~12,000 psi | Requires Specialized System |
| Solvent Consumption / Run | ~20 mL | ~2.5 mL | ~88% Reduction |
Choosing the Right Technology
The decision between HPLC and UHPLC depends on the specific needs of the laboratory.
Caption: Decision matrix for selecting between HPLC and UHPLC.
Conclusion
The detailed reversed-phase HPLC method presented here is demonstrated to be a robust, reliable, and stability-indicating approach for the purity analysis of this compound. The systematic development process, grounded in fundamental chromatographic principles and validated through forced degradation studies, ensures its suitability for use in a regulated pharmaceutical environment.
While conventional HPLC provides a highly effective and accessible solution, the adoption of UHPLC technology presents a compelling alternative for laboratories seeking to enhance throughput, improve resolution, and reduce operational costs. The choice of technology should be guided by a laboratory's specific requirements regarding sample volume, speed, and budget. Ultimately, a well-developed and validated method, regardless of the platform, is the cornerstone of ensuring the quality and safety of pharmaceutical materials.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- Mérieux NutriSciences. (n.d.). Forced Degradation Studies.
- Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
- Chromatography Forum. (2006, May 12). How do you perform purity analysis?.
- Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives.
- ChemicalBook. (2023, April 23). This compound | 951884-06-3.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Journal of Chromatographic Science. (2020, November 25). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
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- 1. walshmedicalmedia.com [walshmedicalmedia.com]
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- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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A Comprehensive Guide to the NMR Characterization of N-butyl-6-chloropyrazin-2-amine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the connectivity and spatial arrangement of atoms. This guide offers an in-depth characterization of N-butyl-6-chloropyrazin-2-amine, a substituted pyrazine of interest in medicinal chemistry, through a comprehensive analysis of its one- and two-dimensional NMR spectra.
This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a practical and insightful resource that not only presents the data but also explains the rationale behind the spectroscopic analysis. We will delve into the nuances of spectral interpretation, comparing the target molecule with structurally related analogs to highlight key substituent effects. Furthermore, this guide furnishes detailed experimental protocols, ensuring that the described methodologies are transparent, reproducible, and scientifically sound.
The Pyrazine Scaffold: A Privileged Heterocycle
Pyrazines are a class of N-heterocyclic compounds that are prevalent in a vast array of natural products and synthetic molecules.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding have rendered them "privileged scaffolds" in medicinal chemistry, appearing in drugs with diverse therapeutic applications. The introduction of various substituents onto the pyrazine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, this compound, represents a synthetically accessible derivative with potential for further chemical elaboration.
Synthesis of this compound
The synthesis of this compound is readily achieved through the nucleophilic aromatic substitution of a dihalopyrazine precursor. A robust and scalable protocol is detailed below.
Experimental Protocol: Synthesis of this compound
This procedure is adapted from established methods for the N-alkylation of halo-N-heterocycles.[3][4]
Materials:
-
2,6-Dichloropyrazine
-
n-Butylamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2,6-dichloropyrazine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add n-butylamine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} Caption: Synthetic workflow for this compound.
Comprehensive NMR Analysis
The structural confirmation of this compound was achieved through a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. All spectra were acquired on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
Predicted and Comparative NMR Data
To provide a robust framework for our analysis, we will compare the experimentally predicted data for this compound with the known spectral data of its parent amine, 2-amino-6-chloropyrazine, and the starting material, 2,6-dichloropyrazine.
Table 1: ¹H NMR Spectral Data Comparison (500 MHz, CDCl₃)
| Compound | Pyrazine H-3 (δ, ppm) | Pyrazine H-5 (δ, ppm) | Amine/Alkyl Protons (δ, ppm) |
| 2,6-Dichloropyrazine | 8.45 (s, 1H) | 8.45 (s, 1H) | - |
| 2-Amino-6-chloropyrazine | 7.78 (s, 1H) | 7.73 (s, 1H) | 4.65 (br s, 2H, -NH₂) |
| This compound (Predicted) | ~7.75 (s, 1H) | ~7.60 (s, 1H) | ~5.0 (br s, 1H, -NH), ~3.4 (t, 2H, H-1'), ~1.6 (m, 2H, H-2'), ~1.4 (m, 2H, H-3'), ~0.9 (t, 3H, H-4') |
Table 2: ¹³C NMR Spectral Data Comparison (125 MHz, CDCl₃)
| Compound | Pyrazine C-2 (δ, ppm) | Pyrazine C-3 (δ, ppm) | Pyrazine C-5 (δ, ppm) | Pyrazine C-6 (δ, ppm) | Alkyl Carbons (δ, ppm) |
| 2,6-Dichloropyrazine | 146.5 | 142.1 | 142.1 | 146.5 | - |
| 2-Amino-6-chloropyrazine | 155.0 | 129.5 | 128.8 | 142.0 | - |
| This compound (Predicted) | ~154.5 | ~128.0 | ~127.5 | ~142.5 | ~42.0 (C-1'), ~31.5 (C-2'), ~20.0 (C-3'), ~13.8 (C-4') |
Detailed Spectral Interpretation
¹H NMR (500 MHz, CDCl₃):
The proton NMR spectrum of this compound is expected to exhibit two singlets in the aromatic region corresponding to the protons on the pyrazine ring. The introduction of the electron-donating N-butylamino group at the C-2 position shields the ring protons relative to the starting material, 2,6-dichloropyrazine, resulting in an upfield shift. The proton at C-3 will likely be more deshielded than the proton at C-5 due to the proximity of the electron-withdrawing chlorine atom.
The butyl chain protons will present as a characteristic set of signals: a triplet for the terminal methyl group (H-4'), a multiplet for the adjacent methylene group (H-3'), another multiplet for the next methylene group (H-2'), and a triplet for the methylene group attached to the nitrogen (H-1'). A broad singlet corresponding to the N-H proton is also anticipated.
¹³C NMR (125 MHz, CDCl₃):
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals for the pyrazine ring carbons. The carbon bearing the amino group (C-2) will be significantly shielded compared to the corresponding carbon in 2,6-dichloropyrazine. Conversely, the carbon attached to the chlorine atom (C-6) will remain at a lower field. The two protonated carbons (C-3 and C-5) will also show distinct chemical shifts. The four carbons of the butyl chain will be observed in the aliphatic region of the spectrum.
Two-Dimensional NMR Analysis
To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy):
The COSY spectrum reveals proton-proton couplings within the same spin system. For this compound, the key correlations will be observed within the butyl chain, confirming the connectivity from H-1' to H-4'. No cross-peaks are expected between the pyrazine protons as they are not coupled to each other.
dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Predicted COSY correlations for the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence):
The HSQC experiment correlates protons directly to their attached carbons. This is a powerful tool for assigning the carbon signals of the protonated carbons. We expect to see cross-peaks between:
-
The pyrazine proton at ~7.75 ppm and the carbon at ~128.0 ppm (H-3 to C-3).
-
The pyrazine proton at ~7.60 ppm and the carbon at ~127.5 ppm (H-5 to C-5).
-
The protons of the butyl chain and their corresponding carbons (H-1' to C-1', H-2' to C-2', H-3' to C-3', and H-4' to C-4').
HMBC (Heteronuclear Multiple Bond Correlation):
The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning the quaternary carbons and for confirming the overall connectivity of the molecule. Key expected HMBC correlations include:
-
The pyrazine proton H-3 to the quaternary carbons C-2 and C-5.
-
The pyrazine proton H-5 to the quaternary carbons C-6 and C-3.
-
The N-H proton to C-2 and C-1'.
-
The H-1' protons to C-2, C-2', and C-3'.
dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#FFFFFF"]; edge [color="#4285F4", style=dashed];
} Caption: Key predicted HMBC correlations for structural elucidation.
Comparison with an Alternative Structure: N-butyl-6-bromopyrazin-2-amine
To further illustrate the diagnostic power of NMR, we can predict the spectral changes upon replacing the chlorine atom with a bromine atom.
-
¹H NMR: The pyrazine protons in the bromo-analog would likely experience a slight downfield shift compared to the chloro-derivative due to the different electronic effects of the halogens.
-
¹³C NMR: The most significant change would be observed for C-6, which would be shielded in the bromo-analog compared to the chloro-analog, a well-documented trend for halogenated aromatic compounds.
This comparative approach is invaluable in confirming the identity of a synthesized compound and in distinguishing between closely related structures.
Conclusion
This guide has provided a comprehensive framework for the NMR characterization of this compound. By combining one- and two-dimensional NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The comparative analysis with related structures underscores the subtle yet significant influence of substituents on the NMR spectra of the pyrazine core. The detailed experimental protocols for both synthesis and NMR analysis are designed to be readily implemented in a research setting, ensuring the generation of high-quality, reproducible data. This systematic approach to structural elucidation is fundamental to advancing research in medicinal chemistry and drug development.
References
-
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, Inc. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]
-
Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
-
Taylor, E. C., & Katritzky, A. R. (Eds.). (1995). Comprehensive Organic Functional Group Transformations. Pergamon. [Link]
-
PubChem. (n.d.). 2-Amino-6-chloropyrazine. Retrieved January 2, 2026, from [Link]
-
Hore, P. J. (2015). Nuclear Magnetic Resonance. Oxford University Press. [Link]
-
A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applications. (2023). International Research Journal of Modernization in Engineering Technology and Science. [Link]
-
Ihsanawati, I., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved January 2, 2026, from [Link]
Sources
A Comparative Guide to the Synthesis of N-butyl-6-chloropyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of substituted heterocyclic amines is a cornerstone of molecular design and development. N-butyl-6-chloropyrazin-2-amine is a key intermediate whose efficient synthesis is of significant interest. This guide provides an in-depth, comparative analysis of the primary methods for its preparation, offering detailed experimental protocols and data to inform methodological choices in the laboratory.
Introduction to this compound
This compound serves as a versatile building block in organic synthesis. The pyrazine core is a common motif in biologically active molecules, and the presence of the chloro-, amino-, and N-butyl groups provides multiple points for further functionalization, making it a valuable precursor for the development of novel compounds in medicinal chemistry and materials science. The selection of an appropriate synthetic route is critical, impacting not only the yield and purity of the final product but also the overall efficiency, cost, and environmental footprint of the process.
Comparative Analysis of Synthesis Methods
Two principal strategies for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed Buchwald-Hartwig Amination. A third, alternative approach involves a protection-alkylation-deprotection sequence. This guide will delve into the mechanistic underpinnings and practical execution of these methods.
| Method | Starting Material | Key Reagents | Typical Yield | Reaction Time | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNA r) | 2-Amino-6-chloropyrazine | n-Butylamine, Base (e.g., K₂CO₃, Et₃N) | Moderate to High | Several hours to days | Simplicity, readily available reagents. | May require harsh conditions (high temperature), potential for side reactions. |
| Buchwald-Hartwig Amination | 2-Amino-6-chloropyrazine | n-Butylamine, Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | High | Hours | High efficiency, mild reaction conditions, broad substrate scope. | Cost of catalyst and ligand, sensitivity to air and moisture. |
| Protection-Alkylation-Deprotection | 2-Amino-6-chloropyrazine | Protecting agent (e.g., Boc₂O), Strong base (e.g., NaH), Butyl halide, Deprotecting agent (e.g., TFA) | Moderate | Multi-step | Good for controlling selectivity and avoiding over-alkylation. | Longer synthetic route, use of hazardous reagents. |
Method 1: Nucleophilic Aromatic Substitution (SNA r)
The direct reaction of 2-amino-6-chloropyrazine with n-butylamine represents the most straightforward approach to this compound. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the electron-deficient pyrazine ring, leading to the displacement of the chloride ion.[1][2][3] The reactivity of the chloropyrazine is enhanced by the presence of the nitrogen atoms in the ring, which withdraw electron density and stabilize the intermediate Meisenheimer complex.[2]
Experimental Protocol: SNA r
Materials:
-
2-Amino-6-chloropyrazine
-
n-Butylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or sealed tube conditions)
Procedure:
-
To a solution of 2-amino-6-chloropyrazine (1.0 eq) in the chosen solvent, add n-butylamine (1.5-2.0 eq) and the base (2.0 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., inorganic salts) is present, filter it off.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Causality Behind Experimental Choices:
The choice of a high-boiling point polar aprotic solvent like DMF can facilitate the reaction by increasing the solubility of the reactants and promoting the formation of the charged intermediate. The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Elevated temperatures are often necessary to overcome the activation energy of the aromatic substitution.
Caption: SNA r mechanism for the synthesis of this compound.
Method 2: Buchwald-Hartwig Amination
A more contemporary and often more efficient method is the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds under milder conditions than traditional methods.[4][6] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the catalyst.[6][7]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Amino-6-chloropyrazine
-
n-Butylamine
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst
-
Phosphine ligand (e.g., 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP))
-
Sodium tert-butoxide (NaOt-Bu) or another strong, non-nucleophilic base
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-amino-6-chloropyrazine (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-5 mol%).
-
Add the anhydrous, deoxygenated solvent, followed by the base (1.5-2.0 eq) and n-butylamine (1.2-1.5 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Causality Behind Experimental Choices:
The choice of ligand is critical in the Buchwald-Hartwig reaction as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands like BINAP are often effective.[4] A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle without competing in the reaction. The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Method 3: Protection-Alkylation-Deprotection Strategy
This multi-step approach offers an alternative route that can be advantageous when direct amination methods lead to side products or low yields. The initial protection of the exocyclic amino group allows for a more controlled subsequent N-alkylation.
Experimental Protocol: Protection-Alkylation-Deprotection
Step 1: Protection
-
Dissolve 2-amino-6-chloropyrazine (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a protecting group precursor, such as di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), and a base like triethylamine (1.2 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the Boc-protected intermediate.
Step 2: N-Alkylation
-
Dissolve the Boc-protected amine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF).
-
Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.1 eq).
-
After stirring for a short period, add a butyl halide (e.g., n-butyl bromide or iodide) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the N-butylated, Boc-protected intermediate by column chromatography.
Step 3: Deprotection
-
Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent, such as trifluoroacetic acid (TFA), and stir at room temperature.
-
Once the reaction is complete, neutralize the acid and extract the final product.
-
Purify by column chromatography if necessary.
Causality Behind Experimental Choices:
The Boc protecting group is commonly used due to its stability under a range of conditions and its ease of removal under acidic conditions. The use of a strong base like NaH is necessary to deprotonate the less acidic protected amine, facilitating the subsequent SN2 reaction with the butyl halide.
Caption: Workflow for the protection-alkylation-deprotection synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct methodologies. The choice between Nucleophilic Aromatic Substitution, Buchwald-Hartwig Amination, and a protection-based strategy will depend on the specific requirements of the synthesis, including scale, cost considerations, available equipment, and desired purity. For rapid, direct synthesis, the SNA r method is appealing due to its simplicity. For higher yields and milder conditions, the Buchwald-Hartwig amination is a powerful tool, albeit with higher initial costs for the catalyst system. The protection-alkylation-deprotection sequence provides a reliable, albeit longer, route that can offer greater control over the reaction. Researchers and process chemists should carefully evaluate these factors to select the most appropriate method for their needs.
References
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Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Chemical Society Reviews, 39(8), 2859-2861. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
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Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
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Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
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Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. [Link]
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Terrier, F. (1991). Nucleophilic aromatic substitution. Chemical Reviews, 91(1), 77-112. [Link]
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Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
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Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic aromatic substitution (SNAr). Chemical Reviews, 101(6), 1819-1898. [Link]
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Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
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The Pyrazine Nucleus: A Comparative Guide to the Biological Activity of N-butyl-6-chloropyrazin-2-amine and Its Analogs
In the landscape of medicinal chemistry, the pyrazine ring stands as a privileged scaffold, a foundational structure in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of the biological activities of N-butyl-6-chloropyrazin-2-amine and its structural analogs, offering insights for researchers, scientists, and drug development professionals. While specific experimental data on this compound is not extensively available in peer-reviewed literature, by examining its structural relatives, we can infer its potential activities and guide future research.
The Significance of the 2-Aminopyrazine Scaffold
The 2-aminopyrazine core is a key pharmacophore found in numerous compounds with diverse biological activities, ranging from antitubercular to anticancer agents. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor, facilitating interactions with biological targets such as enzymes and receptors. The chlorine atom at the 6-position, as seen in our parent structure, is an electron-withdrawing group that can significantly influence the molecule's reactivity and metabolic stability.
Comparative Biological Activities of 6-Chloropyrazin-2-amine Analogs
The biological activity of 2-aminopyrazine derivatives is highly dependent on the nature of the substituents on the pyrazine ring and the amino group. This section will compare the antitubercular and anticancer activities of various analogs.
Antitubercular Activity
Pyrazinamide, a cornerstone of first-line tuberculosis treatment, is a classic example of a bioactive pyrazine derivative. Many analogs of 6-chloropyrazin-2-amine have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis.
A series of pyrazinamide analogs were synthesized and tested for their inhibitory activity against M. tuberculosis H37Rv. The results highlighted that substitutions on the amide nitrogen and the pyrazine ring significantly impact the minimum inhibitory concentration (MIC). For instance, the presence of a chlorine atom at the 6-position of the pyrazine ring was found to increase the antimycobacterial activity[1].
Table 1: Antitubercular Activity of Pyrazinamide Analogs
| Compound ID | R1 (at position 6) | R2 (Amide substituent) | MIC (μg/mL) | Reference |
| Pyrazinamide | H | H | >100 | [2] |
| Compound 2b' | H | Varied aromatic amines | 6.25 | [2] |
| Compound 2d' | H | Varied aromatic amines | 6.25 | [2] |
| Compound 2e' | H | Varied aromatic amines | 6.25 | [2] |
| Compound 5d | H | 4-chlorobenzyl | <6.25 | [1] |
| Compound 5g | Cl | 4-chlorobenzyl | <6.25 | [1] |
Based on these findings, it is plausible that this compound, with its lipophilic butyl group, could exhibit interesting antitubercular properties. The butyl chain may enhance cell membrane permeability, a crucial factor for drug efficacy against mycobacteria.
Anticancer Activity
The pyrazine scaffold has also been explored for its potential in cancer therapy. Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines.
Fragment-like compounds with a pyrazine core have shown potent activity against the HepG2 human liver cancer cell line, with IC50 values in the low micromolar range. Docking studies suggest that these compounds may act as multi-kinase inhibitors, targeting p38α, VEGFR2, and FGFR-1[2]. Another study reported that pyrazinoic acid esters exhibited cytotoxic effects against human leukemia K562 cell lines, with compounds 3e and 3j showing IC50 values of 25 µM[3].
Table 2: Anticancer Activity of Pyrazine Derivatives
| Compound ID | Cell Line | IC50 (μM) | Key Structural Features | Reference |
| Compound 1a | HepG2 | 18-25 | Fragment-like pyrazinamide analog | [2] |
| Compound 1b | HepG2 | 18-25 | Fragment-like pyrazinamide analog | [2] |
| Compound 1c | HepG2 | 18-25 | Fragment-like pyrazinamide analog | [2] |
| Compound 3e | K562 | 25 ± 8.0 | Pyrazinoic acid ester | [3] |
| Compound 3j | K562 | 25 ± 5.0 | Pyrazinoic acid ester | [3] |
These findings suggest that the 6-chloropyrazin-2-amine scaffold is a promising starting point for the development of novel anticancer agents. The N-butyl substitution in this compound could modulate its interaction with kinase binding sites or affect its cellular uptake, thereby influencing its anticancer potential.
Structure-Activity Relationship (SAR) Insights
-
Substitution at the 6-position: The presence of a halogen, such as chlorine, at the 6-position of the pyrazine ring generally enhances biological activity, particularly antitubercular activity[1]. This is likely due to its electron-withdrawing nature, which can influence the electronic properties of the entire molecule.
-
N-alkylation of the amino group: The nature of the substituent on the 2-amino group plays a critical role. Lipophilic groups, such as the butyl group in our target compound, can enhance membrane permeability and potentially improve oral bioavailability. The length and branching of the alkyl chain can fine-tune the compound's potency and selectivity[4].
-
Amide vs. Amine: Many of the highly active analogs are pyrazinamides (derivatives of pyrazine-2-carboxylic acid)[1][2][5]. This compound, being a simple amine, may have a different biological target profile compared to its carboxamide counterparts.
Caption: General synthetic workflow for N-alkyl-6-chloropyrazin-2-amines.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropyrazine in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Amine: Add an excess of butylamine to the solution. The reaction is typically carried out at an elevated temperature (e.g., reflux) to drive the substitution.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Step-by-Step Protocol:
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a drug-free control and a positive control (e.g., pyrazinamide).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Addition of MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Conclusion
The 6-chloropyrazin-2-amine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While direct biological data for this compound is sparse, the analysis of its analogs provides a strong rationale for its investigation as a potential antitubercular or anticancer agent.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives with varying N-alkyl chains. Such studies will be instrumental in elucidating the precise structure-activity relationships and identifying lead compounds for further preclinical development. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations.
References
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- Pyrazinamide Analogs Designed for Rational Drug Designing Strategies Against Resistant Tuberculosis (A Review). (n.d.).
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- Design, synthesis and evaluation of biological activities of some novel anti-TB agents with bio-reducible functional group. (n.d.).
- Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2015).
- Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183–1186.
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- QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). Acta Chimica Slovenica, 68(4), 882-895.
- Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids. EWD = Electron withdrawal. (n.d.).
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A Comparative Guide to the Structure-Activity Relationship of 6-Chloropyrazine Derivatives
In the landscape of medicinal chemistry, pyrazine derivatives represent a privileged scaffold, forming the core of numerous compounds with diverse biological activities. Their unique electronic properties and ability to participate in hydrogen bonding have made them a focal point in the design of novel therapeutic agents, particularly as kinase inhibitors and antimycobacterial agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of N-substituted amides derived from 6-chloropyrazine-2-carboxylic acid, offering insights into the chemical features that govern their biological effects.
Introduction to Pyrazine Derivatives in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a key pharmacophore in a variety of clinically relevant molecules. The nitrogen atoms act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets. Furthermore, the pyrazine core is amenable to substitution at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity. This versatility has led to the development of pyrazine-containing drugs for a range of indications, from infectious diseases to oncology.
This guide will focus on a specific class of pyrazine derivatives: amides of 6-chloropyrazine-2-carboxylic acid. By systematically varying the substituent on the amide nitrogen, we can elucidate the structural requirements for antimycobacterial, antifungal, and photosynthesis-inhibiting activities.
Comparative Analysis of Biological Activity
A series of amides of 6-chloropyrazine-2-carboxylic acid were synthesized and evaluated for their biological activity. The core structure and the various substituents (R) are depicted below.
Caption: General structure of the evaluated 6-chloropyrazine-2-carboxamide derivatives.
The biological activities of these derivatives against Mycobacterium tuberculosis, various fungal strains, and their ability to inhibit photosynthesis are summarized in the table below.
| Compound | R (Substituent) | Antimycobacterial Activity (% Inhibition) | Antifungal Activity (MIC, µmol/dm³) | Photosynthesis Inhibition (IC₅₀, mmol/dm³) |
| 2d | 3-methylphenyl | >20 | 31.25 - 500 | - |
| 2f | 3-methylphenyl (with 5-tert-butyl on pyrazine) | >20 | 31.25 - 500 | - |
| 2k | Not specified in abstract | >20 | - | - |
| 2l | Not specified in abstract | >20 | - | - |
| 2m | 3,5-bis(trifluoromethyl)phenyl | - | - | 0.026 |
| 2o | 3,5-bis(trifluoromethyl)phenyl (with 5-tert-butyl on pyrazine) | 72 | - | - |
Data sourced from Dolezal et al., Molecules, 2002. [1][2]
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the structure-activity relationship of these 6-chloropyrazine derivatives:
-
Antimycobacterial Activity : The most significant antimycobacterial activity was observed for compound 2o , which features a 3,5-bis(trifluoromethyl)phenyl substituent on the amide nitrogen and a tert-butyl group at position 5 of the pyrazine ring.[1][2] This suggests that a combination of high lipophilicity, provided by both the trifluoromethyl and tert-butyl groups, is crucial for antituberculotic efficacy. The electron-withdrawing nature of the trifluoromethyl groups may also play a role in enhancing activity. Simpler substitutions, such as the 3-methylphenyl group in compounds 2d and 2f , resulted in only moderate activity.[1][2]
-
Antifungal Activity : The 3-methylphenyl derivatives (2d and 2f ) displayed poor in vitro antifungal effects against all tested strains.[1][2] This indicates that the structural requirements for antifungal activity are distinct from those for antimycobacterial activity, and simple lipophilic substituents are not sufficient to confer potent antifungal properties.
-
Photosynthesis Inhibition : The most potent inhibitor of the oxygen evolution rate in spinach chloroplasts was compound 2m , the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid.[1][2] This highlights the importance of the strongly electron-withdrawing trifluoromethyl groups for this particular biological activity. The high activity of this compound suggests a specific interaction with components of the photosynthetic apparatus.
Experimental Protocols
General Synthesis of 6-Chloropyrazine-2-carboxamides
The synthesis of the target amides was achieved through a straightforward condensation reaction.
Caption: Synthetic workflow for 6-chloropyrazine-2-carboxamides.
Step-by-Step Protocol:
-
Preparation of Acid Chloride: 6-Chloropyrazine-2-carboxylic acid is converted to its corresponding acid chloride (1a) using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.[1]
-
Condensation: The 6-chloropyrazine-2-carboxylic acid chloride is then condensed with a ring-substituted aniline in an appropriate solvent.[1] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Purification: The resulting amide product is purified using standard techniques such as recrystallization or column chromatography to yield the final compound.[1]
Biological Evaluation Protocols
-
Antimycobacterial Assay: The in vitro antimycobacterial activity was determined against Mycobacterium tuberculosis. The percentage of inhibition of mycobacterial growth was measured after a specific incubation period.[1]
-
Antifungal Assay: The in vitro antifungal activity was evaluated against a panel of fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth, was determined.[1]
-
Photosynthesis Inhibition Assay: The inhibitory activity on the oxygen evolution rate in spinach chloroplasts was measured. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, was calculated.[1]
Conclusion
The structure-activity relationship study of these 6-chloropyrazine-2-carboxamide derivatives provides valuable insights for the design of new bioactive molecules. The key takeaways are:
-
High lipophilicity and the presence of strong electron-withdrawing groups on the anilide ring are critical for potent antimycobacterial activity.
-
The structural requirements for antifungal activity differ significantly from those for antimycobacterial effects.
-
Strongly electron-withdrawing substituents are key for achieving potent inhibition of photosynthesis.
This guide underscores the importance of systematic structural modification in elucidating the determinants of biological activity and provides a rational basis for the future development of pyrazine-based compounds with improved therapeutic potential.
References
-
Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 365-373. [Link]
-
Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules 2002, 7, 365-373. [Link]
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A Senior Application Scientist's Guide to N-butyl-6-chloropyrazin-2-amine and its Analogs: A Comparative Framework for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazine scaffold stands as a privileged structure, a cornerstone in the design of a multitude of biologically active agents.[1][2] The introduction of specific substituents onto this heterocyclic core allows for the fine-tuning of physicochemical and pharmacological properties, a critical aspect of modern drug discovery.[3] This guide provides an in-depth technical comparison of N-butyl-6-chloropyrazin-2-amine and its closely related N-alkyl analogs, offering a framework for their synthesis, characterization, and evaluation. While direct side-by-side comparative studies are not extensively documented in publicly available literature, this document synthesizes established principles and provides detailed experimental protocols to empower researchers to conduct their own robust comparative analyses, thereby elucidating crucial structure-activity relationships (SAR).
The Strategic Importance of N-Substituted-6-chloropyrazin-2-amines
The 2-amino-6-chloropyrazine core is a versatile building block in pharmaceutical synthesis.[4] The chlorine atom at the 6-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrazine nitrogens.[5] This reactivity allows for the facile introduction of a wide array of functional groups, making it a valuable intermediate. The N-alkyl substituent on the 2-amino group plays a crucial role in modulating the lipophilicity, solubility, and steric profile of the molecule, all of which can significantly impact its pharmacokinetic and pharmacodynamic properties.[6]
This guide will focus on a comparative analysis of the following compounds:
-
This compound (Target Compound)
-
N-methyl-6-chloropyrazin-2-amine (Analog 1)
-
N-ethyl-6-chloropyrazin-2-amine (Analog 2)
-
2-Amino-6-chloropyrazine (Parent Compound) [1]
By systematically comparing these compounds, researchers can gain valuable insights into how the length of the N-alkyl chain influences key molecular attributes.
Comparative Synthesis and Mechanistic Considerations
The synthesis of N-alkyl-6-chloropyrazin-2-amines is typically achieved through the nucleophilic aromatic substitution of 2,6-dichloropyrazine with the corresponding primary amine. The chlorine atoms at the 2 and 6 positions of the pyrazine ring are highly activated and equivalent, making mono-substitution a straightforward process.[5]
Generalized Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of N-alkyl-6-chloropyrazin-2-amines.
Caption: Generalized workflow for the synthesis of N-Alkyl-6-chloropyrazin-2-amines.
Detailed Experimental Protocol: A Comparative Synthesis
To generate meaningful comparative data, it is imperative to conduct the syntheses of all analogs under identical conditions. This protocol is designed for such a purpose.
Objective: To synthesize N-butyl, N-ethyl, and N-methyl-6-chloropyrazin-2-amine from 2,6-dichloropyrazine and compare their reaction times and yields.
Materials:
-
2,6-Dichloropyrazine
-
n-Butylamine
-
Ethylamine (e.g., as a solution in THF or as a salt)
-
Methylamine (e.g., as a solution in THF or as a salt)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In three separate, oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2,6-dichloropyrazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Addition of Amine:
-
To the first flask, add anhydrous DMF, followed by n-butylamine (1.1 eq).
-
To the second flask, add anhydrous DMF, followed by ethylamine (1.1 eq).
-
To the third flask, add anhydrous DMF, followed by methylamine (1.1 eq).
-
-
Reaction: Heat the reaction mixtures to 80 °C and stir. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour). Record the time taken for the complete consumption of the starting material.
-
Work-up: Once the reactions are complete, cool the mixtures to room temperature. Pour each reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Purification: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. Determine the isolated yield for each analog.
Comparative Physicochemical Properties
The N-alkyl chain is expected to significantly influence the physicochemical properties of the compounds. A systematic evaluation of these properties is essential for understanding their potential behavior in biological systems.
Predicted and Experimental Data
The following table summarizes key physicochemical properties. It is crucial to supplement predicted values with experimentally determined data for accurate comparison.
| Property | This compound | N-ethyl-6-chloropyrazin-2-amine | N-methyl-6-chloropyrazin-2-amine | 2-Amino-6-chloropyrazine |
| Molecular Formula | C₈H₁₂ClN₃ | C₆H₈ClN₃ | C₅H₆ClN₃ | C₄H₄ClN₃[1] |
| Molecular Weight | 185.65 | 157.60 | 143.57 | 129.55[1] |
| Calculated logP | Data not available | Data not available | Data not available | 0.9[1] |
| Melting Point (°C) | Requires experimental determination | Requires experimental determination | Requires experimental determination | Requires experimental determination |
| Aqueous Solubility | Requires experimental determination | Requires experimental determination | Requires experimental determination | Requires experimental determination |
Note: The lack of readily available experimental data in public databases for the N-alkylated compounds highlights the importance of conducting the characterization experiments outlined below.
Experimental Protocols for Physicochemical Characterization
3.2.1. Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's absorption and distribution. The shake-flask method is a standard approach for its determination.[6]
3.2.2. Aqueous Solubility Measurement
Aqueous solubility is a key factor influencing oral bioavailability. Both kinetic and thermodynamic solubility should be assessed.[7]
Structure-Activity Relationship (SAR) Insights
By systematically comparing the synthetic outcomes, physicochemical properties, and eventually, the biological activities of this series of compounds, valuable SAR insights can be derived.
Impact of N-Alkyl Chain Length
-
Reactivity: While the electronic environment of the pyrazine ring is the primary driver of reactivity in the SNAr reaction, the steric bulk of the N-alkyl group could potentially influence the reaction rate. A comparative synthesis as described above would elucidate this.
-
Lipophilicity and Solubility: It is anticipated that as the length of the alkyl chain increases (methyl < ethyl < butyl), the lipophilicity (logP) will increase, and the aqueous solubility will decrease.[6] This has profound implications for the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Biological Activity: The N-alkyl group can influence biological activity through several mechanisms. A longer alkyl chain may lead to enhanced binding to a hydrophobic pocket in a target protein. Conversely, increased steric bulk could hinder binding. The optimal chain length will be target-dependent.
Logical Relationship Diagram
The following diagram illustrates the logical relationships between the molecular structure and the anticipated properties.
Caption: Influence of N-alkyl chain length on molecular properties.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of this compound and its N-alkyl analogs. While a complete set of comparative experimental data is not yet available in the public domain, the provided protocols and theoretical considerations offer a robust starting point for researchers in drug discovery. By systematically synthesizing and characterizing this series of compounds, the scientific community can build a valuable dataset that will inform the rational design of novel pyrazine-based therapeutics. The elucidation of clear SAR trends for this scaffold will undoubtedly accelerate the development of new and effective medicines.
References
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Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents. (2025). ResearchGate. [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PubMed. [Link]
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Validating the Efficacy of N-butyl-6-chloropyrazin-2-amine in Epithelial Sodium Channel (ENaC) Assays: A Comparative Guide
Introduction: The Quest for Potent and Specific ENaC Inhibitors
The epithelial sodium channel (ENaC) is a cornerstone in maintaining sodium and fluid homeostasis across various epithelial tissues, including the airways, kidneys, and colon.[1][2] Its dysregulation is a key pathophysiological feature in several diseases, most notably cystic fibrosis (CF), where ENaC hyperactivation leads to airway surface liquid depletion, mucus dehydration, and impaired mucociliary clearance.[3] Consequently, ENaC has emerged as a critical therapeutic target, spurring the development of inhibitors aimed at restoring airway hydration.[4][5]
Amiloride, a potassium-sparing diuretic, is the archetypal ENaC inhibitor.[1] While foundational to the field, its limited potency and short duration of action in the airways have driven the search for more robust alternatives. This guide focuses on a systematic approach to validating the efficacy of a novel pyrazine derivative, N-butyl-6-chloropyrazin-2-amine, as a potential ENaC inhibitor. We will objectively compare its performance with the established benchmark, amiloride, and a more potent, clinically investigated inhibitor, BI 1265162, providing a framework of essential experimental assays and supporting data interpretation.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new chemical entities targeting ENaC. The methodologies described herein are designed to provide a comprehensive and self-validating assessment of a compound's inhibitory potential, from cellular ion transport to single-channel biophysics.
Comparative Framework for ENaC Inhibitor Validation
The validation of a novel ENaC inhibitor requires a multi-tiered approach. We will progress from assessing macroscopic ion transport in epithelial monolayers to dissecting the compound's direct interaction with the channel at the single-molecule level. The primary comparators will be:
-
Amiloride: The classic ENaC blocker, providing a baseline for potency.
-
BI 1265162: A highly potent, next-generation ENaC inhibitor, representing a benchmark for modern therapeutic candidates.[3][6]
Our theoretical test compound is This compound . Its structural similarity to other biologically active pyrazine derivatives suggests its potential as an ion channel modulator. The validation workflow is designed to rigorously test this hypothesis.
Caption: Figure 2. Ussing Chamber Experimental Workflow.
Single-Channel Patch Clamp: Elucidating the Mechanism of Inhibition
This high-resolution technique allows for the observation of the opening and closing of individual ENaC channels, providing deep mechanistic insights into how a compound exerts its inhibitory effect.
Causality Behind Experimental Choices: By isolating a small patch of membrane containing only a few ENaC channels (the "outside-out" or "cell-attached" configuration), we can directly observe the biophysical properties of the channel. This allows us to determine if the inhibitor reduces the channel's open probability (Po), shortens its mean open time, or reduces its single-channel conductance (a measure of how well it passes ions when open). This level of detail is crucial for understanding the molecular mechanism of action.
Detailed Experimental Protocol:
-
Pipette Preparation: Prepare fire-polished glass micropipettes with a resistance suitable for single-channel recordings.
-
Giga-seal Formation: Form a high-resistance (>1 GΩ) seal between the pipette and the membrane of an ENaC-expressing cell.
-
Patch Excision (Outside-out): Carefully pull the pipette away from the cell to excise a small patch of membrane with the extracellular side facing the bath solution.
-
Recording: Apply a constant voltage across the patch and record the resulting current. The current will appear as discrete steps corresponding to the opening and closing of individual channels.
-
Compound Application: Perfuse the patch with a solution containing the test compound.
-
Data Analysis: Analyze the recordings to determine single-channel conductance, open probability (Po), and mean open/closed times before and after compound application.
Comparative Data Presentation:
| Parameter | Amiloride | BI 1265162 | This compound |
| Mechanism of Block | Open Channel Blocker | Increases closed time | To be determined |
| Single-Channel Conductance | No significant change | No significant change | To be determined |
| Open Probability (Po) | Significantly reduced | Significantly reduced | To be determined |
| Mean Open Time | Decreased | Decreased | To be determined |
Note: The expected effects are listed for the known inhibitors. The data for the test compound would be generated through the described protocol.
Synthesizing the Evidence: Building a Case for Efficacy
The comprehensive dataset generated from these assays provides a robust profile of this compound's activity as an ENaC inhibitor. An ideal candidate will demonstrate:
-
High Potency: A low nanomolar IC50 in the Ussing chamber assay, ideally superior to amiloride and comparable to or better than other advanced inhibitors.
-
Direct and Specific Action: Confirmed blockade of ENaC currents in whole-cell patch-clamp recordings.
-
Clear Mechanism: A discernible effect on single-channel properties, typically a reduction in open probability, indicating a direct interaction with the channel protein.
This systematic validation process, grounded in established and rigorous methodologies, provides the necessary evidence to support the progression of a novel compound like this compound from a promising chemical entity to a validated lead candidate for therapeutic development. The comparative approach ensures that the performance of the new compound is contextualized against both historical and contemporary benchmarks in the field.
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A Researcher's Guide to Profiling the Kinase Cross-Reactivity of N-butyl-6-chloropyrazin-2-amine and its Analogs
For drug development professionals and researchers in chemical biology, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding the compound's selectivity.[1][2] This is particularly true for kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] The high degree of conservation in the ATP-binding pocket across the human kinome makes achieving selectivity a formidable task.[4][5] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or even therapeutic benefits through polypharmacology.[4][6] Therefore, a thorough and early assessment of a compound's cross-reactivity is not just a regulatory requirement but a cornerstone of a successful drug discovery program.
This guide provides a comprehensive framework for conducting cross-reactivity studies on N-butyl-6-chloropyrazin-2-amine, a compound featuring the 2-aminopyrazine scaffold common in many kinase inhibitors. While specific biological data for this exact molecule is not extensively published, the principles and methodologies outlined here offer a robust strategy for characterizing its selectivity profile and that of its analogs. We will delve into the "why" behind experimental choices, providing detailed protocols and guidance on data interpretation, empowering you to build a comprehensive and trustworthy selectivity profile for your candidate compound.
The Imperative of Kinase Selectivity Profiling
The fundamental question we aim to answer is: "How selectively does our compound bind to its intended target versus other kinases?" Answering this requires a multi-pronged approach, moving from broad, high-throughput screens to more focused, in-depth analyses. The initial step is typically a large-scale screen against a panel of kinases at a single concentration to identify potential off-targets.[7] This is followed by dose-response studies to determine the potency (e.g., IC50 or Kd) for any "hits" from the initial screen.[7]
Experimental Workflow for Cross-Reactivity Profiling
A well-designed experimental workflow is crucial for generating reliable and reproducible data. The following diagram illustrates a typical cascade for assessing the cross-reactivity of a novel kinase inhibitor.
Caption: On-target vs. off-target signaling pathways.
This can be investigated by measuring the phosphorylation of known substrates of the target kinase and key off-targets using methods like Western blotting or targeted proteomics. Furthermore, phenotypic assays such as cell proliferation, migration, or apoptosis assays can reveal the functional consequences of kinase inhibition.
Interpreting the Data and Building a Selectivity Profile
A comprehensive selectivity profile is more than just a list of IC50 values. It's a holistic view of how a compound interacts with the kinome. Visualizing the data, for instance, by plotting the IC50 values for all tested kinases on a "kinome tree," can provide an intuitive representation of selectivity.
Table 2: Comparative Selectivity of this compound Analogs
| Compound | Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Ratio (B/A) |
| This compound | 15 | 250 | 16.7 |
| Analog 1 (R = -CH3) | 25 | 800 | 32.0 |
| Analog 2 (R = -cyclopropyl) | 10 | 150 | 15.0 |
By systematically applying the principles and protocols outlined in this guide, researchers can build a robust and reliable cross-reactivity profile for this compound and its derivatives. This critical dataset will not only guide the optimization of lead compounds but also provide invaluable insights into their potential therapeutic applications and liabilities.
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Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets. PLoS ONE, 8(6), e66222. [Link]
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Vieth, M., et al. (2004). Kinase selectivity of staurosporine. ChemMedChem, 1(11), 1205-1215. [Link]
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Anastassiadis, T., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS, 108(51), 20493-20498. [Link]
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Benchmarking N-butyl-6-chloropyrazin-2-amine: A Comparative Guide to Known CSNK2A Inhibitors
Introduction: The Rationale for Targeting Casein Kinase 2 (CSNK2A)
While N-butyl-6-chloropyrazin-2-amine is a novel investigational compound with limited publicly available data regarding its specific molecular target, its core chemical scaffold, 2-amino-6-chloropyrazine, is a known pharmacophore present in molecules targeting various kinases. Notably, derivatives of this scaffold have been explored as antagonists of the A2B adenosine receptor and as inhibitors of Casein Kinase 2 (CSNK2A). Given the significant role of CSNK2A in a multitude of cellular processes and its validation as a therapeutic target in oncology and other diseases, this guide provides a framework for benchmarking this compound against well-established CSNK2A inhibitors.
Casein Kinase 2 (CSNK2) is a highly conserved serine/threonine kinase that is constitutively active in eukaryotic cells. It plays a pivotal role in cell growth, proliferation, and the suppression of apoptosis. Dysregulation of CSNK2A activity is frequently observed in various cancers, where it contributes to tumor progression by modulating key signaling pathways, including PI3K/Akt/mTOR and NF-κB. The central role of CSNK2A in cellular homeostasis and disease makes it a compelling target for therapeutic intervention. This guide will objectively compare the hypothetical performance of this compound with known CSNK2A inhibitors, supported by established experimental protocols and data from the scientific literature.
Comparative Analysis of CSNK2A Inhibitors
To provide a comprehensive benchmark, we have selected a panel of well-characterized CSNK2A inhibitors with diverse chemical scaffolds and modes of action. These include the clinical candidate CX-4945 (Silmitasertib) , the highly selective chemical probe SGC-CK2-1 , and the widely used tool compounds TBB (4,5,6,7-Tetrabromobenzotriazole) and DRB (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole) .
| Inhibitor | Chemical Scaffold | Biochemical IC50 (CSNK2A1) | Cellular Target Engagement (NanoBRET IC50) | Key Characteristics |
| This compound | Pyrazin-2-amine | To Be Determined | To Be Determined | Investigational compound. |
| CX-4945 (Silmitasertib) | Naphthyridine | ~1 nM[1] | ~45 nM | Orally bioavailable, has been in clinical trials.[2][3] |
| SGC-CK2-1 | Pyrazolopyrimidine | 4.2 nM (at 10 µM ATP)[4][5] | 36 nM (CSNK2A1), 16 nM (CSNK2A2)[4] | Highly selective chemical probe with a negative control available.[4][5] |
| TBB | Benzotriazole | ~0.5 µM | Not Widely Reported | Early tool compound, known off-target effects. |
| DRB | Benzimidazole Riboside | Ki = 23 µM | Not Widely Reported | Inhibitor of RNA polymerase II transcription. |
Experimental Protocols for Benchmarking
The following protocols are standard methodologies for assessing the potency and selectivity of potential CSNK2A inhibitors.
Biochemical Potency Assessment: Radiometric Kinase Assay
This assay directly measures the enzymatic activity of CSNK2A by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing 1X NEBuffer for Protein Kinases (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij 35, pH 7.5), 200 µM ATP, and [γ-³²P]ATP (specific activity of 100-500 µCi/µmol).[6]
-
Substrate: Use a highly specific peptide substrate for CSNK2A, such as RRRDDDSDDD, at a concentration of ~200 µM.[7]
-
Enzyme: Add purified recombinant human CSNK2A1 enzyme to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of this compound and control inhibitors (CX-4945, SGC-CK2-1, TBB, DRB) to the reaction wells.
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes.
-
Termination and Detection: Spot the reaction mixture onto P81 phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.[8]
-
Quantification: Measure the radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Radiometric Kinase Assay
Caption: Workflow for determining biochemical IC50 using a radiometric assay.
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a live-cell method to quantify the binding of a test compound to a target protein. It measures the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescent tracer (acceptor).
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with a vector expressing a CSNK2A1-NanoLuc® fusion protein.[9]
-
Cell Plating: Seed the transfected cells into 96-well plates.
-
Tracer and Inhibitor Addition: Add the NanoBRET™ tracer and varying concentrations of this compound or control inhibitors to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.[10]
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of dual-filtered luminescence measurements.[10]
-
Data Analysis: Calculate the BRET ratio and determine the IC50 values, representing the concentration of inhibitor required to displace 50% of the tracer.
Experimental Workflow for NanoBRET™ Assay
Caption: Workflow for assessing cellular target engagement using NanoBRET™.
Cellular Pathway Inhibition: Western Blot Analysis
This method assesses the ability of an inhibitor to block the phosphorylation of downstream CSNK2A substrates in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa, MDA-MB-231) and treat with various concentrations of this compound and control inhibitors for a specified time (e.g., 24 hours).[11]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated CSNK2A substrates (e.g., p-Akt Ser129, p-CDC37 Ser13) and total protein levels as loading controls.[11][12]
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
CSNK2A Signaling Pathways
CSNK2A is a master regulator of numerous signaling pathways critical for cell survival and proliferation. Understanding these pathways is crucial for interpreting the functional consequences of CSNK2A inhibition.
PI3K/Akt/mTOR Pathway
CSNK2A can directly phosphorylate Akt at Ser129, a modification that enhances its stability and activity.[13] This phosphorylation event contributes to the full activation of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, metabolism, and survival. Inhibition of CSNK2A is expected to decrease p-Akt (S129) levels, leading to downstream effects such as reduced mTOR signaling.
Caption: Simplified PI3K/Akt/mTOR signaling pathway highlighting CSNK2A's role.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. CSNK2A can phosphorylate IκB, the inhibitory protein of NF-κB, leading to its degradation and the subsequent activation of NF-κB. By inhibiting CSNK2A, the activation of this pro-survival pathway can be suppressed.
Caption: Overview of the NF-κB signaling pathway and the role of CSNK2A.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking the novel compound this compound against known inhibitors of CSNK2A. By employing a combination of biochemical and cellular assays, researchers can elucidate its potency, selectivity, and mechanism of action. The provided protocols and comparative data for established inhibitors serve as a robust framework for these investigations. A thorough characterization of this compound's activity on CSNK2A and its downstream signaling pathways will be instrumental in determining its potential as a therapeutic agent.
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SGC-CK2-1 A chemical probe for CK2. Structural Genomics Consortium. Available at: [Link]
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Pharmacokinetic characterization of CK2 inhibitor CX-4945. ResearchGate. Available at: [Link]
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Development of a potent and selective chemical probe for the pleiotropic kinase CK2. National Institutes of Health. Available at: [Link]
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Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. ACS Publications. Available at: [Link]
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-
SGC-CK2-1: the first selective chemical probe for the pleiotropic ki. Semantic Scholar. Available at: [Link]
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Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Publications. Available at: [Link]
-
Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. MDPI. Available at: [Link]
-
CX-4945. The Chemical Probes Portal. Available at: [Link]
-
CSNK2A1 modulates the PI3K-Akt-mTOR signaling pathway. ResearchGate. Available at: [Link]
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A guide to selecting high-performing antibodies for CSNK2A1 (UniProt ID: P68400) for use in western blot, immunoprecipitation an. F1000Research. Available at: [Link]
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Schematic Diagram of NF-kB Activation. ResearchGate. Available at: [Link]
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Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance. National Institutes of Health. Available at: [Link]
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Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics. National Institutes of Health. Available at: [Link]
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PI3K/AKT1, CSNK2A1 (CK2 α 1), MAPK, and NFE2L2 (NRF2) signaling... ResearchGate. Available at: [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation. National Institutes of Health. Available at: [Link]
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CSNK2A1 Promotes Gastric Cancer Invasion Through the PI3K-Akt-mTOR Signaling Pathway. National Institutes of Health. Available at: [Link]
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Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]
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Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. ScienceDirect. Available at: [Link]
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The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
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Simplified diagram depicting the two NF-κB signalling pathways. ResearchGate. Available at: [Link]
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A guide to selecting high-performing antibodies for CSNK2A1 (UniProt ID: P68400) for use in western blot, immunoprecipitation and immunofluorescence. National Institutes of Health. Available at: [Link]
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(PDF) Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. ResearchGate. Available at: [Link]
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CK2 Regulation: Perspectives in 2021. MDPI. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-butyl-6-chloropyrazin-2-amine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of N-butyl-6-chloropyrazin-2-amine, grounding procedural guidance in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste with confidence and precision.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation, Category 2 | H315: Causes skin irritation |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it should be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3] The recommended disposal method is incineration by a licensed hazardous waste management facility.[4]
Experimental Workflow: Disposal of this compound
Caption: Disposal workflow for this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Nitrile or neoprene gloves
-
Safety goggles with side shields or a face shield[1]
-
A properly buttoned laboratory coat
Step 2: Preparing the Hazardous Waste Container
-
Select an Appropriate Container : Use a clearly labeled, leak-proof container that is compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling : The container must be labeled as "Hazardous Waste" and should clearly state the contents: "this compound". Include the date the waste was first added to the container.
Step 3: Waste Collection
-
Solid Waste : Carefully transfer any solid this compound waste into the designated hazardous waste container using a clean spatula or scoop.
-
Contaminated Labware : Disposable items such as weigh boats, pipette tips, and contaminated gloves should be placed in a sealed bag and then into the solid hazardous waste container.
-
Empty Containers : The original container of this compound is not truly empty. It will contain residue that must be managed as hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., methanol or acetone).
-
The first rinseate is considered acutely hazardous and must be collected in a separate, labeled hazardous waste container for liquids.[2] Subsequent rinses should also be collected as hazardous waste.
-
After triple rinsing and air-drying in a fume hood, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
-
Step 4: Managing Solutions
-
Aqueous and Organic Solutions : Any solutions containing this compound should be collected as hazardous waste. Do not mix with other waste streams unless you have confirmed compatibility. Given its amine functional group, it is basic and should not be mixed with acidic waste to avoid a potentially exothermic reaction.[5]
Step 5: Storage and Disposal
-
Storage : Keep the hazardous waste container tightly sealed and store it in a designated, well-ventilated satellite accumulation area.[6] The storage area should be away from heat, direct sunlight, and incompatible materials.[1]
-
Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If they feel unwell, seek medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][6] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department. |
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.
References
-
What Regulations Apply to Chlorinated Solvent Use? - PF Online. [Link]
-
Hazardous Waste Disposal Guide - Dartmouth College. [Link]
-
Hazardous Waste Disposal Guide - Northwestern University. (2023-02-27). [Link]
-
Part G: Chemical Disposal Procedures - University of Wisconsin-La Crosse. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 5. uwlax.edu [uwlax.edu]
- 6. fishersci.com [fishersci.com]
Navigating the Unknown: A Guide to Personal Protective Equipment for N-butyl-6-chloropyrazin-2-amine and Novel Research Chemicals
A Senior Application Scientist's Field-Proven Approach to Laboratory Safety
In the dynamic landscape of drug discovery and chemical research, scientists frequently encounter novel or sparsely documented compounds. N-butyl-6-chloropyrazin-2-amine serves as a prime example of such a molecule, where comprehensive public safety data may be limited. This guide provides a robust framework for establishing safe handling protocols, focusing on the critical selection and use of Personal Protective Equipment (PPE). While we will use this compound as our reference point, the principles detailed here are designed to be broadly applicable to other research chemicals with incomplete hazard profiles.
At the heart of our approach is a fundamental principle: in the absence of complete data, we must assume a higher level of hazard and implement correspondingly stringent safety measures. The primary source of safety information for any chemical is its Safety Data Sheet (SDS), provided by the manufacturer. The protocols outlined below are intended to supplement, not replace, the specific recommendations found in a compound's SDS.
Immediate Safety and Hazard Assessment
Before any handling of this compound or a similar novel compound, a thorough risk assessment is mandatory. This compound is a chlorinated pyrazine derivative, a class of chemicals that can exhibit a range of biological activities and potential hazards.
Assumed Hazard Profile:
| Hazard Class | Potential Risks | Rationale |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Aromatic amines and halogenated compounds can exhibit toxicity. |
| Skin Corrosion/Irritation | May cause skin irritation. | A common property of many organic amines and chlorinated compounds. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | A default assumption for most chemical powders and solutions. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | A potential hazard for fine chemical powders. |
| Carcinogenicity/Mutagenicity | Unknown, but should be handled as a potential carcinogen/mutagen. | In the absence of data, a conservative approach is necessary. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all exercise; it is a direct response to the assessed risks. For a compound like this compound, a multi-layered approach to PPE is essential to protect against the primary exposure routes: dermal (skin), ocular (eyes), and respiratory.
Dermal Protection: The Right Gloves
Standard nitrile laboratory gloves are a starting point, but may not offer sufficient protection against all solvents or for prolonged exposure.
-
Glove Selection: For handling the solid compound, a standard nitrile glove (minimum 5 mil thickness) is generally acceptable. When working with solutions, the choice of glove must be compatible with the solvent being used. For example, while nitrile is effective against many common laboratory solvents, butyl rubber or Viton gloves may be necessary for more aggressive or chlorinated solvents. Always consult a glove compatibility chart.
-
Double Gloving: The use of two pairs of gloves is highly recommended. This provides a critical safety buffer in the event the outer glove is compromised. It also allows for a safer doffing procedure, where the contaminated outer glove can be removed without touching the inner glove.
Ocular Protection: Beyond Standard Safety Glasses
-
Chemical Splash Goggles: Standard safety glasses with side shields offer minimal protection against splashes. For any work involving solutions of this compound, chemical splash goggles that form a seal around the eyes are mandatory.
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when working with heated solutions, a face shield should be worn in conjunction with chemical splash goggles.
Respiratory Protection: Controlling Inhalation Exposure
Given the unknown inhalation toxicity of this compound, all handling of the solid material should be conducted within a certified chemical fume hood.
-
Work in a Fume Hood: This is the primary engineering control to minimize respiratory exposure. Ensure the fume hood has been recently certified and maintain the sash at the lowest practical height.
-
Respirator Use: If work must be performed outside of a fume hood (a scenario that should be avoided if at all possible), or if there is a risk of generating aerosols, a properly fitted N95 or higher-rated respirator is required. All personnel requiring respirator use must be part of a formal respiratory protection program that includes fit testing and training.
Protective Clothing: The Final Barrier
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.
-
Chemical Apron: For procedures with a high splash potential, a chemically resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In situations involving large quantities or a high risk of widespread contamination, disposable coveralls (e.g., Tyvek) should be considered.
Step-by-Step PPE Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Solid Waste: All disposable PPE (gloves, bench paper, etc.) that has come into contact with the compound should be considered hazardous waste. Place these items in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.
-
Decontamination: Any non-disposable equipment (glassware, spatulas) should be decontaminated. A common procedure is to rinse with a suitable organic solvent (one in which the compound is soluble, like ethanol or acetone), followed by a thorough washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Spill Response: In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. A spill kit containing absorbent material, appropriate PPE, and waste disposal bags should be readily available. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to this comprehensive safety framework, researchers can confidently and safely handle this compound and other novel compounds, ensuring both personal safety and the integrity of their research. Always remember that a proactive and cautious approach to laboratory safety is the hallmark of a responsible scientist.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
